molecular formula C11H14O4 B1581923 Ethyl 3,4-dimethoxybenzoate CAS No. 3943-77-9

Ethyl 3,4-dimethoxybenzoate

Cat. No.: B1581923
CAS No.: 3943-77-9
M. Wt: 210.23 g/mol
InChI Key: AYYNUGSDPRDVCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,4-dimethoxybenzoate (CAS Number: 3943-77-9) is a veratrate ester with a molecular formula of C 11 H 14 O 4 and a molecular weight of 210.23 g/mol. This solid compound has a melting point range of 42-45 °C and is a key intermediate in organic synthesis . In life science research, esters of this nature serve as valuable building blocks and precursors for the synthesis of more complex molecules. Structurally related compounds, such as ethyl 3,4-dihydroxybenzoate (EDHB), have been investigated as competitive inhibitors of prolyl hydroxylase domain (PHD) enzymes . PHDs are oxygen-sensing enzymes that regulate the stability of Hypoxia-Inducible Factor (HIF-1α). Inhibition of these enzymes can lead to the stabilization of HIF-1α and the activation of cellular pathways related to hypoxia adaptation, including those involving antioxidant responses. As such, research into this chemical space is relevant for studying cellular mechanisms in low-oxygen conditions . This product is provided with a minimum purity of 98% and is intended for research use only. It is not approved for use in humans or animals for any purpose.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3,4-dimethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3/h5-7H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYYNUGSDPRDVCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80192598
Record name Benzoic acid, 3,4-dimethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3943-77-9
Record name Benzoic acid, 3,4-dimethoxy-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3943-77-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4-dimethoxy-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003943779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 3,4-dimethoxy-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80192598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl veratrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.389
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl 3,4-dimethoxybenzoate (CAS 3943-77-9)

Foreword: This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive technical overview of this compound. The content herein is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding of this versatile chemical intermediate.

Introduction and Strategic Importance

This compound, also known by its synonyms Ethyl veratrate and 3,4-Dimethoxybenzoic acid ethyl ester, is a key organic compound widely utilized as a building block in the synthesis of more complex molecules.[1][2][3] Its structure, featuring a benzene ring with two electron-donating methoxy groups and an ethyl ester functionality, makes it a valuable precursor in various synthetic pathways.[2] Primarily, it serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes.[2] Its relevance in drug development is notably highlighted by its role as a derivative of veratric acid, a naturally occurring phenolic acid with documented antioxidative and anti-inflammatory properties.[4] This guide will delve into the essential technical aspects of this compound, from its fundamental properties to its synthesis, analysis, and applications.

Physicochemical and Structural Characteristics

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and synthesis. This compound is typically an off-white to light yellow solid under standard conditions.[2][5]

Table 1: Core Properties of this compound
PropertyValueSource(s)
CAS Number 3943-77-9[1][3][5][6]
Molecular Formula C₁₁H₁₄O₄[1][3][5]
Molecular Weight 210.23 g/mol [3][5]
Appearance Off-white to light yellow solid[2][5]
Melting Point 43-44°C[5][6]
Boiling Point ~295.5°C (estimate)[5][6]
Purity Typically ≥98%[1][2]
InChI 1S/C11H14O4/c1-4-15-11(12)8-5-6-9(13-2)10(7-8)14-3/h5-7H,4H2,1-3H3[1]
InChI Key AYYNUGSDPRDVCH-UHFFFAOYSA-N[1]
SMILES O=C(OCC)C1=CC=C(OC)C(OC)=C1

Synthesis and Purification: A Validated Workflow

The most common and efficient route to this compound is the acid-catalyzed esterification of its parent carboxylic acid, 3,4-dimethoxybenzoic acid (veratric acid). This reaction, a classic example of Fischer esterification, is favored for its high yield and straightforward methodology.

Synthesis Protocol: Acid-Catalyzed Esterification

The causality behind this protocol lies in the protonation of the carbonyl oxygen of veratric acid by a strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack by the ethanol. The subsequent dehydration yields the desired ester.

Materials:

  • 3,4-Dimethoxybenzoic acid (Veratric Acid)

  • Absolute Ethanol (in excess, serves as reactant and solvent)

  • Concentrated Sulfuric Acid (catalyst)

  • Diethyl Ether (for extraction)

  • 5% Sodium Bicarbonate Solution (for washing)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate (for drying)

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3,4-dimethoxybenzoic acid (1.0 equivalent) in absolute ethanol (5-10 equivalents).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (approx. 2-3% of the acid's molar equivalent) to the solution.

  • Reflux: Heat the reaction mixture to reflux. The progress of the esterification can be monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to a spot of the starting veratric acid.

  • Work-up - Solvent Removal: Once the reaction is complete (typically after several hours, as indicated by TLC), allow the mixture to cool to room temperature. Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting residue in diethyl ether. Transfer the solution to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to remove any unreacted veratric acid), and finally with brine. The bicarbonate wash is critical for purity, as it selectively deprotonates the acidic starting material, rendering it water-soluble and easily separable from the neutral ester product.

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

Diagram 1: Synthesis Workflow

G cluster_synthesis Synthesis Phase cluster_purification Purification Phase A 1. Dissolve Veratric Acid in Absolute Ethanol B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux Reaction Mixture B->C D 4. Remove Excess Ethanol C->D Reaction Complete E 5. Diethyl Ether Extraction D->E F 6. Wash with NaHCO₃ & Brine E->F G 7. Dry with Na₂SO₄ F->G H 8. Evaporate Solvent G->H I 9. Recrystallization (Optional) H->I J J H->J Crude Product K K I->K Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Purification: Achieving High Purity

For applications requiring high purity, the crude product obtained from the work-up can be further purified by recrystallization. A suitable solvent system, such as ethanol/water or hexanes/ethyl acetate, can be used. The principle of recrystallization relies on the difference in solubility of the compound and impurities in a given solvent at different temperatures.

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized compound is a non-negotiable step in any scientific workflow. A multi-technique approach ensures a self-validating system of quality control.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the two methoxy groups, and the ethyl group (a quartet for the -OCH₂- and a triplet for the -CH₃). The specific chemical shifts and coupling patterns provide definitive structural confirmation.

    • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the ester, the aromatic carbons (with different shifts for substituted and unsubstituted positions), the methoxy carbons, and the two carbons of the ethyl group.

  • Infrared (IR) Spectroscopy: Key functional groups can be identified by their characteristic absorption frequencies. Expected peaks include a strong C=O stretch for the ester group (around 1720 cm⁻¹), C-O stretches for the ester and methoxy groups, and C-H stretches for the aromatic and aliphatic portions of the molecule.[7]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. For this compound, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight, 210.23.[5]

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final product. A reverse-phase method using a C18 column with a mobile phase like acetonitrile and water is suitable for analysis.[8] Purity is typically determined by the area percentage of the main peak.

  • Thin-Layer Chromatography (TLC): As mentioned in the synthesis protocol, TLC is invaluable for monitoring the reaction's progress by visualizing the disappearance of the starting material and the appearance of the product.

Diagram 2: Analytical Quality Control Workflow

G cluster_ID Identity Confirmation cluster_Purity Purity Assessment Start Synthesized Product NMR NMR ('H, ¹³C) Start->NMR Structural Analysis IR IR Spectroscopy Start->IR Structural Analysis MS Mass Spectrometry Start->MS Structural Analysis HPLC HPLC Analysis Start->HPLC Quantitative Analysis Result Verified Product (Identity & Purity Confirmed) NMR->Result IR->Result MS->Result HPLC->Result

Caption: Integrated analytical workflow for the quality control of this compound.

Applications in Research and Drug Development

This compound is more than a simple ester; it is a versatile precursor for high-value molecules, particularly in the pharmaceutical industry.

  • Pharmaceutical Intermediate: The veratrole moiety (the 3,4-dimethoxybenzene core) is present in numerous biologically active compounds. This compound serves as a convenient starting point for introducing this scaffold. For instance, derivatives of veratric acid are utilized in the synthesis of drugs like Mebeverine, an antispasmodic used to treat irritable bowel syndrome.[4]

  • Building Block in Organic Synthesis: The ester group can be readily hydrolyzed back to the carboxylic acid or reduced to an alcohol, providing multiple avenues for further functionalization. The aromatic ring can also undergo electrophilic substitution, although the directing effects of the methoxy and ester groups must be considered.

  • Research in Bioactivity: While its direct biological applications are less studied than its dihydroxy analog (Ethyl 3,4-dihydroxybenzoate), the core structure is of significant interest.[9][10][11] The parent compound, veratric acid, exhibits various biological activities, and its ester derivatives are synthesized to modify properties like lipophilicity and bioavailability for potential therapeutic applications.[4]

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

Table 2: Safety and Handling Summary
AspectGuidelineSource(s)
Personal Protective Equipment (PPE) Wear safety glasses, chemical-resistant gloves, and a lab coat.[12]
Handling Avoid breathing dust. Use in a well-ventilated area. Wash hands thoroughly after handling.[13]
Storage Store at room temperature in a tightly closed container in a dry place.[5]
First Aid (Inhalation) Move victim to fresh air. If breathing is difficult, give oxygen.[6]
First Aid (Skin Contact) Take off contaminated clothing and wash skin with soap and plenty of water.[6]
First Aid (Eye Contact) Rinse with pure water for at least 15 minutes.[6]
First Aid (Ingestion) Rinse mouth with water. Do not induce vomiting.[6]
Firefighting Use dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

Note: Always consult the most current Safety Data Sheet (SDS) from your supplier before handling the compound.[6]

Conclusion

This compound (CAS 3943-77-9) is a foundational chemical intermediate with significant value in organic synthesis and drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and versatile reactivity make it an indispensable tool for chemists. This guide provides the technical framework and scientific rationale necessary for its confident and effective use in a research and development setting. By integrating robust synthesis protocols with comprehensive analytical validation, researchers can ensure the quality and reliability of this important building block in their scientific endeavors.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Ethyl 3,4-Dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3,4-dimethoxybenzoate, also known commercially as Ethyl veratrate, is a substituted aromatic ester of significant interest in the fields of organic synthesis and medicinal chemistry. Structurally, it is the ethyl ester derivative of 3,4-dimethoxybenzoic acid (veratric acid). This compound serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals, agrochemicals, and dyes[1]. Its importance is notably highlighted by its role as a key precursor in the industrial synthesis of the antispasmodic drug Mebeverine. Furthermore, preliminary studies have indicated its potential as an anticancer agent through the inhibition of dehydrogenase activity, making it a molecule of interest for drug development professionals[2].

This technical guide provides a comprehensive overview of the essential physical and chemical properties of this compound. It is designed for researchers, chemists, and drug development professionals, offering detailed data, validated protocols, and expert insights into its characterization and application.

Chemical Identity and Nomenclature

Accurate identification is the cornerstone of chemical research. The fundamental identifiers for this compound are summarized below.

IdentifierValueSource(s)
Chemical Name This compound[3][4][5]
Synonyms Ethyl veratrate, 3,4-Dimethoxybenzoic acid ethyl ester[3][5]
CAS Number 3943-77-9[3][5]
Molecular Formula C₁₁H₁₄O₄[3][4][5]
Molecular Weight 210.23 g/mol [3][4]
InChI Key AYYNUGSDPRDVCH-UHFFFAOYSA-N[5]

Core Physicochemical Properties

The physical properties of a compound dictate its handling, purification, and reaction conditions. This compound is typically a solid at room temperature.

PropertyValueSource(s)
Appearance Off-white to light yellow solid/powder
Melting Point 43-44 °C
Boiling Point 295.5 °C (estimated at 760 mmHg)
Density ~1.095 g/cm³
Flash Point 129.5 °C
Solubility As an ester, it exhibits good solubility in common organic solvents such as ethanol, diethyl ether, ethyl acetate, and acetone. It is sparingly soluble in water.

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The key spectral features of this compound are detailed below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides a precise map of the proton environments in the molecule. For this compound in a deuterated chloroform (CDCl₃) solvent, the following signals are characteristic:

  • Aromatic Protons (3H): The three protons on the benzene ring appear in the range of δ 6.8-7.7 ppm. Due to their distinct electronic environments, they typically present as a doublet (H-5), a singlet or narrow doublet (H-2), and a doublet of doublets (H-6).

  • Ethyl Ester Methylene Protons (-OCH₂CH₃): A quartet is observed around δ 4.3-4.4 ppm, resulting from the coupling with the adjacent methyl protons.

  • Methoxy Protons (2 x -OCH₃): Two sharp singlets, each integrating to 3 protons, will appear around δ 3.9 ppm. Their chemical shifts may be very close or identical.

  • Ethyl Ester Methyl Protons (-OCH₂CH₃): A triplet is observed around δ 1.3-1.4 ppm, caused by coupling to the adjacent methylene protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments. For this compound, one would expect to see 9 distinct signals:

  • Carbonyl Carbon (-C=O): In the δ 166-167 ppm region.

  • Aromatic Carbons (6C): Six signals in the δ 100-155 ppm range. The two carbons bonded to the oxygen atoms (C-3 and C-4) will be the most downfield in this region.

  • Ethyl Methylene Carbon (-OCH₂-): Around δ 60-61 ppm.

  • Methoxy Carbons (-OCH₃): Around δ 55-56 ppm.

  • Ethyl Methyl Carbon (-CH₃): The most upfield signal, around δ 14 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key absorption bands include:

  • C=O Stretch (Ester): A strong, sharp peak around 1710-1730 cm⁻¹[6].

  • C-O Stretch (Ester & Ether): Multiple strong peaks in the 1200-1300 cm⁻¹ region.

  • Aromatic C=C Stretches: Medium intensity peaks in the 1450-1600 cm⁻¹ range.

  • sp² C-H Stretch (Aromatic): Peaks appearing just above 3000 cm⁻¹.

  • sp³ C-H Stretch (Alkyl): Peaks appearing just below 3000 cm⁻¹.

Mass Spectrometry (MS)

In mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z ratio corresponding to the molecular weight of the compound, approximately 210. Key fragmentation patterns would likely involve the loss of the ethoxy group (-•OCH₂CH₃, m/z 45) or the entire ethyl ester group.

Synthesis and Purification Protocol: Fischer Esterification

The most common and direct method for preparing this compound is the Fischer esterification of 3,4-dimethoxybenzoic acid with ethanol, catalyzed by a strong acid[7][8].

Causality Behind Experimental Choices
  • Acid Catalyst (e.g., H₂SO₄): The reaction is inherently slow. The acid catalyst works by protonating the carbonyl oxygen of the carboxylic acid. This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol (ethanol)[7].

  • Excess Ethanol: The Fischer esterification is a reversible equilibrium reaction[8]. By using ethanol as the solvent, it is present in large excess. According to Le Châtelier's principle, this drives the equilibrium towards the formation of the product ester[7].

  • Reflux: The reaction is heated to the boiling point of the solvent (ethanol) to increase the reaction rate.

  • Aqueous Workup: After the reaction, the mixture is washed with a sodium bicarbonate (NaHCO₃) solution to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid. A subsequent brine wash helps to remove water from the organic layer.

Detailed Step-by-Step Methodology
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol).

  • Reagent Addition: Add absolute ethanol (100 mL) to the flask and stir until the solid is mostly dissolved.

  • Catalyst Addition: Carefully and slowly add concentrated sulfuric acid (2 mL) to the stirring mixture.

  • Heating: Heat the reaction mixture to a gentle reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Cooling & Solvent Removal: Allow the mixture to cool to room temperature. Remove the bulk of the ethanol using a rotary evaporator.

  • Extraction: Transfer the residue to a separatory funnel containing 100 mL of diethyl ether and 100 mL of water. Shake and separate the layers.

  • Neutralization: Wash the organic layer with 100 mL of a saturated aqueous sodium bicarbonate solution. Caution: CO₂ evolution may cause pressure buildup.

  • Final Wash: Wash the organic layer with 100 mL of saturated aqueous sodium chloride (brine).

  • Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and collect the filtrate.

  • Purification: Remove the solvent via rotary evaporation to yield the crude product. The product can be further purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water to yield an off-white solid.

Workflow Visualization

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification reagents 1. Combine 3,4-Dimethoxybenzoic Acid, Ethanol (excess), and H₂SO₄ reflux 2. Heat to Reflux (4-6 hours) reagents->reflux Increase Rate cool 3. Cool & Evaporate Ethanol reflux->cool extract 4. Partition between Ether and Water cool->extract neutralize 5. Wash with NaHCO₃(aq) (Neutralize Acid) extract->neutralize dry 6. Dry with Na₂SO₄ & Filter neutralize->dry evaporate 7. Evaporate Solvent (Crude Product) dry->evaporate purify 8. Recrystallize or Vacuum Distill evaporate->purify final_product Pure this compound purify->final_product

Caption: Synthesis and purification workflow for this compound.

Applications and Relevance in Drug Development

The utility of this compound is best understood through its applications:

  • Pharmaceutical Intermediate: Its most prominent role is as an advanced intermediate in the multi-step synthesis of Mebeverine, an antispasmodic drug used to relieve symptoms of irritable bowel syndrome (IBS). The dimethoxybenzoyl moiety is a core structural feature of the final active pharmaceutical ingredient.

  • Oncology Research: Studies have suggested that this compound exhibits potential as an anticancer agent. It has been shown to inhibit dehydrogenase activity in certain cancer cell lines, which could disrupt cellular metabolism and proliferation[2]. This provides a rationale for its inclusion in screening libraries for new oncology drug candidates.

  • Scaffold for Chemical Libraries: The 3,4-dimethoxybenzoyl group is a common feature in many biologically active molecules. As such, this compound is a valuable starting material for creating libraries of related compounds for high-throughput screening in drug discovery campaigns. The related compound, Ethyl 3,4-dihydroxybenzoate, is known to have antioxidant and cardioprotective properties, further highlighting the potential of this chemical scaffold.

Safety, Handling, and Storage

Adherence to safety protocols is mandatory when handling any chemical reagent.

  • General Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust and contact with skin and eyes. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn.

  • Safety Statements: As a precaution, it is advised to follow safety statements S22 (Do not breathe dust) and S24/25 (Avoid contact with skin and eyes).

  • Storage: Store in a tightly sealed container in a cool, dry place at room temperature.

  • Fire Fighting: In case of fire, use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.

Conclusion

This compound is a well-characterized compound with a defined set of physical and spectroscopic properties. Its straightforward synthesis via Fischer esterification and its established role as a key building block, particularly in the pharmaceutical industry, underscore its importance. For researchers and drug development professionals, a thorough understanding of its properties, from its melting point and spectral signature to its handling requirements, is essential for its effective and safe utilization in the laboratory and in the advancement of chemical and medicinal science.

References

Ethyl 3,4-dimethoxybenzoate chemical structure and formula C11H14O4

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl 3,4-Dimethoxybenzoate (C₁₁H₁₄O₄): Synthesis, Characterization, and Applications

Executive Summary

This compound, also known as Ethyl veratrate, is a key organic intermediate with the chemical formula C₁₁H₁₄O₄.[1][2][3] As a derivative of veratric acid, a naturally occurring phenolic compound, this ester serves as a versatile building block in the synthesis of more complex molecules, particularly within the pharmaceutical industry.[4][5] Its stable, substituted benzene ring structure makes it an ideal scaffold for constructing active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of its physicochemical properties, a detailed examination of its synthesis via Fischer esterification with mechanistic insights, a full spectroscopic profile for analytical validation, and a discussion of its applications in modern drug development.

Core Physicochemical Properties

The utility of a chemical intermediate is fundamentally governed by its physical and chemical properties. This compound is a solid at room temperature, a characteristic that facilitates its handling, weighing, and storage compared to liquid reagents.[2][3] Its key properties are summarized below.

PropertyValueSource(s)
Chemical Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1][3]
CAS Number 3943-77-9[1][2][6]
Appearance Solid / White-like powder[2][3]
Melting Point 43-44°C[1]
Boiling Point 295.5°C (at 760 mmHg)[1]
Synonyms Ethyl veratrate, 3,4-Dimethoxybenzoic acid ethyl ester[2][6]
InChI Key AYYNUGSDPRDVCH-UHFFFAOYSA-N[2][6]

Synthesis and Mechanistic Pathway

The most prevalent and industrially scalable method for preparing this compound is the Fischer esterification of its parent carboxylic acid, 3,4-dimethoxybenzoic acid (veratric acid).[7][8] This acid-catalyzed reaction is a cornerstone of organic synthesis, valued for its use of readily available and inexpensive starting materials.

The Fischer Esterification Mechanism

The reaction proceeds by the nucleophilic attack of ethanol on the protonated carbonyl carbon of veratric acid. The use of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is critical as it activates the carbonyl group, rendering it significantly more electrophilic.[8][9] The mechanism involves a tetrahedral intermediate, from which a molecule of water is eliminated to yield the final ester product.

Fischer_Esterification cluster_activation Step 1: Carbonyl Activation cluster_attack Step 2: Nucleophilic Attack cluster_elimination Step 3: Water Elimination cluster_final Step 4: Deprotonation VA Veratric Acid (R-COOH) PVA Protonated Veratric Acid VA->PVA Protonation H_plus H⁺ (from Catalyst) TI Tetrahedral Intermediate PVA->TI Nucleophilic Attack EtOH Ethanol (R'-OH) PTI Protonated Intermediate TI->PTI Proton Transfer PE Protonated Ester PTI->PE Elimination Water H₂O Ester This compound (R-COOR') PE->Ester Deprotonation H_plus_out H⁺ (Catalyst Regenerated)

Caption: Mechanism of Fischer Esterification for this compound.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning successful synthesis can be readily confirmed through standard analytical techniques described in Section 4.0. The choice to use an excess of ethanol serves a dual purpose: it acts as both a reactant and a solvent, and critically, it drives the reaction equilibrium toward the product in accordance with Le Châtelier's principle.[9][10]

Reagents and Equipment:

  • 3,4-Dimethoxybenzoic acid (Veratric Acid)

  • Anhydrous Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Diethyl Ether (or Ethyl Acetate)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 5.0 g of 3,4-dimethoxybenzoic acid with 30 mL of anhydrous ethanol.

  • Catalyst Addition: While stirring, cautiously add 1 mL of concentrated sulfuric acid dropwise. The addition is exothermic and may cause the solution to warm.

  • Reflux: Attach the reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 2-3 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Neutralization: After cooling to room temperature, pour the reaction mixture into a beaker containing 50 mL of cold water.[11] Transfer the mixture to a separatory funnel. Slowly add saturated sodium bicarbonate solution in portions to neutralize the remaining acid. Causality Note: This step is crucial to remove the sulfuric acid catalyst and any unreacted veratric acid, which is deprotonated to its water-soluble carboxylate salt.

  • Extraction: Extract the aqueous mixture three times with 25 mL portions of diethyl ether. Combine the organic layers.

  • Washing and Drying: Wash the combined organic phase with 25 mL of saturated sodium chloride (brine) solution to remove residual water. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal and Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The resulting crude product can be purified by recrystallization from a minimal amount of hot ethanol/water or by column chromatography to yield pure this compound as a white solid.

Spectroscopic Characterization: The Analytical Fingerprint

Confirming the identity and purity of a synthesized compound is paramount. Spectroscopic analysis provides a non-destructive "fingerprint" of the molecule. The expected data for this compound are summarized below.

TechniqueExpected Observations
IR Spectroscopy (cm⁻¹) Absence of broad O-H stretch (from carboxylic acid, ~3300-2500 cm⁻¹).[12] Strong C=O stretch (ester) at ~1720-1700 cm⁻¹. C-O stretches at ~1250-1000 cm⁻¹. Aromatic C-H stretches just above 3000 cm⁻¹.
¹H NMR (CDCl₃, ppm) ~7.5-7.7 (2H, m, aromatic protons), ~6.9 (1H, d, aromatic proton), ~4.35 (2H, q, -OCH₂CH₃), ~3.9 (6H, s, two -OCH₃ groups), ~1.38 (3H, t, -OCH₂CH₃).
¹³C NMR (CDCl₃, ppm) ~166 (C=O, ester carbonyl), ~153, ~148, ~123, ~122, ~111, ~110 (aromatic carbons), ~61 (-OCH₂CH₃), ~56 (two -OCH₃ carbons), ~14 (-OCH₂CH₃).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 210. Key fragments may include loss of the ethoxy group (-OC₂H₅) at m/z = 165, and the subsequent loss of carbon monoxide (-CO) at m/z = 137.

Applications in Research and Drug Development

This compound is not typically an active agent itself but rather a crucial intermediate. Its value lies in the predictable reactivity of its ester functional group and the potential for further modification of the aromatic ring.

Intermediate in API Synthesis

The 3,4-dimethoxybenzoyl scaffold is present in several pharmaceuticals. A notable example is its role in the synthesis of the antispasmodic drug Mebeverine, which is used to treat irritable bowel syndrome (IBS).[13] While not a direct precursor, related esters of veratric acid are key starting materials in multi-step synthetic routes to the final drug molecule.[13]

API_Synthesis cluster_workflow Generalized Synthetic Workflow Start Veratric Acid Derivative (e.g., Ester) Step1 Step 1: Functional Group Interconversion Start->Step1 Step2 Step 2: Coupling Reaction Step1->Step2 Step3 Step 3: Final Modification & Purification Step2->Step3 API Active Pharmaceutical Ingredient (API) Step3->API

Caption: Generalized workflow illustrating the use of veratrate esters as starting materials.

Significance of the 3,4-Dioxygenated Scaffold

The 3,4-dioxygenated substitution pattern on the benzene ring is a common motif in biologically active molecules. For instance, the related compound Ethyl 3,4-dihydroxybenzoate (EDHB) is a well-studied inhibitor of prolyl-hydroxylase (PHD).[14][15] By inhibiting PHD, EDHB stabilizes the hypoxia-inducible factor (HIF-1α), a master regulator of cellular response to low oxygen.[14] This activity gives EDHB potential therapeutic applications in protecting against hypoxic injury and in cancer therapy.[15][16] While this compound does not share this specific activity due to the methylation of the hydroxyl groups, its structural similarity makes it a valuable starting point for the synthesis of analogues and derivatives for drug discovery campaigns targeting such pathways.

Safety, Handling, and Storage

As a laboratory chemical, proper handling of this compound is essential.

  • Handling: Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, to avoid contact with skin and eyes.[1]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

  • First Aid: In case of skin or eye contact, rinse immediately with plenty of water. If inhaled, move to fresh air.[1]

  • Disposal: Dispose of the chemical in accordance with local, state, and federal regulations.

Conclusion

This compound (C₁₁H₁₄O₄) stands as a fundamentally important and versatile chemical intermediate. Its straightforward, high-yield synthesis via Fischer esterification, combined with its stable chemical nature, makes it an attractive building block for organic and medicinal chemists. Its primary value is realized in its role as a precursor for more complex molecular architectures, particularly in the development of pharmaceuticals. The well-defined spectroscopic fingerprint of this compound allows for rigorous quality control, ensuring its suitability for multi-step synthetic campaigns where purity is paramount. For researchers and drug development professionals, a thorough understanding of this compound's properties and synthesis is key to leveraging its full potential in the creation of novel and effective therapeutic agents.

References

An In-depth Technical Guide to Ethyl 3,4-dimethoxybenzoate and Its Core Synonym, Ethyl Veratrate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Ethyl 3,4-dimethoxybenzoate, a key chemical compound in various scientific domains. It delves into its fundamental properties, synthesis protocols, and significant applications, with a focus on its relevance to the fields of chemical research and pharmaceutical development.

Chemical Identity and Nomenclature

This compound is an organic compound, specifically an ethyl ester of 3,4-dimethoxybenzoic acid (also known as veratric acid). This structural information is key to understanding its reactivity and chemical behavior.

Synonyms and Identifiers

While formally named this compound, this compound is widely known by its common synonym, Ethyl veratrate .[1][2][3][4] This name is derived from its parent carboxylic acid, veratric acid. For clarity and comprehensive database searching, researchers should be familiar with all relevant identifiers.

Other systematic names include:

  • 3,4-Dimethoxybenzoic acid ethyl ester[1][2][3]

  • Benzoic acid, 3,4-dimethoxy-, ethyl ester[1]

  • Veratric acid, ethyl ester[1]

A crucial identifier for this specific compound is its CAS (Chemical Abstracts Service) Registry Number, which is 3943-77-9 .[3][4] This number provides an unambiguous way to identify the chemical substance.

Identifier Value
Primary Name This compound
Common Synonym Ethyl veratrate[1][2][3][4]
CAS Number 3943-77-9[3][4]
Molecular Formula C₁₁H₁₄O₄[1][3][5]
Molecular Weight 210.23 g/mol [3][5]
InChI Key AYYNUGSDPRDVCH-UHFFFAOYSA-N[1][4][5]

Physicochemical Properties

Understanding the physical and chemical properties of this compound is fundamental for its handling, storage, and application in experimental design.

Property Value
Appearance Solid[1][5]
Melting Point 43-44°C[6]
Boiling Point 295.5°C at 760 mmHg[6]
Purity Typically ≥98%[1]

The compound is classified as a combustible solid, though specific flash point data is not consistently available.[5] Standard laboratory safety protocols for handling solid chemical reagents should be observed.

Synthesis Methodology: The Fischer-Speier Esterification

The most common and industrially relevant method for synthesizing this compound is the Fischer-Speier esterification .[7][8][9] This acid-catalyzed reaction involves the condensation of a carboxylic acid (veratric acid) with an alcohol (ethanol).

Reaction Principle

The Fischer esterification is a reversible, equilibrium-driven process.[7][8] To achieve high yields of the desired ester, the equilibrium must be shifted towards the products. This is typically accomplished by either using an excess of one reactant (usually the alcohol) or by removing water as it is formed.[7][8][10]

Generalized Experimental Protocol

Materials:

  • Veratric acid (3,4-dimethoxybenzoic acid)

  • Anhydrous ethanol

  • Concentrated sulfuric acid (or another suitable acid catalyst like p-toluenesulfonic acid)[7][10]

  • Toluene (optional, for azeotropic water removal)

  • Sodium bicarbonate solution

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Appropriate glassware, including a reflux condenser and optionally a Dean-Stark apparatus[10]

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve veratric acid in an excess of anhydrous ethanol.[10]

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.[10]

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours.[10] The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC).

  • Work-up: After cooling, the excess ethanol is typically removed under reduced pressure. The residue is then diluted with an organic solvent (e.g., ethyl acetate) and washed with water, a dilute sodium bicarbonate solution to neutralize the acid catalyst, and finally with brine.[10]

  • Drying and Isolation: The organic layer is dried over an anhydrous drying agent, filtered, and the solvent is evaporated to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

Fischer_Esterification cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Veratric_Acid Veratric Acid (3,4-Dimethoxybenzoic Acid) Reflux Heat (Reflux) Ethanol Ethanol H2SO4 H₂SO₄ (catalyst) Ethyl_Veratrate Ethyl Veratrate (this compound) Reflux->Ethyl_Veratrate Forms Water Water (byproduct) Reflux->Water Forms

Caption: Fischer-Speier esterification of veratric acid to Ethyl veratrate.

Mechanistic Insights

The reaction mechanism involves several key steps:[8][11]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the veratric acid, increasing the electrophilicity of the carbonyl carbon.[8][11]

  • Nucleophilic Attack: The nucleophilic oxygen of the ethanol molecule attacks the activated carbonyl carbon.[8]

  • Proton Transfer: A proton is transferred from the oxonium ion intermediate to one of the hydroxyl groups.

  • Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group.

  • Deprotonation: The final deprotonation of the carbonyl oxygen regenerates the acid catalyst and yields the final ester product.

Applications in Research and Drug Development

This compound and its structural analogs are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry.

  • Pharmaceutical Intermediates: This compound serves as a building block for various active pharmaceutical ingredients (APIs).[12] Its dimethoxybenzene moiety is a common feature in many biologically active compounds. For instance, it is a precursor in the synthesis of Mebeverine, an antispasmodic drug.[13]

  • Chemical Synthesis: Beyond pharmaceuticals, it is used in the synthesis of fine chemicals and as a starting material for more complex molecular architectures.[14]

  • Potential Biological Activity: The structurally related compound, Ethyl 3,4-dihydroxybenzoate, has shown significant biological activities, including antioxidant properties and potential applications in cancer therapy and cardiovascular health.[14][15][16] It has also been investigated for its ability to potentiate the effects of antibiotics against drug-resistant bacteria.[17] While not direct properties of this compound itself, these findings highlight the therapeutic potential of the underlying chemical scaffold.

Safety and Handling

As with any chemical reagent, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid dust formation and inhalation.[6] Use in a well-ventilated area or under a fume hood.

  • Fire Safety: It is a combustible solid.[5] Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[6]

  • Storage: Store in a tightly closed container in a cool, dry place.

For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier.[6]

Conclusion

This compound, or Ethyl veratrate, is a well-characterized chemical compound with significant utility in organic synthesis. Its straightforward preparation via Fischer-Speier esterification and its role as a versatile intermediate make it a staple in both academic research and industrial applications, particularly in the development of new pharmaceutical agents. A thorough understanding of its nomenclature, properties, and reaction chemistry is crucial for any scientist working with this valuable building block.

References

An In-depth Technical Guide to the Biological Activity of Ethyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Ethyl 3,4-dimethoxybenzoate, a derivative of benzoic acid, is a chemical compound with emerging interest in the field of biomedical research. Its structural similarity to other biologically active benzoate derivatives suggests a potential for various pharmacological effects. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its potential anticancer and antispasmodic properties. This document is intended for researchers, scientists, and professionals in drug development, offering insights into its mechanism of action, experimental evaluation, and future research directions.

Chemical Profile

PropertyValue
IUPAC Name This compound
Synonyms 3,4-Dimethoxybenzoic acid ethyl ester; Ethyl veratrate
CAS Number 3943-77-9
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance Solid

Part 1: Anticancer Activity

Preliminary evidence suggests that this compound possesses anticancer properties. In vitro studies have indicated its potential to inhibit the proliferation of cancer cells.

Inhibition of Cancer Cell Growth

This compound has been shown to inhibit the growth of A549 human lung carcinoma cells.[1] The proposed mechanism involves the inhibition of dehydrogenase activity within the cancer cells, which is crucial for cellular metabolism and energy production. By disrupting these processes, the compound may effectively halt cancer cell proliferation.[1] However, the precise molecular targets and the complete mechanism of action are yet to be fully elucidated.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: A549 cells are seeded into a 96-well plate at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare various concentrations of this compound in the appropriate cell culture medium. The existing medium is removed from the wells and replaced with the medium containing the test compound. A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plate is incubated for 24, 48, or 72 hours to assess the time-dependent effects of the compound.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC₅₀ (half-maximal inhibitory concentration) value is determined from the dose-response curve.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed Seed A549 Cells in 96-well Plate incubate1 Incubate for 24h seed->incubate1 treat Treat with this compound incubate1->treat incubate2 Incubate for 24/48/72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize Formazan with DMSO incubate3->solubilize read Measure Absorbance at 570 nm solubilize->read calculate Calculate Cell Viability & IC50 read->calculate

Figure 1: Workflow of the MTT assay for assessing cell viability.

Part 2: Potential Antispasmodic Activity

The Link to Mebeverine

Mebeverine, chemically known as 4-[ethyl[1-(4-methoxyphenyl)propan-2-yl]amino]butyl 3,4-dimethoxybenzoate, is used to relieve symptoms of irritable bowel syndrome (IBS).[2] Its mechanism of action is believed to involve the blockage of sodium channels in smooth muscle cells, leading to muscle relaxation. The this compound portion of the molecule may play a role in the overall pharmacological profile of Mebeverine, although this has not been independently verified.

To investigate the potential direct spasmolytic effects of this compound, an isolated tissue bath experiment using a segment of the small intestine (e.g., guinea pig ileum) can be performed.

Principle: This ex vivo method assesses the ability of a compound to relax smooth muscle contractions induced by a spasmogen (e.g., acetylcholine or histamine).

Step-by-Step Methodology:

  • Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ bath containing Tyrode's solution, maintained at 37°C and aerated with carbogen (95% O₂, 5% CO₂).

  • Transducer Attachment: One end of the tissue is attached to a fixed point, and the other end is connected to an isometric force transducer to record muscle contractions.

  • Equilibration: The tissue is allowed to equilibrate for at least 30 minutes, with regular washing.

  • Induction of Contraction: A submaximal concentration of a spasmogen (e.g., acetylcholine) is added to the bath to induce a stable contraction.

  • Compound Addition: Once a stable contraction is achieved, cumulative concentrations of this compound are added to the bath.

  • Recording of Relaxation: The relaxation of the smooth muscle is recorded as a decrease in tension.

  • Data Analysis: The percentage of relaxation is calculated for each concentration, and a dose-response curve is plotted to determine the EC₅₀ (half-maximal effective concentration) for the spasmolytic effect.

Tissue_Bath_Workflow cluster_setup Setup cluster_experiment Experiment cluster_analysis Analysis isolate Isolate Guinea Pig Ileum suspend Suspend in Organ Bath isolate->suspend transducer Connect to Transducer suspend->transducer equilibrate Equilibrate Tissue transducer->equilibrate contract Induce Contraction with Spasmogen equilibrate->contract add_compound Add this compound contract->add_compound record Record Muscle Relaxation add_compound->record analyze Calculate % Relaxation & EC50 record->analyze

Figure 2: Workflow for the isolated tissue bath experiment.

Part 3: Future Directions and Unexplored Biological Activities

While initial findings point towards potential anticancer and antispasmodic activities, the biological profile of this compound remains largely unexplored. Further research is warranted to investigate other potential pharmacological effects, such as antioxidant, anti-inflammatory, and antimicrobial activities, which are common among phenolic compounds.

Proposed Investigation of Antioxidant Activity

Rationale: The presence of methoxy groups on the benzene ring may confer antioxidant properties by donating electrons to neutralize free radicals.

Standard Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay measures the ability of a compound to act as a free radical scavenger. The stable DPPH radical has a deep violet color, which is reduced to a yellow-colored diphenylpicrylhydrazine in the presence of an antioxidant.

Methodology Outline:

  • Prepare a stock solution of DPPH in methanol.

  • Mix various concentrations of this compound with the DPPH solution.

  • Incubate the mixture in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

Proposed Investigation of Anti-inflammatory Activity

Rationale: Many phenolic compounds exhibit anti-inflammatory effects by inhibiting key enzymes and pathways involved in the inflammatory response.

Standard Experimental Protocol: Lipoxygenase (LOX) Inhibition Assay

Principle: This assay determines the ability of a compound to inhibit the activity of lipoxygenase, an enzyme involved in the biosynthesis of leukotrienes, which are pro-inflammatory mediators.

Methodology Outline:

  • Prepare a reaction mixture containing lipoxygenase enzyme and its substrate (e.g., linoleic acid) in a suitable buffer.

  • Add various concentrations of this compound to the reaction mixture.

  • Incubate at room temperature.

  • Measure the formation of the product (hydroperoxides) by monitoring the increase in absorbance at 234 nm.

  • Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.

Proposed Investigation of Antimicrobial Activity

Rationale: Benzoate derivatives are known for their antimicrobial properties.

Standard Experimental Protocol: Broth Microdilution Method

Principle: This method determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents the visible growth of a microorganism.

Methodology Outline:

  • Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the MIC by visual inspection of turbidity or by measuring absorbance.

Conclusion

This compound is a compound with demonstrated, albeit not fully characterized, in vitro anticancer activity. Its structural relationship to the antispasmodic drug Mebeverine also suggests a potential for smooth muscle relaxant properties. However, a significant portion of its biological activity profile remains to be elucidated. The experimental protocols outlined in this guide provide a framework for future research to comprehensively evaluate the therapeutic potential of this compound. Further in-depth mechanistic studies are crucial to understand its molecular targets and to pave the way for its potential development as a therapeutic agent.

References

Ethyl 3,4-dihydroxybenzoate as a Prolyl Hydroxylase (PHD) Inhibitor: A Mechanistic and Methodological Exploration

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The cellular response to hypoxia is a critical physiological process orchestrated by the Hypoxia-Inducible Factor (HIF) family of transcription factors. The stability and activity of the HIF-α subunit are tightly regulated by a class of non-heme iron, 2-oxoglutarate (2-OG)-dependent dioxygenases known as Prolyl Hydroxylase Domain (PHD) enzymes. Pharmacological inhibition of PHDs stabilizes HIF-α, mimicking a hypoxic state and activating a cascade of downstream genes involved in erythropoiesis, angiogenesis, and metabolic adaptation. This guide provides a comprehensive technical overview of Ethyl 3,4-dihydroxybenzoate (EDHB), a well-characterized small molecule PHD inhibitor. We will delve into its mechanism of action, provide detailed experimental protocols for its evaluation, and discuss its therapeutic potential.

Note on Nomenclature: This guide focuses on Ethyl 3,4-dihydroxybenzoate (EDHB) , a compound extensively documented as a competitive PHD inhibitor.[1][2][3] Its structural analog, Ethyl 3,4-dimethoxybenzoate, lacks the dihydroxy moiety critical for PHD inhibition and is primarily used as a synthetic intermediate in other applications.[4][5] This distinction is crucial for researchers in the field.

The Central Role of the HIF-1α Signaling Pathway

To appreciate the function of PHD inhibitors, one must first understand the pathway they modulate. The HIF-1 pathway is the master regulator of oxygen homeostasis in virtually all metazoan cells.[6] HIF-1 is a heterodimeric transcription factor composed of a constitutively expressed HIF-1β subunit and an oxygen-sensitive HIF-1α subunit.[2] The regulation of HIF-1α protein stability is the central control point of the entire system.

Under Normoxic Conditions (Sufficient Oxygen):

  • PHD enzymes (primarily PHD1, PHD2, and PHD3) utilize molecular oxygen and 2-oxoglutarate as co-substrates to hydroxylate specific proline residues on the HIF-1α subunit.[7][8]

  • This hydroxylation event creates a recognition site for the von Hippel-Lindau (VHL) tumor suppressor protein, which is part of an E3 ubiquitin ligase complex.[8]

  • The VHL complex polyubiquitinates HIF-1α, targeting it for rapid degradation by the proteasome.[9]

  • Consequently, HIF-1α levels remain low, and transcription of hypoxia-responsive genes is inactive.

Under Hypoxic Conditions or with PHD Inhibition (Insufficient Oxygen):

  • In the absence of their co-substrate oxygen, PHD enzymes are inactive.[2]

  • HIF-1α is not hydroxylated and therefore evades recognition by VHL.

  • Stabilized HIF-1α accumulates in the cytoplasm and translocates to the nucleus.[10]

  • In the nucleus, it dimerizes with HIF-1β, binds to Hypoxia-Response Elements (HREs) in the promoter regions of target genes, and recruits transcriptional coactivators to initiate gene expression.[10]

This elegant oxygen-sensing mechanism is depicted below.

HIF_Pathway cluster_normoxia Normoxia (High O₂) cluster_hypoxia Hypoxia (Low O₂) or PHD Inhibition HIF1a_N HIF-1α HIF1a_OH Hydroxylated HIF-1α HIF1a_N->HIF1a_OH hydroxylation PHD_N PHD Enzymes (Active) PHD_N->HIF1a_N hydroxylates O2 O₂, 2-OG, Fe²⁺ O2->PHD_N activates VHL_N VHL E3 Ligase HIF1a_OH->VHL_N binds Proteasome_N Proteasome VHL_N->Proteasome_N targets for Degradation_N Degradation Proteasome_N->Degradation_N leads to Gene_N Target Gene Transcription (Inactive) HIF1a_H HIF-1α (Stabilized) HIF_Complex HIF-1α / HIF-1β Complex HIF1a_H->HIF_Complex PHD_H PHD Enzymes (Inactive) EDHB EDHB (Inhibitor) EDHB->PHD_H inhibits HIF1b HIF-1β HIF1b->HIF_Complex HRE HRE HIF_Complex->HRE binds to Gene_H Target Gene Transcription (Active) HRE->Gene_H activates Nucleus Nucleus

Caption: The HIF-1α signaling pathway under normoxia versus hypoxia/PHD inhibition.

Ethyl 3,4-dihydroxybenzoate (EDHB): A Profile

EDHB is a cell-permeable small molecule that functions as a competitive inhibitor of PHD enzymes.[2][11] Its utility in research stems from its ability to reliably stabilize HIF-1α and induce downstream hypoxic responses in a controlled, dose-dependent manner.

Chemical Properties and Synthesis
PropertyValue
IUPAC Name Ethyl 3,4-dihydroxybenzoate
Synonyms Protocatechuic acid ethyl ester
CAS Number 3943-89-3
Molecular Formula C₉H₁₀O₄
Molecular Weight 182.17 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Ethanol

Synthesis: EDHB can be readily synthesized via a standard Fischer esterification reaction between 3,4-dihydroxybenzoic acid (protocatechuic acid) and absolute ethanol, typically under acidic catalysis.[12]

Mechanism of Action

EDHB exerts its inhibitory effect on PHDs through a dual mechanism, which is a key insight for experimental design:

  • Competitive Inhibition: As a structural analog of the 2-oxoglutarate co-substrate, EDHB competitively binds to the active site of PHD enzymes, preventing the hydroxylation of HIF-1α.[2][11]

  • Iron Chelation: The ortho-dihydroxy (catechol) moiety of EDHB is capable of chelating the ferrous iron (Fe²⁺) ion that is essential for PHD catalytic activity.[11][13] While its affinity for iron is lower than that of potent chelators like desferrioxamine, this activity contributes to its overall inhibitory effect by creating an effective iron deficiency at the enzyme's active site.[11]

Experimental Protocols for Evaluating EDHB

A multi-tiered approach is essential for rigorously characterizing the activity of any PHD inhibitor. The following protocols provide a validated workflow, progressing from biochemical confirmation to cellular and physiological endpoints.

Workflow A Compound Preparation (EDHB Stock in DMSO) B Tier 1: In Vitro Assay (Biochemical PHD Inhibition) A->B C Tier 2: Cell-Based Assays A->C B->C Confirms direct target engagement D HIF-1α Stabilization (Western Blot) C->D E HIF-1 Target Gene Upregulation (HRE-Reporter Assay, qPCR) C->E F Tier 3: In Vivo Model (Hypoxia/Ischemia Model) D->F Confirms cellular activity E->F Confirms functional outcome G Endpoint Analysis (e.g., Edema, Cytokine Levels) F->G

Caption: A tiered experimental workflow for evaluating PHD inhibitors like EDHB.
Protocol 1: Cell-Based HIF-1α Stabilization by Western Blot

Objective: To visually confirm that EDHB treatment leads to the accumulation of HIF-1α protein in cultured cells.

Causality: This is the most direct and fundamental cellular assay. If EDHB inhibits PHDs, the immediate consequence should be the prevention of HIF-1α degradation, leading to a detectable increase in its protein levels.

Materials:

  • Cell line (e.g., L6 myoblasts, HeLa, HEK293T).[2][14]

  • Complete culture medium (e.g., DMEM with 10% FBS).

  • EDHB (stock solution in DMSO, e.g., 100 mM).

  • Cobalt chloride (CoCl₂), as a positive control for hypoxia mimicry.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA Protein Assay Kit.

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose).

  • Primary antibodies: anti-HIF-1α, anti-β-actin (loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

Procedure:

  • Cell Seeding: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Treatment:

    • Prepare fresh dilutions of EDHB in culture medium. A typical dose-response range is 100 µM, 250 µM, and 500 µM.[2]

    • Include a vehicle control (DMSO, same volume as the highest EDHB dose) and a positive control (e.g., 100 µM CoCl₂).

    • Aspirate old media and add the treatment media to the cells.

  • Incubation: Incubate cells for 4 to 8 hours under normoxic conditions (37°C, 5% CO₂).

  • Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well.

    • Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Quantification: Determine protein concentration using the BCA assay.

  • Western Blot:

    • Normalize protein amounts (load 20-30 µg per lane) and prepare samples with Laemmli buffer.

    • Perform SDS-PAGE and transfer proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary anti-HIF-1α antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash extensively, apply ECL substrate, and image the blot.

    • Strip and re-probe the membrane for β-actin as a loading control.

Expected Outcome: A dose-dependent increase in the band intensity for HIF-1α in EDHB-treated samples compared to the vehicle control.

Protocol 2: HRE-Luciferase Reporter Gene Assay

Objective: To quantify the transcriptional activity of the stabilized HIF-1 complex.

Causality: Stabilizing HIF-1α is only the first step. This assay confirms that the accumulated protein is functional—i.e., it can translocate to the nucleus, bind to HREs, and drive gene expression. This provides a quantitative, functional readout of pathway activation.[10][15]

Materials:

  • Cell line stably or transiently transfected with a HRE-luciferase reporter plasmid.

  • Luciferase assay system (e.g., Promega's Luciferase Assay System).

  • Luminometer.

  • EDHB and controls as described in Protocol 1.

Procedure:

  • Transfection & Seeding: Seed cells already containing the HRE-reporter construct in a 96-well white, clear-bottom plate.

  • Treatment: After 24 hours, treat cells with a dose-response of EDHB (e.g., 10 µM to 500 µM), vehicle, and a positive control.

  • Incubation: Incubate for 16-24 hours. The longer incubation time allows for the transcription and translation of the luciferase reporter protein.

  • Lysis & Assay:

    • Remove the media and wash cells with PBS.

    • Lyse the cells according to the manufacturer's protocol for the luciferase assay system.

    • Add the luciferase substrate to the lysate.

  • Measurement: Immediately measure luminescence using a plate-reading luminometer.

  • Analysis: Normalize the raw luminescence units (RLU) to a measure of cell viability if necessary (e.g., using a CellTiter-Glo assay). Calculate the fold induction of luciferase activity over the vehicle-treated control.

Expected Outcome: A dose-dependent increase in luciferase activity, indicating functional activation of the HIF-1 pathway.

Therapeutic Implications and Applications

The ability of EDHB and other PHD inhibitors to stabilize HIF has significant therapeutic potential across various diseases characterized by ischemia or inflammation.[15][16]

Therapeutic AreaMechanism & RationaleSupporting Evidence
Ischemic Injury (Myocardial, Cerebral) HIF-1α stabilization upregulates genes involved in angiogenesis (e.g., VEGF), glucose metabolism, and cell survival, protecting tissues from ischemic damage.[6][17]EDHB preconditioning has been shown to protect L6 myoblasts and primary astrocytes from hypoxia-induced oxidative damage.[2][3]
Anemia of Chronic Kidney Disease HIF stabilization, particularly of HIF-2α in the kidney, stimulates the endogenous production of erythropoietin (EPO), correcting anemia.[18][19]This is the most clinically advanced application for the entire class of PHD inhibitors, with several drugs approved for this indication.[14][18]
Wound Healing HIF-1α is critical for processes essential to wound repair, including inflammation, angiogenesis, and cell migration.[16][19]PHD inhibitors have been shown to improve wound healing in diabetic mouse models.[15]
Inflammation & Vascular Leakage EDHB can attenuate inflammatory responses and reduce vascular permeability, as demonstrated in models of high-altitude cerebral edema.[20]EDHB treatment in rats reduced cerebral edema and downregulated pro-inflammatory cytokines like TNF-α and IL-6 while upregulating anti-inflammatory proteins like HO-1.[20]

Conclusion

Ethyl 3,4-dihydroxybenzoate is a valuable and accessible tool for researchers investigating the HIF pathway. Its well-defined dual mechanism of action—competitive inhibition and iron chelation—provides a reliable method for stabilizing HIF-1α and activating downstream physiological responses. The experimental workflows detailed in this guide offer a robust framework for validating its activity, from direct biochemical target engagement to functional cellular and in vivo outcomes. As the therapeutic landscape for PHD inhibitors continues to expand, a thorough understanding of reference compounds like EDHB remains fundamental for drug development professionals and academic scientists alike.

References

Antioxidant Properties of Ethyl 3,4-dimethoxybenzoate: A Mechanistic and Methodological Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Abstract

Ethyl 3,4-dimethoxybenzoate, an ester derivative of veratric acid, belongs to a class of phenolic compounds with significant potential in medicinal chemistry. While its structural analogues, particularly those with free hydroxyl groups, are well-studied for their antioxidant capabilities, the specific profile of this compound warrants a detailed investigation. This guide provides a comprehensive technical overview of its antioxidant properties, grounded in an analysis of its structure-activity relationship, mechanisms of action, and the standard methodologies for its evaluation. We will explore the causality behind experimental choices for assessing its efficacy and present detailed protocols for key in vitro assays, offering a robust framework for researchers in the field.

Introduction: The Context of Oxidative Stress and Antioxidant Intervention

Cellular metabolism, while essential for life, generates reactive oxygen species (ROS) as natural byproducts.[1] Under physiological conditions, a sophisticated endogenous antioxidant defense system neutralizes these species, maintaining a delicate redox balance.[1] However, an overproduction of ROS or a deficiency in antioxidant defenses leads to a state of oxidative stress, a critical factor in the pathogenesis of numerous diseases, including neurodegenerative disorders, cancer, and cardiovascular diseases.[2][3]

Antioxidant compounds can mitigate oxidative stress by neutralizing free radicals, thereby preventing damage to vital cellular components like lipids, proteins, and nucleic acids.[4][5] Phenolic compounds, in particular, are a major class of antioxidants due to their chemical structure, which enables them to act as potent free radical scavengers.[5][6] this compound, also known as Ethyl Veratrate, is a derivative of 3,4-dimethoxybenzoic acid (veratric acid). It shares a core benzoic acid structure with highly potent natural antioxidants like gallic acid and protocatechuic acid.[7][8] This guide dissects the antioxidant potential of this compound, moving from its fundamental chemical structure to its functional evaluation.

Chemical Profile and Structure-Activity Relationship (SAR)

The antioxidant capacity of a phenolic compound is intrinsically linked to its molecular structure. Key structural features that govern this activity include the number and position of hydroxyl groups, the nature of substituent groups, and overall molecular geometry.[6][9]

This compound has the molecular formula C₁₁H₁₄O₄.[10] Its core is a benzene ring substituted with an ethyl ester group and two methoxy (-OCH₃) groups at the C3 and C4 positions.

Key Structural Considerations:

  • The Role of Hydroxyl vs. Methoxy Groups: The primary mechanism for the potent antioxidant activity of many phenolics is the donation of a hydrogen atom from a hydroxyl (-OH) group to a free radical.[6][11] Compounds like gallic acid and its dihydroxy derivatives are powerful antioxidants precisely because they possess multiple hydroxyl groups that can readily donate hydrogen atoms, creating a stable phenoxyl radical that does not propagate the radical chain reaction.[5][7] In this compound, these hydroxyl groups are "capped" as methoxy ethers. This structural modification significantly reduces its ability to participate in the Hydrogen Atom Transfer (HAT) mechanism, which is often the dominant pathway for radical scavenging.[11][12]

  • Electron-Donating Effects: The methoxy groups are electron-donating, which increases the electron density on the benzene ring. This electronic enrichment can facilitate the Single Electron Transfer (SET) mechanism of antioxidant action.[11] However, this pathway is generally considered less efficient for radical scavenging than HAT.

  • Comparison with Analogues: The closely related compound, Ethyl 3,4-dihydroxybenzoate (EDHB), which retains the free hydroxyl groups, has demonstrated significant cytoprotective and antioxidant effects.[13][14] Studies on EDHB show it can enhance the levels of endogenous antioxidant enzymes like superoxide dismutase and glutathione peroxidase.[13][14] This starkly contrasts with the expected lower intrinsic activity of its dimethoxy counterpart. The antioxidant activity of gallic acid and its derivatives is strongly correlated with the presence of phenolic hydroxyl groups.[15]

Therefore, from a structural standpoint, this compound is predicted to be a significantly weaker direct antioxidant than its hydroxylated analogues like EDHB or protocatechuic acid. Its primary value may lie in its role as a stable synthetic intermediate for creating more complex molecules where the methoxy groups can be later demethylated to reveal the active hydroxyls.

Core Mechanisms of Antioxidant Action

Antioxidants neutralize free radicals primarily through two mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[6][9] These pathways often occur in parallel, with the favored route depending on the antioxidant's structure, the nature of the free radical, and the solvent's properties.[11][12]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant (A-OH) donates a hydrogen atom to a free radical (R•), effectively neutralizing it.

    A-OH + R• → A-O• + RH

  • Single Electron Transfer - Proton Transfer (SET-PT): This is a two-step process. First, the antioxidant donates an electron to the free radical. This is followed by the transfer of a proton.

    A-OH + R• → A-OH•⁺ + R⁻ A-OH•⁺ → A-O• + H⁺

The solvent plays a crucial role; polar solvents can facilitate the ionization steps involved in SET-PT.[11] For this compound, the absence of a labile phenolic hydrogen means its ability to act via the HAT mechanism is severely restricted. It may participate weakly through the SET mechanism, facilitated by the electron-donating nature of its methoxy groups.

Caption: Antioxidant mechanisms for phenolic compounds.

In Vitro Evaluation of Antioxidant Capacity

To empirically determine the antioxidant activity of a compound like this compound, a panel of standardized in vitro assays is employed.[16] No single assay can fully capture the complex nature of antioxidant action, so using multiple methods with different mechanisms is crucial for a comprehensive assessment.[17] The most common assays are spectrophotometric and rely on a color change when a stable radical is neutralized.[18]

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is one of the most widely used methods for evaluating antioxidant capacity.[19][20] It measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, which is characterized by a deep purple color and a strong absorbance at ~517 nm.[1] When reduced by an antioxidant, the solution turns yellow, and the absorbance decreases.

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in spectrophotometric grade methanol or ethanol. Store this solution in an amber bottle and in the dark to prevent degradation.[20]

    • Test Compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in the same solvent.

    • Serial Dilutions: Create a series of dilutions from the stock solution to test a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

    • Positive Control: Prepare serial dilutions of a known antioxidant like Ascorbic Acid or Trolox.[20]

  • Assay Procedure (96-well plate format):

    • Add 20 µL of each sample dilution (or control) to the wells of a 96-well microplate.

    • Add 200 µL of the 0.1 mM DPPH working solution to each well.

    • Include a blank control containing only the solvent and the DPPH solution.

    • Mix the plate gently and incubate in the dark at room temperature for 30 minutes.[19]

  • Measurement and Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

    • Calculate the percentage of radical scavenging activity using the following formula:

      % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by oxidizing ABTS with potassium persulfate.[21] The resulting radical has a blue-green color and absorbs at ~734 nm. Antioxidants reduce the radical, causing the color to fade. This assay is applicable to both hydrophilic and lipophilic compounds.

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • ABTS Radical Cation (ABTS•⁺) Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•⁺ radical.

    • ABTS•⁺ Working Solution: Dilute the stock radical solution with ethanol or a phosphate buffer to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Procedure:

    • Add 20 µL of the test compound at various concentrations to a cuvette or microplate well.

    • Add 180 µL of the ABTS•⁺ working solution and mix thoroughly.

    • Allow the reaction to proceed for 6 minutes.

  • Measurement and Calculation:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition using the same formula as in the DPPH assay.

    • Determine the IC₅₀ value from the concentration-response curve.

G cluster_workflow In Vitro Antioxidant Assay Workflow p1 Prepare Reagents (DPPH/ABTS, Sample, Control) p2 Mix Sample/Control with Radical Solution p1->p2 p3 Incubate (Dark, RT, 30 min) p2->p3 p4 Measure Absorbance (Spectrophotometer) p3->p4 p5 Calculate % Inhibition & IC50 Value p4->p5

Caption: General workflow for in vitro antioxidant assays.

Data Presentation and Interpretation

The effectiveness of an antioxidant is typically expressed as its IC₅₀ value. A lower IC₅₀ indicates higher antioxidant potency. Based on structure-activity relationships, the expected results for this compound would show significantly lower activity compared to its analogues.

CompoundDPPH IC₅₀ (µM)ABTS IC₅₀ (µM)Primary Mechanism
This compound High / >500 (Predicted)High / >500 (Predicted)SET (weak)
Ethyl 3,4-dihydroxybenzoate ~10-50[22][23]~5-30[24]HAT / SET
Gallic Acid ~5-15[8]~2-10[15]HAT / SET
Trolox (Standard) ~40-60[22]~15-25[24]HAT / SET

Note: Predicted values for this compound are based on the established principle that methoxy substitution drastically reduces radical scavenging activity compared to hydroxyl substitution. Actual experimental validation is required.

In Vivo Evidence and Therapeutic Potential

While in vitro assays are essential for initial screening, in vivo studies are necessary to understand a compound's antioxidant effects within a complex biological system. Such studies often involve inducing oxidative stress in animal models and then measuring biomarkers of oxidative damage and antioxidant defense.

Although direct in vivo antioxidant studies on this compound are not widely reported, research on its structural analogue, Ethyl 3,4-dihydroxybenzoate (EDHB), provides valuable insights. EDHB has been shown to protect cells from hypoxia-induced oxidative damage by increasing levels of endogenous antioxidants like glutathione and enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx).[13][14] This suggests that the core ethyl benzoate structure can be a viable scaffold for developing potent antioxidant drugs, provided active hydroxyl groups are present.

A typical in vivo study design might involve:

  • Model: D-galactose-induced aging in mice, which elevates oxidative stress.[25]

  • Treatment: Administration of the test compound over several weeks.

  • Biomarker Analysis: Measurement of:

    • Malondialdehyde (MDA): A marker of lipid peroxidation.[25]

    • Glutathione (GSH): A key intracellular antioxidant.[25]

    • Enzyme Activity: SOD, Catalase (CAT), and GPx levels in serum and tissues like the liver and brain.[25]

Given its chemical stability and lower reactivity, this compound may serve as a pro-drug that could be metabolized in vivo to its more active dihydroxy form, though this would require specific enzymatic demethylation pathways.

Conclusion and Future Directions

This compound, based on its chemical structure, is predicted to be a weak direct antioxidant. The methylation of the phenolic hydroxyl groups at the C3 and C4 positions severely hampers its ability to neutralize free radicals through the efficient Hydrogen Atom Transfer mechanism. Its antioxidant activity, if any, would likely proceed through a less effective Single Electron Transfer pathway.

Key Takeaways:

  • Structure Dictates Function: The antioxidant capacity of phenolic compounds is critically dependent on the availability of free hydroxyl groups.

  • Limited Direct Activity: this compound is expected to show poor performance in standard radical scavenging assays like DPPH and ABTS compared to its dihydroxy analogues.

  • Potential as a Scaffold: Its true value may lie in its use as a stable chemical intermediate in the synthesis of more complex antioxidant molecules or as a potential pro-drug.

Future research should focus on:

  • Direct Experimental Validation: Performing DPPH, ABTS, and other antioxidant assays on this compound to confirm its predicted low activity and directly compare it with Ethyl 3,4-dihydroxybenzoate.

  • Metabolic Studies: Investigating whether this compound can be metabolized in vivo to its active dihydroxy form.

  • Synthetic Modification: Using it as a parent compound to synthesize new derivatives with enhanced antioxidant properties.

This guide provides the foundational knowledge and methodological framework for researchers to accurately position this compound within the broader landscape of antioxidant research and drug development.

References

An In-depth Technical Guide to the Potential Anti-inflammatory Effects of Ethyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key component of numerous chronic diseases. The search for novel anti-inflammatory agents is a cornerstone of therapeutic development. Ethyl 3,4-dimethoxybenzoate, a veratric acid derivative, belongs to a class of phenolic compounds that have garnered significant interest for their therapeutic potential. While direct extensive research on the anti-inflammatory properties of this compound is nascent, this technical guide synthesizes the current understanding of its potential mechanisms by examining the well-documented activities of its structural analogs, primarily its parent compound, 3,4-dimethoxybenzoic acid (veratric acid), and related cinnamic acid esters. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the plausible signaling pathways, experimental validation protocols, and the scientific rationale for investigating this compound as a potential anti-inflammatory agent.

Introduction to Inflammation and the Therapeutic Rationale

Inflammation is a complex physiological process involving a network of cellular and molecular interactions aimed at eliminating pathogens and initiating tissue repair. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, are central to the inflammatory response, orchestrating the production of pro-inflammatory mediators including cytokines, chemokines, and enzymes like cyclooxygenases (COXs) and lipoxygenases (LOXs). Chronic, unresolved inflammation contributes to the pathogenesis of a wide array of diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.

The 3,4-dimethoxyphenyl moiety is a common feature in a variety of natural and synthetic compounds that exhibit significant anti-inflammatory properties. This structural motif appears to be a key pharmacophore, suggesting that this compound may possess similar therapeutic potential. This guide will explore the evidence from structurally related compounds to build a strong hypothesis for the anti-inflammatory effects of this compound.

Postulated Molecular Mechanisms of Action

Based on the activities of structurally related compounds, the anti-inflammatory effects of this compound are likely multifactorial, targeting key nodes in the inflammatory cascade.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory gene expression. Veratric acid, the parent compound of this compound, has been shown to inhibit the activation of NF-κB.[1][2] This inhibition is thought to occur through the suppression of IκBα phosphorylation and degradation, which prevents the nuclear translocation of the p65 subunit of NF-κB. By inhibiting NF-κB, veratric acid downregulates the expression of numerous pro-inflammatory genes, including those encoding for cytokines and inducible nitric oxide synthase (iNOS).[1] Resveratrol, another well-studied anti-inflammatory compound, also exerts its effects in part by modulating the NF-κB pathway.[3]

NF_kappaB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_p P-IκBα IkBa->IkBa_p NFkB NF-κB (p65/p50) NFkB_active Active NF-κB NFkB->NFkB_active IkBa_p->NFkB Releases DNA DNA NFkB_active->DNA Translocates to Nucleus and Binds EDMB This compound (Postulated) EDMB->IKK Inhibits (Postulated) Genes Pro-inflammatory Gene Expression DNA->Genes

Caption: Postulated Inhibition of the NF-κB Signaling Pathway.

Modulation of the MAPK Signaling Pathway

The MAPK family of kinases (including ERK, JNK, and p38) plays a crucial role in transducing extracellular signals into cellular responses, including the production of inflammatory mediators. Veratric acid has been observed to dephosphorylate members of the MAPK family, including p38, ERK, and JNK, in lipopolysaccharide (LPS)-stimulated macrophages.[2] This dephosphorylation leads to the inactivation of these kinases and a subsequent reduction in the inflammatory response.

Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes

The enzymes COX-1 and COX-2 are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[4] 5-Lipoxygenase (5-LOX) is the key enzyme in the biosynthesis of leukotrienes, another class of potent pro-inflammatory mediators.[5] The structurally related compound (E)-1-(3,4-dimethoxyphenyl) butadiene has demonstrated potent inhibitory activity against both COX and LOX pathways.[6] Furthermore, ethyl p-methoxycinnamate, another related ester, has been shown to non-selectively inhibit both COX-1 and COX-2.[7] This dual inhibition of COX and LOX pathways is a particularly attractive therapeutic strategy as it can lead to a broader anti-inflammatory effect with a potentially improved safety profile compared to selective COX-2 inhibitors.[8]

Arachidonic_Acid_Pathway AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins COX->PGs LTs Leukotrienes LOX->LTs Inflammation Inflammation PGs->Inflammation LTs->Inflammation EDMB This compound (Postulated) EDMB->COX Inhibits (Postulated) EDMB->LOX Inhibits (Postulated)

Caption: Postulated Inhibition of the Arachidonic Acid Cascade.

Downregulation of Pro-inflammatory Cytokine Production

Pro-inflammatory cytokines such as Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α) are central to the amplification and perpetuation of the inflammatory response. Veratric acid has been shown to reduce the levels of IL-6.[9] Ethyl p-methoxycinnamate has also been demonstrated to suppress the production of IL-1 and TNF-α.[10][11] This cytokine-suppressive activity is likely a downstream consequence of the inhibition of the NF-κB and MAPK signaling pathways.

Experimental Protocols for Validation

To validate the anti-inflammatory effects of this compound, a series of well-established in vitro and in vivo assays are recommended.

In Vitro Assays

This is a foundational in vitro model to assess anti-inflammatory activity.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages or human THP-1-derived macrophages in appropriate media.

  • Treatment: Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

  • Stimulation: Induce inflammation by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the cell culture media and incubate for a specified period (e.g., 24 hours).

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.

  • Cytokine Analysis: Quantify the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Gene Expression Analysis: Isolate total RNA from the cells and perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of iNOS, COX-2, TNF-α, IL-6, and IL-1β.

  • Western Blot Analysis: Prepare cell lysates and perform Western blotting to determine the protein levels of iNOS, COX-2, and the phosphorylation status of key signaling proteins in the NF-κB (p65, IκBα) and MAPK (p38, ERK, JNK) pathways.

These assays directly measure the inhibitory effect of the compound on the enzymatic activity of COX and LOX.

Protocol (COX Inhibition):

  • Enzyme Source: Use purified ovine or human recombinant COX-1 and COX-2 enzymes.

  • Assay Buffer: Prepare a suitable reaction buffer (e.g., Tris-HCl).

  • Incubation: Incubate the enzyme with this compound at various concentrations.

  • Substrate Addition: Initiate the reaction by adding arachidonic acid.

  • Detection: Measure the oxygen consumption using an oxygen electrode or quantify the production of prostaglandin E2 (PGE2) using an ELISA kit.

  • IC50 Calculation: Determine the concentration of this compound that causes 50% inhibition of enzyme activity (IC50).

Protocol (5-LOX Inhibition):

  • Enzyme Source: Use purified human recombinant 5-LOX or a crude enzyme preparation from polymorphonuclear leukocytes.

  • Assay Conditions: Perform the assay in a suitable buffer containing calcium and ATP.

  • Incubation: Pre-incubate the enzyme with this compound.

  • Reaction Initiation: Start the reaction by adding arachidonic acid and a source of hydroperoxide.

  • Detection: Monitor the formation of leukotrienes (e.g., LTB4) by HPLC or a specific ELISA.

  • IC50 Calculation: Calculate the IC50 value for 5-LOX inhibition.

In Vivo Models

This is a classic and widely used model of acute inflammation.

Protocol:

  • Animal Model: Use male Wistar rats or Swiss albino mice.

  • Compound Administration: Administer this compound orally or intraperitoneally at various doses. A positive control group should receive a standard anti-inflammatory drug like indomethacin.

  • Induction of Edema: After a set time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage inhibition of edema for each group compared to the vehicle-treated control group.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Postulated In Vitro Anti-inflammatory Activity Profile of this compound

AssayEndpointExpected Outcome
LPS-stimulated MacrophagesNO ProductionDose-dependent reduction
TNF-α, IL-6, IL-1β SecretionDose-dependent reduction
iNOS, COX-2 mRNA/ProteinDose-dependent downregulation
p-p65, p-IκBα LevelsDose-dependent reduction
p-p38, p-ERK, p-JNK LevelsDose-dependent reduction
COX-1/COX-2 Inhibition AssayEnzymatic ActivityInhibition with measurable IC50
5-LOX Inhibition AssayEnzymatic ActivityInhibition with measurable IC50

Conclusion and Future Directions

While direct experimental evidence for the anti-inflammatory effects of this compound is currently limited, a strong scientific rationale for its investigation exists based on the well-established activities of its structural analogs. The 3,4-dimethoxyphenyl moiety appears to be a promising pharmacophore for targeting key inflammatory pathways, including NF-κB, MAPK, and the arachidonic acid cascade.

Future research should focus on systematically evaluating this compound using the experimental protocols outlined in this guide. Determining its in vitro and in vivo efficacy, elucidating its precise molecular mechanisms of action, and assessing its safety profile will be crucial steps in establishing its potential as a novel anti-inflammatory therapeutic agent. Further structure-activity relationship studies could also lead to the development of even more potent and selective anti-inflammatory compounds based on the this compound scaffold.

References

An In-depth Technical Guide to the Biological Mechanism of Action of Ethyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unraveling Complexity in Small Molecule Research

In the dynamic landscape of drug discovery and molecular biology, the elucidation of a compound's mechanism of action is paramount. It is the critical juncture where chemistry translates into clinical potential. This guide is dedicated to researchers, scientists, and drug development professionals, offering a deep dive into the prospective biological activities of Ethyl 3,4-dimethoxybenzoate. While direct research on this specific ester is nascent, a wealth of knowledge can be gleaned from its structural analogs and metabolic precursors. This paper, therefore, adopts a scientifically rigorous approach of inference and extrapolation, grounded in the well-documented mechanisms of 3,4-dimethoxybenzoic acid (Veratric Acid) and the structurally related Ethyl 3,4-dihydroxybenzoate. Our exploration will be guided by the principles of causality in experimental design and self-validating protocols, ensuring a robust and insightful narrative.

Introduction to this compound: A Profile

This compound is an ester belonging to the benzoate class of organic compounds. With the molecular formula C₁₁H₁₄O₄, it presents as a subject of interest for its potential bioactive properties.[1][2] While comprehensive studies on its specific mechanism of action are limited, preliminary findings suggest a potential role in inhibiting cancer cell growth through the inhibition of dehydrogenase activity, although the precise pathways remain to be fully elucidated.[1] To build a comprehensive understanding, we will explore the well-documented activities of its constituent acid, veratric acid, and a closely related compound, ethyl 3,4-dihydroxybenzoate.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₁H₁₄O₄[1][2]
Molecular Weight 210.23 g/mol [1]
CAS Number 3943-77-9[2]
Appearance Solid[2]
Synonyms Ethyl veratrate, 3,4-Dimethoxybenzoic acid ethyl ester[2]

Inferred Mechanism of Action I: Anti-inflammatory and Antioxidant Pathways via the Veratric Acid Moiety

Upon administration, it is plausible that this compound is hydrolyzed by esterases into ethanol and 3,4-dimethoxybenzoic acid (veratric acid). Veratric acid is a naturally occurring phenolic compound found in various plants and fruits, with well-documented antioxidant and anti-inflammatory properties.[3][4]

Inhibition of Pro-inflammatory Mediators

Veratric acid has been shown to exert its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade. A primary mechanism is the suppression of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO), a pro-inflammatory mediator.[5][6] This suppression is achieved through the downregulation of several upstream signaling molecules.

  • MAPK Pathway: Veratric acid inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs) such as p38, JNK, and ERK1/2.[5][6] These kinases are crucial for the transcriptional activation of pro-inflammatory genes.

  • NF-κB Pathway: The transcription factor NF-κB is a master regulator of inflammation. Veratric acid has been observed to inhibit the phosphorylation and subsequent activation of NF-κB.[5][6]

  • STAT Pathway: Signal Transducer and Activator of Transcription (STAT) proteins, specifically STAT-1 and STAT-3, are also targeted. Veratric acid inactivates these proteins, leading to a decrease in the expression of inflammatory cytokines like IFN-γ and IL-6.[5][6]

  • PI3K/Akt Pathway: Evidence suggests that veratric acid can inhibit the PI3K/Akt signaling pathway, which is often upstream of NF-κB activation.[3][7]

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K MAPK MAPKs (p38, JNK, ERK) TLR4->MAPK Akt Akt PI3K->Akt IKK IKK Akt->IKK NFkB NF-κB MAPK->NFkB NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB_IkB->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocates STAT STATs (STAT1, STAT3) STAT_nuc STATs STAT->STAT_nuc Translocates Ethyl_3_4_dimethoxybenzoate This compound (hydrolyzed to Veratric Acid) Ethyl_3_4_dimethoxybenzoate->PI3K Inhibits Ethyl_3_4_dimethoxybenzoate->MAPK Inhibits Ethyl_3_4_dimethoxybenzoate->IKK Inhibits Ethyl_3_4_dimethoxybenzoate->STAT Inhibits iNOS iNOS Gene NFkB_nuc->iNOS Activates Transcription Cytokines Cytokine Genes (IL-6, IFN-γ) STAT_nuc->Cytokines Activates Transcription NO Nitric Oxide iNOS->NO Inflammatory_Cytokines Inflammatory Cytokines Cytokines->Inflammatory_Cytokines

Caption: Inferred anti-inflammatory pathway of this compound.

Antioxidant Activity

Veratric acid has demonstrated significant antioxidant properties, which are crucial in mitigating cellular damage caused by reactive oxygen species (ROS).[5] This activity is likely a contributing factor to its protective effects against hypertension-associated cardiovascular remodeling and UV-induced skin damage.[5]

Inferred Mechanism of Action II: Prolyl Hydroxylase Inhibition via Structural Analogy to Ethyl 3,4-dihydroxybenzoate

A structurally similar compound, Ethyl 3,4-dihydroxybenzoate (EDHB), is a known inhibitor of prolyl hydroxylase domain (PHD) enzymes.[8][9] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor in cellular adaptation to hypoxia.[8][10] Given the structural similarities, it is plausible that this compound could exhibit similar PHD-inhibitory activity, albeit likely with different potency.

Stabilization of HIF-1α and Downstream Effects

Under normoxic conditions, HIF-1α is hydroxylated by PHDs, leading to its ubiquitination and subsequent proteasomal degradation. By inhibiting PHDs, Ethyl 3,4-dihydroxybenzoate prevents this degradation, allowing HIF-1α to accumulate and translocate to the nucleus.[9][10] In the nucleus, HIF-1α dimerizes with HIF-1β and binds to hypoxia-response elements (HREs) in the promoter regions of target genes. This leads to the upregulation of genes involved in:

  • Erythropoiesis: Increased production of erythropoietin (EPO), stimulating red blood cell formation.[10]

  • Angiogenesis: Upregulation of Vascular Endothelial Growth Factor (VEGF), promoting the formation of new blood vessels.[10]

  • Antioxidant Response: Enhanced expression of antioxidant enzymes.[10]

  • Anti-inflammatory Response: Modulation of inflammatory pathways.[10]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HIF1a HIF-1α PHD PHD HIF1a->PHD Normoxia VHL VHL HIF1a->VHL Binds hydroxylated HIF-1α HIF1a_nuc HIF-1α HIF1a->HIF1a_nuc Translocates (Hypoxia or PHD inhibition) PHD->HIF1a Hydroxylates Proteasome Proteasome VHL->Proteasome Targets for degradation Ethyl_3_4_dimethoxybenzoate This compound (potential action) Ethyl_3_4_dimethoxybenzoate->PHD Inhibits HIF1_complex HIF-1 Complex HIF1a_nuc->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE HIF1_complex->HRE Binds Target_Genes Target Genes (EPO, VEGF, etc.) HRE->Target_Genes Activates Transcription Biological_Response Biological Response (Erythropoiesis, Angiogenesis, etc.) Target_Genes->Biological_Response

Caption: Potential HIF-1α stabilization pathway of this compound.

Experimental Protocols for Mechanism Elucidation

To validate the inferred mechanisms of action for this compound, a series of well-defined experimental protocols are proposed.

Protocol 1: Assessment of Anti-inflammatory Activity in Macrophages

Objective: To determine if this compound inhibits the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitric Oxide Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve with sodium nitrite should be used for quantification.

  • Cytokine Measurement (ELISA):

    • Use commercially available ELISA kits to measure the concentrations of IL-6 and TNF-α in the cell culture supernatant according to the manufacturer's instructions.

  • Western Blot Analysis:

    • Lyse the cells and quantify protein concentration.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-p65 (NF-κB), phospho-p38, phospho-JNK, phospho-ERK, and iNOS. Use antibodies against total proteins and β-actin as loading controls.

    • Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) system.

Protocol 2: Evaluation of HIF-1α Stabilization

Objective: To investigate if this compound can stabilize HIF-1α protein levels in a relevant cell line (e.g., HEK293T or a cancer cell line like HepG2).

Methodology:

  • Cell Culture: Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Treatment: Seed cells in 6-well plates. Treat cells with this compound (e.g., 10, 50, 100 µM) or a known PHD inhibitor like dimethyloxalylglycine (DMOG) as a positive control for 4-6 hours under normoxic conditions.

  • Western Blot Analysis:

    • Prepare nuclear and cytoplasmic extracts from the treated cells.

    • Perform Western blot analysis on the nuclear extracts using a primary antibody against HIF-1α. Use an antibody against a nuclear loading control like Lamin B1.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Isolate total RNA from the treated cells.

    • Synthesize cDNA using a reverse transcription kit.

    • Perform qRT-PCR using primers for HIF-1α target genes such as VEGF and GLUT1. Use a housekeeping gene like GAPDH for normalization.

Concluding Remarks and Future Directions

The available evidence on the biological activities of veratric acid and Ethyl 3,4-dihydroxybenzoate provides a strong foundation for proposing the potential mechanisms of action of this compound. It is highly probable that this compound exerts anti-inflammatory and antioxidant effects through the modulation of key signaling pathways like MAPK, NF-κB, and PI3K/Akt, and may also play a role in cellular adaptation to hypoxia by stabilizing HIF-1α.

Future research should focus on direct experimental validation of these proposed mechanisms. In vivo studies in animal models of inflammatory diseases and hypoxia-related conditions will be crucial to ascertain the therapeutic potential of this compound. Furthermore, comprehensive toxicological and pharmacokinetic studies are necessary to evaluate its safety profile and bioavailability. The exploration of this and similar benzoate derivatives holds promise for the discovery of novel therapeutic agents.

References

Safety and handling of Ethyl 3,4-dimethoxybenzoate in the lab

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Laboratory Handling of Ethyl 3,4-dimethoxybenzoate

Foreword: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and scientific research, the mastery of chemical handling is not merely a procedural necessity but the bedrock of experimental integrity and personal safety. This guide addresses the safe handling of this compound (CAS: 3943-77-9), a common intermediate in organic synthesis. As a Senior Application Scientist, my objective extends beyond reciting regulations; it is to instill a deep, causal understanding of why specific protocols are essential. The toxicological profile for this compound is not thoroughly investigated, a common scenario for many research chemicals.[1] This lack of comprehensive data necessitates a conservative and proactive safety culture, where we treat unknown hazards with the highest degree of caution. This document is structured to empower researchers with the knowledge to build a self-validating system of safety for every experiment.

Section 1: Compound Profile & Inherent Risks

This compound, also known as Ethyl veratrate, is an off-white to light yellow solid organic compound.[2][3] Its utility in research and development, particularly as a building block in synthetic chemistry, makes it a frequent presence in the laboratory.[2] Understanding its physical properties is the first step in a robust risk assessment.

PropertyValueSource
CAS Number 3943-77-9[2]
Molecular Formula C₁₁H₁₄O₄[4]
Molecular Weight 210.23 g/mol [4]
Appearance Off-white to light yellow solid[3]
Melting Point 43-44°C[2][3]
Boiling Point 295.5°C at 760 mmHg[2]
Flash Point 129.5°C[2]
Density ~1.1 - 1.2 g/cm³[2][3]
Storage Class 11 (Combustible Solids)[4]
Hazard Identification: An Exercise in Prudence

The available Safety Data Sheets (SDS) for this compound lack a harmonized GHS classification.[2] While one source provides an NFPA 704 rating of (0, 1, 0) — indicating no health hazard, slight flammability, and stable reactivity — this should be interpreted with caution.[2] Data for structurally related compounds, such as Ethyl 4-hydroxy-3-methoxybenzoate, indicate potential hazards including being harmful if swallowed and causing skin, eye, and respiratory irritation.[5] Given the incomplete toxicological data, a prudent approach is to assume the compound may be irritating to the eyes, skin, and respiratory system and may be harmful if ingested.

cluster_assessment Hazard Assessment for this compound Data Available Data Incomplete GHS Classification NFPA Rating: H0, F1, R0 Solid with low vapor pressure at RT Conclusion Prudent Conclusion Handle as potentially hazardous Assume irritation potential Minimize all routes of exposure Data->Conclusion Informs Analogs Analog Compound Data e.g., Ethyl Vanillate, 4-bromobutyl 3,4-dimethoxybenzoate Potential for: Skin Irritation Eye Irritation Respiratory Irritation Harmful if Swallowed Analogs->Conclusion Suggests Precaution prep 1. Preparation - Review SDS - Verify Fume Hood - Assemble PPE & Spill Kit transport 2. Transport - Use Secondary Containment prep->transport weigh 3. Weighing & Dispensing - Inside Fume Hood - Avoid Dust Generation - Close Container Promptly transport->weigh react 4. Reaction - Add Reagent Slowly - Keep System Closed weigh->react cleanup 5. Cleanup & Decontamination - Decontaminate Surfaces - Segregate Waste react->cleanup disposal 6. Waste Disposal - Use Labeled, Sealed Container - Follow Institutional Protocols cleanup->disposal spill Spill Occurs assess Is spill large or outside containment? spill->assess evacuate Evacuate Area Call EHS assess->evacuate Yes ppe Don Appropriate PPE assess->ppe No contain Cover & Sweep Spill (Avoid Dust) ppe->contain decon Decontaminate Area & Dispose of Waste contain->decon

References

Methodological & Application

Introduction: The Strategic Importance of Ethyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Ethyl 3,4-dimethoxybenzoate from Veratric Acid

This compound, also known as ethyl veratrate, is a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] Its molecular structure, featuring a substituted benzene ring, makes it a versatile building block for more complex molecules, including anti-spasmodic drugs like Mebeverine.[3] The synthesis from veratric acid (3,4-dimethoxybenzoic acid) is a fundamental transformation that illustrates a classic and robust reaction in organic chemistry: the Fischer-Speier Esterification.[4][5]

This document provides a comprehensive, field-tested protocol for the synthesis of this compound. As a senior application scientist, this guide moves beyond a simple recitation of steps to explain the underlying chemical principles, the rationale for procedural choices, and critical parameters for success. This ensures the protocol is not just a set of instructions, but a self-validating system for achieving a high-purity product.

Reaction Principle: The Fischer-Speier Esterification

The conversion of a carboxylic acid to an ester by reaction with an alcohol in the presence of a strong acid catalyst is known as the Fischer Esterification.[6][7] This reaction is a cornerstone of organic synthesis due to its use of readily available and inexpensive starting materials.

The Overall Transformation:

The reaction is fundamentally an equilibrium process.[8][9] To ensure a high yield of the desired ester, the equilibrium must be shifted to the product side. This is achieved by applying Le Châtelier's Principle in two primary ways:

  • Use of Excess Reactant: The protocol employs a large excess of ethanol. This high concentration of one of the reactants drives the equilibrium towards the formation of the products.[9][10][11]

  • Removal of a Product: While not explicitly performed in this specific bench-scale protocol with a simple reflux, in industrial settings, the water generated during the reaction is often removed using a Dean-Stark apparatus to prevent the reverse reaction (ester hydrolysis).[10][12]

Reaction Mechanism

The role of the acid catalyst (concentrated sulfuric acid) is to protonate the carbonyl oxygen of the veratric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the alcohol (ethanol). The subsequent steps involve proton transfers and the elimination of a water molecule to yield the final ester product and regenerate the acid catalyst.[6][8][9][12]

Fischer_Esterification_Mechanism cluster_0 Protonation of Carbonyl cluster_1 Nucleophilic Attack cluster_2 Proton Transfer cluster_3 Elimination & Deprotonation Veratric_Acid Veratric Acid H+ + H⁺ Veratric_Acid->H+ Protonated_Acid Protonated Veratric Acid (Activated) H+->Protonated_Acid Ethanol Ethanol Protonated_Acid->Ethanol Tetrahedral_Intermediate Tetrahedral Intermediate Ethanol->Tetrahedral_Intermediate Proton_Shift Proton Shift Tetrahedral_Intermediate->Proton_Shift Protonated_Ether Intermediate with Good Leaving Group (H₂O) Proton_Shift->Protonated_Ether -H2O - H₂O Protonated_Ether->-H2O Protonated_Ester Protonated Ester -H2O->Protonated_Ester -H+ - H⁺ (Catalyst Regeneration) Protonated_Ester->-H+ Final_Ester This compound -H+->Final_Ester

Caption: Mechanism of Fischer Esterification.

Experimental Protocol

This protocol is designed for the synthesis of this compound on a laboratory scale.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMolesEquivalentsNotes
Veratric AcidC₉H₁₀O₄182.1710.0 g0.0551.0Limiting Reagent[5][13][14]
Ethanol (Absolute)C₂H₅OH46.07100 mL1.71~31Reactant and Solvent
Sulfuric Acid (Conc.)H₂SO₄98.083 mL0.055~1.0Catalyst
Sodium BicarbonateNaHCO₃84.01---For neutralization (5% aq. sol.)
Ethyl AcetateC₄H₈O₂88.11---Extraction Solvent
Brine (Saturated NaCl)NaCl58.44---For washing
Anhydrous MgSO₄MgSO₄120.37---Drying Agent
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Separatory funnel (500 mL)

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Glass funnel and filter paper

  • pH paper

Synthesis Workflow

Synthesis_Workflow A 1. Reactant Setup B 2. Catalyst Addition A->B Combine Veratric Acid & Ethanol C 3. Reflux B->C Add conc. H₂SO₄ D 4. Work-up: Quenching & Neutralization C->D Heat for 2-3 hours E 5. Extraction D->E Pour into NaHCO₃(aq) F 6. Washing & Drying E->F Extract with Ethyl Acetate G 7. Solvent Removal F->G Wash with Brine, Dry over MgSO₄ H 8. Purification (Recrystallization) G->H Rotary Evaporation I Final Product H->I Recrystallize from Ethanol/Water

Caption: Experimental workflow for synthesis.

Step-by-Step Procedure
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (0.055 mol) of veratric acid. Add 100 mL of absolute ethanol. Stir the mixture until the veratric acid is mostly dissolved.

  • Catalyst Addition: Place the flask in an ice-water bath to control the initial exotherm. (CAUTION: Highly Exothermic) Slowly and carefully, add 3 mL of concentrated sulfuric acid to the stirring solution.

  • Reflux: Attach a reflux condenser to the flask and ensure a steady flow of cooling water. Heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) if desired.

  • Work-up - Quenching and Neutralization: After the reflux period, allow the flask to cool to room temperature. In a large beaker (e.g., 1 L), prepare a 5% aqueous solution of sodium bicarbonate. Slowly and with vigorous stirring, pour the cooled reaction mixture into the sodium bicarbonate solution. (CAUTION: CO₂ gas evolution) Continue adding the reaction mixture portion-wise until all of it has been transferred. Check the pH of the aqueous solution with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the neutralized mixture to a 500 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). For each extraction, shake the funnel vigorously, venting frequently to release pressure. Collect the organic layers and combine them.

  • Washing and Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution). This helps to remove the bulk of the dissolved water. Separate the organic layer and dry it over anhydrous magnesium sulfate. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.

  • Solvent Removal: Filter the dried organic solution to remove the magnesium sulfate. Concentrate the filtrate using a rotary evaporator to remove the ethyl acetate and excess ethanol. This will yield the crude product, which may be an off-white solid or a pale oil that solidifies on standing.

  • Purification: The crude this compound can be purified by recrystallization. Dissolve the crude solid in a minimum amount of hot ethanol. Add water dropwise until the solution becomes cloudy (the cloud point). Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven.

Results and Characterization

  • Expected Yield: 75-85%

  • Appearance: White crystalline solid.[1][15]

  • Molecular Formula: C₁₁H₁₄O₄[2][15]

  • Molecular Weight: 210.23 g/mol [2][15]

  • Characterization: The identity and purity of the final product should be confirmed by analytical methods such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.

Safety Precautions

  • General: Perform all steps in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Veratric Acid: May cause skin and eye irritation.[16] Avoid inhalation of dust.

  • Ethanol: Flammable liquid and vapor. Keep away from ignition sources.

  • Concentrated Sulfuric Acid: Extremely corrosive and a strong oxidizing agent. Causes severe skin and eye burns. Reacts violently with water. Handle with extreme care and always add acid to other solutions slowly, never the other way around.

Conclusion

The Fischer esterification of veratric acid provides a reliable and scalable method for the synthesis of this compound. By carefully controlling the reaction conditions, particularly through the use of excess ethanol as both a reactant and solvent and the meticulous neutralization and extraction during the work-up, a high yield of pure product can be consistently achieved. This protocol serves as a robust foundation for researchers and drug development professionals requiring this key chemical intermediate.

References

Application Notes & Protocols: Leveraging Ethyl 3,4-Dimethoxybenzoate in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic utilization of Ethyl 3,4-dimethoxybenzoate (also known as Ethyl veratrate) as a versatile starting material in organic synthesis. We will explore its fundamental reactivity, detail core synthetic transformations with step-by-step protocols, and illustrate its application in the synthesis of complex pharmaceutical intermediates.

Introduction: The Strategic Value of this compound

This compound is a polysubstituted aromatic ester that serves as a highly valuable and cost-effective building block in modern organic synthesis.[1][2] Its utility is derived from the specific arrangement and nature of its three functional groups: an ethyl ester and two electron-donating methoxy groups on a benzene ring.

  • Reactivity of the Aromatic Ring: The two methoxy groups at the C3 and C4 positions are powerful activating, ortho-, para-directing groups. They significantly increase the electron density of the aromatic ring, making it highly susceptible to electrophilic aromatic substitution reactions. This activation is primarily directed towards the C5 position, which is ortho to one methoxy group and para to the other, allowing for highly regioselective functionalization.

  • Versatility of the Ester Group: The ethyl ester moiety is a stable and convenient functional handle. It can be readily transformed into other critical functional groups, providing multiple pathways for molecular elaboration. Key transformations include hydrolysis to a carboxylic acid, reduction to a primary alcohol, or conversion to an amide.

This combination of a highly activated, regioselective aromatic core and a synthetically versatile ester group makes this compound a preferred starting point for constructing complex molecular architectures found in pharmaceuticals, agrochemicals, and fine chemicals.[3][4]

Physicochemical and Safety Data

Before initiating any experimental work, a thorough understanding of the material's properties and safety requirements is paramount.

PropertyValueReference(s)
CAS Number 3943-77-9[1][2]
Molecular Formula C₁₁H₁₄O₄[2][5]
Molecular Weight 210.23 g/mol [2][5]
Appearance Solid / Crystalline Powder[1][5]
Synonyms Ethyl veratrate, 3,4-Dimethoxybenzoic acid ethyl ester[1][2]
Storage Store in a tightly closed container in a dry, well-ventilated place.[6][7]

Safety Profile:

  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[8] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • Hazards: May cause skin, eye, and respiratory irritation.[6][8]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[8][9] If inhaled, move to fresh air. If swallowed, rinse mouth with water and consult a physician.[8]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not let product enter drains.[6][9]

Core Synthetic Transformations & Protocols

The synthetic utility of this compound is best demonstrated through its primary chemical transformations. The following protocols are foundational and can be adapted for various synthetic targets.

G cluster_start Starting Material cluster_products Key Derivatives A This compound B 3,4-Dimethoxybenzoic Acid (Veratric Acid) A->B  Alkaline  Hydrolysis C (3,4-Dimethoxyphenyl)methanol (Veratryl Alcohol) A->C  Reduction  (e.g., LiAlH4) D Substituted Aromatic Core (e.g., Acylated Product) A->D  Electrophilic  Aromatic Substitution

References

The Versatile Scaffold: Ethyl 3,4-Dimethoxybenzoate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, Ethyl 3,4-dimethoxybenzoate, a readily accessible ester, has emerged as a cornerstone scaffold. Its utility transcends that of a simple intermediate; the embedded 3,4-dimethoxyphenyl motif is a privileged structural element found in a multitude of biologically active compounds. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed synthetic protocols and an analysis of its role in the generation of potent therapeutic agents.

The presence of methoxy groups on the phenyl ring is not merely a passive structural feature. These groups can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The methoxy groups can enhance metabolic stability, improve ligand-target binding interactions, and favorably modulate absorption, distribution, metabolism, and excretion (ADME) profiles.[1] For instance, the 3,4-dimethoxy substitution has been shown to confer excellent metabolic stability and absorption in the development of cathepsin K inhibitors.[2] This makes this compound an attractive starting point for the design of new chemical entities with desirable drug-like properties.

This document will navigate through the synthesis of this compound, its conversion into key intermediates, and its application in the development of anticancer, anti-inflammatory, and antimicrobial agents.

I. Synthesis of this compound: A Fundamental Protocol

The most common and straightforward method for the preparation of this compound is the Fischer esterification of 3,4-dimethoxybenzoic acid (veratric acid) with ethanol in the presence of an acid catalyst. This equilibrium-driven reaction is typically pushed towards the product by using an excess of the alcohol, which also serves as the solvent.[3][4]

Protocol 1: Fischer Esterification of 3,4-Dimethoxybenzoic Acid

Objective: To synthesize this compound from 3,4-dimethoxybenzoic acid and ethanol.

Materials:

  • 3,4-Dimethoxybenzoic acid

  • Absolute Ethanol (200 proof)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Deionized Water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in an excess of absolute ethanol (e.g., 10-20 equivalents or as the solvent).

  • Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C, the boiling point of ethanol). Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up - Quenching and Extraction: After cooling to room temperature, remove the excess ethanol using a rotary evaporator. Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: The crude product, which is often a solid at room temperature, can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford a white to off-white crystalline solid.

II. Elaboration of the Scaffold: Synthesis of a Bioactive Hydrazide Intermediate

This compound serves as an excellent precursor for the synthesis of various derivatives. A common and versatile transformation is its conversion to the corresponding hydrazide, 3,4-dimethoxybenzohydrazide. This hydrazide is a key building block for a wide range of heterocyclic compounds, such as 1,3,4-oxadiazoles and 1,3,4-thiadiazoles, which are known to exhibit diverse pharmacological activities.[5]

Protocol 2: Synthesis of 3,4-Dimethoxybenzohydrazide

Objective: To synthesize 3,4-dimethoxybenzohydrazide from this compound.

Materials:

  • This compound

  • Hydrazine hydrate (80-100%)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Reagent Addition: Add an excess of hydrazine hydrate (e.g., 3-5 eq) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be monitored by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product, 3,4-dimethoxybenzohydrazide, will often precipitate out of the solution as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash with cold ethanol, and dry to obtain the pure hydrazide.

Experimental Workflow for Synthesis of Key Intermediates

G cluster_0 Synthesis of this compound cluster_1 Synthesis of 3,4-Dimethoxybenzohydrazide Veratric_Acid 3,4-Dimethoxybenzoic Acid Esterification Fischer Esterification (H₂SO₄, Reflux) Veratric_Acid->Esterification Ethanol Ethanol Ethanol->Esterification Ethyl_Benzoate This compound Esterification->Ethyl_Benzoate Ethyl_Benzoate_2 This compound Hydrazinolysis Hydrazinolysis (Ethanol, Reflux) Ethyl_Benzoate_2->Hydrazinolysis Hydrazine Hydrazine Hydrate Hydrazine->Hydrazinolysis Hydrazide 3,4-Dimethoxybenzohydrazide Hydrazinolysis->Hydrazide

Caption: Synthetic pathway from 3,4-dimethoxybenzoic acid to key medicinal chemistry intermediates.

III. Applications in Medicinal Chemistry

The 3,4-dimethoxybenzoyl moiety, readily accessible from this compound, is a recurring motif in a variety of pharmacologically active molecules.

Anticancer Applications

The 3,4-dimethoxyphenyl group is a feature in several classes of anticancer agents. For instance, derivatives of 1,3,4-thiadiazole bearing this substituent have been investigated for their cytotoxic activity against breast cancer cell lines.[5] While the precise mechanism for all derivatives is not fully elucidated, some studies suggest that such compounds can induce apoptosis. This compound itself has been reported to inhibit the growth of A549 lung cancer cells, potentially through the inhibition of dehydrogenase activity.[6] Furthermore, the related 3,4,5-trimethoxybenzoyl moiety is found in compounds that act as antifolates, binding to dihydrofolate reductase and disrupting the folate cycle in cancer cells.[7]

Table 1: Anticancer Activity of Selected Dimethoxybenzoyl Derivatives

Compound ClassCancer Cell LineActivityPutative Mechanism of Action
1,3,4-ThiadiazolesMCF-7, MDA-MB-231CytotoxicApoptosis induction
This compoundA549Growth inhibitionDehydrogenase inhibition
3,4,5-Trimethoxybenzoyl ester of (-)-epicatechinMelanomaAntiproliferativeDihydrofolate reductase inhibition[7]
Anti-inflammatory Properties

Compounds incorporating the 3,4-dimethoxyphenyl group have demonstrated significant anti-inflammatory effects. The conjugation of this moiety to non-steroidal anti-inflammatory drugs (NSAIDs) has been shown to enhance their anti-inflammatory activity.[8][9] These hybrid molecules often exhibit improved inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation.

Logical Flow of Anti-inflammatory Drug Design

G Start This compound Intermediate 3,4-Dimethoxybenzoyl Moiety Start->Intermediate Hybridization Molecular Hybridization with NSAID Pharmacophore Intermediate->Hybridization Product Hybrid Anti-inflammatory Agent Hybridization->Product Mechanism Enhanced COX-2 Inhibition Product->Mechanism Outcome Improved Anti-inflammatory Activity Mechanism->Outcome

Caption: Design strategy for potent anti-inflammatory agents using the 3,4-dimethoxybenzoyl moiety.

Antimicrobial Potential

The 3,4-dimethoxybenzoyl scaffold is also a valuable component in the design of novel antimicrobial agents. For example, N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities.[10] These compounds have shown promising activity against a range of pathogens, including Staphylococcus aureus and Candida albicans.[10] The mechanism of action for some of these derivatives is thought to involve the inhibition of multidrug efflux pumps, which are a major cause of antibiotic resistance.[10] In a related context, Ethyl 3,4-dihydroxybenzoate, a close structural analog, has been shown to potentiate the activity of antibiotics against drug-resistant Escherichia coli by inhibiting efflux pumps.[11][12][13]

Table 2: Antimicrobial Activity of Selected Dimethoxybenzoyl Derivatives

Compound ClassTarget OrganismActivityPutative Mechanism of Action
N'-Benzylidene-3,4-dimethoxybenzohydrazidesS. aureus, C. albicansAntibacterial, AntifungalEfflux pump inhibition[10]
Ethyl 3,5-dimethoxy-2-propionylphenylacetateMRSA, Vibrio vulnificusAntibacterialNot specified[14]

IV. Conclusion

This compound is a readily synthesized and highly versatile building block in medicinal chemistry. The inherent properties of the 3,4-dimethoxyphenyl group, including its potential to enhance metabolic stability and target binding, make it a valuable scaffold for the development of new therapeutic agents. The straightforward conversion of this compound into key intermediates like 3,4-dimethoxybenzohydrazide opens up a vast chemical space for the synthesis of diverse heterocyclic compounds with promising anticancer, anti-inflammatory, and antimicrobial activities. For researchers and drug development professionals, a thorough understanding of the chemistry and biological applications of this fundamental building block is essential for the rational design of the next generation of medicines.

References

Synthesis of Mebeverine hydrochloride using Ethyl 3,4-dimethoxybenzoate intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols for the Synthesis of Mebeverine Hydrochloride

Introduction: The Therapeutic Context and Synthetic Goal

Mebeverine is a musculotropic antispasmodic agent widely prescribed for the symptomatic treatment of irritable bowel syndrome (IBS) and related gastrointestinal disorders characterized by smooth muscle spasms.[1][2][3][4] Its mechanism of action is multifaceted, primarily involving the direct relaxation of gastrointestinal smooth muscle by modulating ion channel permeability, including blocking calcium and sodium channels, without exhibiting the systemic anticholinergic side effects common to other antispasmodics.[2][5][6][7]

This document provides a comprehensive, field-proven guide for the synthesis of Mebeverine hydrochloride. The selected synthetic strategy is an efficient three-stage process that has been optimized for high yield and purity (≥99.7%), making it suitable for both research and commercial-scale production.[3][8] The pathway commences with Veratric acid (3,4-dimethoxybenzoic acid), which can be sourced directly or prepared via the hydrolysis of the user-specified intermediate, Ethyl 3,4-dimethoxybenzoate.

Overall Synthetic Strategy

The synthesis is logically divided into three primary stages:

  • Stage 1: Esterification. Synthesis of the key electrophilic intermediate, 4-bromobutyl 3,4-dimethoxybenzoate (4) , via the esterification of Veratric acid (2) with 4-bromobutanol.

  • Stage 2: Reductive Amination. Synthesis of the key nucleophilic intermediate, N-ethyl-1-(4-methoxyphenyl)propan-2-amine (6) , from 4-methoxyphenylacetone (5) .

  • Stage 3: Coupling and Salt Formation. N-alkylation of intermediate (6) with intermediate (4) to form the Mebeverine free base, followed by conversion to the stable hydrochloride salt (1) .

This approach has been demonstrated to achieve an impressive overall yield of approximately 77%.[3]

G cluster_start Starting Materials cluster_stage1 Stage 1: Esterification cluster_stage2 Stage 2: Reductive Amination cluster_stage3 Stage 3: Coupling & Salt Formation A Veratric Acid (2) (from this compound) S1 Intermediate (4) 4-Bromobutyl 3,4-dimethoxybenzoate A->S1 p-TsOH, Toluene Reflux B 4-Bromobutanol B->S1 C 4-Methoxyphenylacetone (5) S2 Intermediate (6) N-Ethyl-1-(4-methoxyphenyl) propan-2-amine C->S2 Raney Ni, H2 Methanol D Aqueous Ethylamine D->S2 S3 Mebeverine Free Base S1->S3 Acetone Reflux S2->S3 S4 Mebeverine Hydrochloride (1) S3->S4 Isopropanolic HCl

Caption: Overall workflow for the synthesis of Mebeverine Hydrochloride.

Part 1: Synthesis of Key Intermediates

Intermediate A: 4-Bromobutyl 3,4-dimethoxybenzoate (4)

Principle & Rationale: This step involves a classic Fischer esterification reaction. Veratric acid is reacted with 4-bromobutanol in the presence of an acid catalyst (p-toluenesulfonic acid, p-TsOH) with azeotropic removal of water to drive the equilibrium towards the product. The choice of 4-bromobutanol is a critical process optimization. Earlier synthetic routes utilized 1,4-dibromobutane, which often leads to the formation of a significant dimer impurity (an ether formed by reaction at both ends of the dibromobutane), complicating purification and reducing the yield.[9][10] Using 4-bromobutanol, where one functional group is a less reactive alcohol, provides superior control and dramatically improves the yield of the desired mono-esterified product.[10]

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount Used
Veratric Acid (2)182.175.51.01.0 kg
4-Bromobutanol153.026.51.21.0 kg
p-TsOH172.201.450.270.25 kg
Toluene---5.0 L
Product 317.17 Expected Yield: 1.6 - 1.65 kg (90-93%)

Detailed Protocol:

  • Reaction Setup: To a stirred reactor vessel equipped with a Dean-Stark apparatus, add Veratric acid (1.0 kg), toluene (5.0 L), 4-bromobutanol (1.0 kg), and p-TsOH (0.25 kg) at ambient temperature (25-35°C).

  • Esterification: Slowly heat the reaction mixture to reflux (approximately 105-115°C). Water will begin to collect in the Dean-Stark trap.

  • Reaction Monitoring: Maintain the reflux for 10-15 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC) until the Veratric acid is consumed.

  • Work-up: Cool the reaction mixture to 25-35°C. Add water (5.0 L) and stir vigorously for 30 minutes.

  • Isolation: Transfer the mixture to a separatory funnel and allow the layers to separate. Collect the organic (toluene) layer.

  • Purification: Evaporate the toluene under reduced pressure to yield the crude product, 4-Bromobutyl 3,4-dimethoxybenzoate, as an oil. The product is typically of sufficient purity (NLT 98.0% by GC) for the next step.[10]

Intermediate B: N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (6)

Principle & Rationale: This intermediate is synthesized via reductive amination. 4-Methoxyphenylacetone is reacted with aqueous ethylamine to form an intermediate imine, which is then immediately reduced in situ to the desired secondary amine. The choice of reducing agent is critical for commercial viability. While catalysts like Platinum on Carbon (Pt/C) are effective, they are prohibitively expensive for large-scale production.[9] This protocol utilizes Raney Nickel with hydrogen gas, an economically favorable and highly efficient alternative that provides excellent yields.[10]

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount Used
4-Methoxyphenylacetone (5)164.200.611.0100.0 g
Aqueous Ethylamine (70%)45.082.33~3.8150.0 mL
Raney Ni---10.0 g
Methanol---1000.0 mL
Product 193.29 Expected Yield: ~106 g (90%)

Detailed Protocol:

  • Reaction Setup: In an autoclave rated for hydrogenation, charge 4-methoxyphenylacetone (100.0 g), methanol (1000.0 mL), aqueous ethylamine (150.0 mL), and Raney Ni (10.0 g).

  • Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas to 3-4 kg/cm ².

  • Reaction: Stir the mixture at 10-20°C for approximately 5 hours.

  • Reaction Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. Confirm completion by TLC or GC.

  • Work-up: Carefully vent the autoclave and purge with nitrogen. Filter the reaction mixture to remove the Raney Ni catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to remove the methanol and obtain the crude N-Ethyl-1-(4-methoxyphenyl)propan-2-amine.

Part 2: Final Assembly and Salt Formation

Principle & Rationale: The final step is a nucleophilic substitution (N-alkylation) reaction. The secondary amine of intermediate (6) acts as a nucleophile, displacing the bromide from the alkyl chain of intermediate (4) . Acetone is an excellent solvent for this reaction, facilitating good solubility of both reactants and leading to high conversion rates in a reasonable timeframe (15-20 hours) at a moderate temperature (55-65°C).[10] Following the coupling, the resulting Mebeverine free base is converted to its hydrochloride salt by the addition of isopropanolic HCl, which causes the stable, crystalline salt to precipitate from the solution, allowing for easy isolation and purification.[11]

ReagentMolar Mass ( g/mol )Moles (mol)EquivalentsAmount Used
Intermediate (4)317.175.171.01.64 kg
Intermediate (6)193.295.171.01.0 kg
Acetone---3.0 L
Isopropanolic HCl---0.75 L
Product 465.99 Expected Yield: ~2.15 kg (90%)

Detailed Protocol:

  • Coupling Reaction: In a suitable reactor, dissolve N-Ethyl-1-(4-methoxyphenyl)propan-2-amine (1.0 kg) and 4-bromobutyl 3,4-dimethoxybenzoate (1.64 kg) in acetone (3.0 L).

  • Heating: Heat the solution to 55-65°C and maintain this temperature with stirring for 15-20 hours.

  • Reaction Monitoring: Monitor the reaction's progress by TLC until the starting materials are consumed.

  • Salt Formation: After completion, cool the reaction mixture to 10-15°C. Slowly add isopropanolic HCl (0.75 L) while maintaining the temperature.

  • Precipitation: After the addition is complete, allow the mixture to warm to 25-35°C and stir for 1 hour to ensure complete precipitation of the hydrochloride salt.

  • Isolation and Purification: Filter the precipitated solid product. Wash the filter cake with fresh acetone and dry under vacuum to yield the final product, Mebeverine Hydrochloride.

  • Recrystallization (Optional): For enhanced purity, the product can be recrystallized by dissolving it in acetone (4.0 L per 1.0 kg of product) at 50-60°C for 30 minutes, followed by cooling to precipitate the purified solid.

Key Reaction Mechanisms

Understanding the underlying mechanisms is crucial for troubleshooting and optimization.

Fischer Esterification

The reaction proceeds via protonation of the carboxylic acid, followed by nucleophilic attack from the alcohol, and subsequent elimination of water.

G Veratric Acid Veratric Acid Protonated Carbonyl R-C(=O+H)-OH Veratric Acid->Protonated Carbonyl H+ (p-TsOH) Tetrahedral Intermediate R-C(OH)(O+H2)-OR' Protonated Carbonyl->Tetrahedral Intermediate + 4-Bromobutanol Water Elimination R-C(OH)=O+R' Tetrahedral Intermediate->Water Elimination Proton Transfer Product Ester R-C(=O)-OR' Water Elimination->Product Ester -H2O, -H+

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Reductive Amination

This two-part mechanism involves the formation of an imine followed by its catalytic reduction.

G Ketone 4-Methoxyphenylacetone Hemiaminal Hemiaminal Ketone->Hemiaminal Amine Ethylamine Amine->Hemiaminal Imine Imine Hemiaminal->Imine -H2O Final Amine Final Amine Imine->Final Amine H2, Raney Ni (Reduction)

Caption: Pathway for Reductive Amination.

Conclusion

The synthetic route detailed in these application notes represents a robust, efficient, and economically viable method for the production of high-purity Mebeverine hydrochloride. By employing strategic choices of reagents, such as 4-bromobutanol to prevent dimer formation and Raney Nickel for cost-effective reduction, this protocol overcomes the limitations of earlier methods. The clear, step-by-step instructions and rationale provide researchers and drug development professionals with a reliable foundation for synthesizing this important antispasmodic agent.

References

Application Notes & Protocols: Ethyl 3,4-Dimethoxybenzoate as a Foundational Building Block in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl 3,4-Dimethoxybenzoate

In the landscape of pharmaceutical development, the selection of starting materials is a critical determinant of synthetic efficiency, scalability, and the ultimate purity of the final Active Pharmaceutical Ingredient (API). This compound (also known as Ethyl Veratrate), the ethyl ester of veratric acid, emerges as a highly versatile and strategic building block. Its substituted benzene ring, featuring two methoxy groups and a reactive ester functionality, provides a robust scaffold for the construction of complex molecular architectures, particularly isoquinoline alkaloids and other pharmacologically significant compounds.[1][2]

The 3,4-dimethoxy substitution pattern, often referred to as a "veratryl" group, is a common motif in a plethora of natural products and synthetic drugs, valued for its influence on receptor binding and metabolic stability. This guide provides an in-depth exploration of this compound's applications, complete with detailed, field-proven protocols for its conversion into key pharmaceutical intermediates. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system for researchers and drug development professionals.

Core Synthetic Transformations & Pharmaceutical Targets

This compound serves as a linchpin for accessing several critical downstream intermediates. The primary transformations include hydrolysis to its corresponding carboxylic acid (Veratric Acid) and reduction to the primary alcohol (3,4-Dimethoxybenzyl alcohol or Veratryl Alcohol). These two intermediates are foundational for synthesizing a wide range of APIs.

Key Intermediates Derived from this compound:
  • Veratric Acid (3,4-Dimethoxybenzoic Acid): The cornerstone intermediate obtained via hydrolysis. Veratric acid is a pivotal compound for synthesizing APIs with antipyretic, analgesic, and anti-rheumatic properties.[3] It is a direct precursor for drugs like Mebeverine and is instrumental in the synthesis of isoquinoline alkaloids.[4]

  • 3,4-Dimethoxybenzyl Alcohol (Veratryl Alcohol): Accessed through the reduction of the ester. This alcohol is a versatile precursor used in the synthesis of various compounds, including cyclotriveratrylenes (CTVs) and as a precursor in the total synthesis of other complex molecules.[5]

The following diagram illustrates the central role of this compound and its primary conversion pathways to these key intermediates.

G A This compound (Starting Material) B Veratric Acid (Key Intermediate) A->B  Hydrolysis (Protocol 1) C 3,4-Dimethoxybenzyl Alcohol (Key Intermediate) A->C  Reduction (Protocol 2) D Pharmaceutical APIs (e.g., Mebeverine, Papaverine analogs) B->D  Further Synthesis (Protocol 3) C->D  Further Synthesis

Caption: Core synthetic routes from this compound.

Experimental Protocols: From Building Block to Intermediate

The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound.

Protocol 1: Saponification (Hydrolysis) to Veratric Acid

Rationale: The conversion of the ethyl ester to the carboxylic acid is a fundamental first step for many synthetic routes where the carboxyl group is required for subsequent amide bond formation or other modifications. Saponification using a strong base like sodium hydroxide is a classic, high-yielding, and reliable method. The reaction is driven to completion by the formation of the sodium salt of the acid, which is then protonated in an acidic workup to precipitate the desired product.

Step-by-Step Methodology:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (21.0 g, 0.1 mol) in 150 mL of ethanol.

  • Reagent Addition: Separately, prepare a solution of sodium hydroxide (8.0 g, 0.2 mol) in 50 mL of deionized water. Add the NaOH solution to the flask containing the ester.

  • Reaction Execution: Heat the mixture to reflux (approximately 80-85°C) and maintain for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot has disappeared.

  • Solvent Removal: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.

  • Acidification & Precipitation: Dilute the remaining aqueous residue with 100 mL of water. While stirring vigorously in an ice bath, slowly add concentrated hydrochloric acid (~12 M) dropwise until the pH of the solution is approximately 2. A thick white precipitate of Veratric Acid will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration using a Büchner funnel. Wash the solid with two portions of cold deionized water (2 x 50 mL) to remove residual salts.

  • Drying: Dry the purified Veratric Acid in a vacuum oven at 60-70°C to a constant weight.

Data Summary Table:

ParameterValue
Starting Material This compound
Key Reagents Sodium Hydroxide, Hydrochloric Acid
Solvent Ethanol/Water
Reaction Temperature 80-85°C (Reflux)
Reaction Time 2-3 hours
Expected Product Veratric Acid (3,4-Dimethoxybenzoic Acid)
Typical Yield 90-95%
Appearance White crystalline powder
Melting Point 180-182°C
Protocol 2: Reduction to 3,4-Dimethoxybenzyl Alcohol

Rationale: The reduction of the ester functionality to a primary alcohol opens up a different branch of synthetic possibilities, including ether synthesis or oxidation to the corresponding aldehyde. Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation, offering a safer and more convenient alternative to stronger reducing agents like lithium aluminum hydride (LiAlH₄).[6][7] The reaction is typically performed in an alcoholic solvent like methanol or ethanol.[6]

Step-by-Step Methodology:

  • Reaction Setup: To a 250 mL round-bottom flask under a nitrogen atmosphere, add this compound (10.5 g, 0.05 mol) and 100 mL of methanol. Stir until the solid is fully dissolved.

  • Reagent Addition: Cool the flask in an ice bath to 0-5°C. In small portions, carefully add sodium borohydride (3.8 g, 0.1 mol) over 30 minutes, ensuring the temperature does not exceed 10°C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approx. 12-16 hours). Monitor by TLC for the disappearance of the starting material.

  • Quenching: Carefully quench the reaction by slowly adding 50 mL of 1 M hydrochloric acid while cooling the flask in an ice bath. This will neutralize excess NaBH₄ and decompose the borate esters.

  • Extraction: Remove the methanol from the mixture using a rotary evaporator. Add 100 mL of water to the residue and extract the product with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL) followed by brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as an oil, which may solidify upon standing. Further purification can be achieved by column chromatography if necessary.

Data Summary Table:

ParameterValue
Starting Material This compound
Key Reagents Sodium Borohydride (NaBH₄)
Solvent Methanol
Reaction Temperature 0°C to Room Temperature
Reaction Time 12-16 hours
Expected Product 3,4-Dimethoxybenzyl Alcohol (Veratryl Alcohol)
Typical Yield 95-98%[6]
Appearance Colorless to faint yellow viscous liquid or low-melting solid[8]
Boiling Point 296-297°C[5]
Protocol 3: Application in the Synthesis of an Antispasmodic Drug Intermediate

Rationale: This protocol demonstrates the use of Veratric Acid (derived from Protocol 1) in the synthesis of 4-bromobutyl 3,4-dimethoxybenzoate , a key intermediate for the antispasmodic drug Mebeverine.[4] This esterification reaction is crucial for introducing the butyl spacer required for the final drug structure. Using a phase-transfer catalyst can improve efficiency, but a direct high-temperature reaction is also documented. For improved safety and to avoid the formation of dimer impurities, this protocol uses 4-bromobutanol.

The synthetic pathway for Mebeverine showcases the utility of our building block.

G A This compound B Veratric Acid (from Protocol 1) A->B  Hydrolysis C 4-bromobutyl 3,4-dimethoxybenzoate (Key Mebeverine Intermediate) B->C  Esterification (with 4-bromobutanol) E Mebeverine C->E  Alkylation D N-Ethyl-1-(4-methoxyphenyl) propan-2-amine D->E

Caption: Synthetic pathway to Mebeverine intermediate.

Step-by-Step Methodology (Esterification of Veratric Acid):

  • Reaction Setup: In a flask equipped for reflux with a Dean-Stark trap, combine Veratric Acid (18.2 g, 0.1 mol), 4-bromobutanol (18.4 g, 0.12 mol), and toluene (200 mL).

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.5 g).

  • Reaction Execution: Heat the mixture to reflux and collect the water generated in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with 10% sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by water (50 mL) and brine (50 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene under reduced pressure to yield the crude product, 4-bromobutyl 3,4-dimethoxybenzoate.[4]

  • Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Data Summary Table:

ParameterValue
Starting Material Veratric Acid
Key Reagents 4-bromobutanol, p-TsOH
Solvent Toluene
Reaction Temperature Reflux (~110°C)
Reaction Time 4-6 hours
Expected Product 4-bromobutyl 3,4-dimethoxybenzoate
Typical Yield >85%
Appearance Oil or low-melting solid

Conclusion and Future Perspectives

This compound stands as a testament to the power of well-chosen building blocks in streamlining complex pharmaceutical syntheses. Its ready conversion into Veratric Acid and Veratryl Alcohol provides access to a rich chemical space. The protocols detailed herein are robust, scalable, and grounded in established chemical principles, offering researchers a reliable starting point for their synthetic endeavors. As drug discovery continues to explore novel chemical entities, the fundamental scaffolds provided by intermediates like this compound will undoubtedly remain central to the development of next-generation therapeutics.

References

Application Note: A Comprehensive Guide to the Synthesis of Ethyl 3,4-dimethoxybenzoate and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of 3,4-Dimethoxybenzoate Esters

Ethyl 3,4-dimethoxybenzoate, also known as Ethyl veratrate, and its derivatives are valuable scaffolds in medicinal chemistry and materials science.[1] The core structure, a catechol dimethyl ether derivative, is found in numerous biologically active natural products and synthetic compounds. These esters serve as crucial intermediates in the synthesis of pharmaceuticals, such as the anti-spasmodic drug Mebeverine, and are explored for their potential in various therapeutic areas due to their diverse pharmacological activities.[2]

This guide provides a detailed, field-tested protocol for the synthesis of this compound via Fischer esterification. It delves into the mechanistic rationale behind the procedure, offers robust methods for purification and characterization, and discusses strategies for synthesizing further derivatives.

Core Synthesis: this compound via Fischer Esterification

The most common, cost-effective, and scalable method for preparing this compound is the Fischer esterification of 3,4-dimethoxybenzoic acid (veratric acid) with ethanol, using a strong acid catalyst.[3][4] This equilibrium-controlled reaction is driven to completion by leveraging Le Châtelier's principle.[4][5]

Mechanistic Rationale

Fischer esterification is a classic acid-catalyzed nucleophilic acyl substitution.[3] The mechanism proceeds through several reversible steps, elegantly summarized by the mnemonic PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation).[3]

  • Protonation: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly enhancing the electrophilicity of the carbonyl carbon.[6][7]

  • Nucleophilic Attack: An ethanol molecule acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.[6][8]

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[3][6]

  • Elimination: The newly formed water molecule is eliminated, and the carbonyl double bond is reformed.

  • Deprotonation: The catalyst is regenerated by the removal of a proton from the carbonyl oxygen, yielding the final ester product.[7]

Experimental Workflow Overview

The entire process, from starting materials to the final, characterized product, follows a logical sequence of reaction, work-up, purification, and analysis.

G cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Combine Veratric Acid, Ethanol (excess), & H₂SO₄ B Reflux Reaction Mixture (e.g., 4-6 hours) A->B Heat C Cool & Reduce Volume B->C D Neutralize with NaHCO₃(aq) C->D E Extract with Organic Solvent D->E F Wash & Dry Organic Layer E->F G Remove Solvent (Rotary Evaporation) F->G H Purify Crude Product (Recrystallization or Chromatography) G->H I Characterize Pure Product (NMR, IR, MS) H->I

Caption: High-level workflow for the synthesis of this compound.

Reagents and Materials
ReagentMolar Mass ( g/mol )Amount (per 10g acid)Molar Eq.Role
3,4-Dimethoxybenzoic Acid182.1710.0 g1.0Starting Material
Absolute Ethanol (200 proof)46.07100 mL~31Reactant & Solvent
Concentrated Sulfuric Acid98.081.5 mL~0.5Catalyst
Saturated Sodium Bicarbonate84.01As needed-Neutralizing Agent
Ethyl Acetate88.11~150 mL-Extraction Solvent
Anhydrous Sodium Sulfate142.04As needed-Drying Agent
Detailed Step-by-Step Protocol

Reaction Setup:

  • To a 250 mL round-bottomed flask equipped with a magnetic stir bar, add 3,4-dimethoxybenzoic acid (10.0 g, 54.9 mmol).

  • Add absolute ethanol (100 mL). The large excess serves as both the reactant and the solvent, driving the equilibrium towards the product side.[4][5]

  • Place the flask in an ice-water bath. While stirring, slowly and cautiously add concentrated sulfuric acid (1.5 mL) dropwise.

    • Scientist's Note: This addition is exothermic and should be done slowly to control the temperature. Sulfuric acid is a strong dehydrating agent and catalyst.[5]

Reflux: 4. Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. 5. Maintain the reflux for 4-6 hours. Reaction progress can be monitored using Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid spot.

Work-up and Isolation: 6. Allow the reaction mixture to cool to room temperature. 7. Remove the excess ethanol under reduced pressure using a rotary evaporator. 8. Pour the concentrated residue into a separatory funnel containing 100 mL of cold water. 9. Carefully neutralize the remaining acid by slowly adding a saturated aqueous solution of sodium bicarbonate. Swirl gently after each addition until effervescence ceases.

  • Rationale: This step quenches the acid catalyst and removes any unreacted carboxylic acid by converting it to its water-soluble sodium salt.[9]
  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers.
  • Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water, then dry over anhydrous sodium sulfate.[9]

Purification: 12. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude product, which may be a colorless oil or a white solid.[10] 13. For high purity, the crude product can be recrystallized from an ethanol/water mixture or purified via column chromatography on silica gel.

Characterization of this compound

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

  • Appearance: White solid or colorless oil.[10]

  • Molecular Formula: C₁₁H₁₄O₄[1]

  • Molecular Weight: 210.23 g/mol [1]

Spectroscopic Data
TechniqueExpected Data
¹H NMR (CDCl₃, 400 MHz)δ (ppm): 7.59 (dd, 1H), 7.45 (d, 1H), 6.78 (d, 1H), 4.35 (q, 2H), 3.90 (s, 3H), 3.89 (s, 3H), 1.38 (t, 3H).[10]
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): 166.3, 152.8, 148.5, 123.5, 122.4, 111.8, 110.2, 60.7, 55.9, 55.8, 14.3.[11]
FT-IR (neat, cm⁻¹)~1710 (C=O, ester stretch), ~1270 & ~1130 (C-O stretch), ~2980 (C-H sp³ stretch).
Mass Spec (EIMS)m/z: 210 [M⁺].

Synthesis of this compound Derivatives

The parent ester is a versatile starting point for creating a library of derivatives. Common strategies involve reactions at the aromatic ring or modifications of the ester functionality.

Aromatic Ring Functionalization

The dimethoxy-substituted benzene ring is activated towards electrophilic aromatic substitution. However, reactions must be carefully controlled to avoid side reactions.

  • Nitration: Introducing a nitro group, typically at the 6-position, can be achieved using nitrating agents under controlled temperature conditions. This derivative is a precursor for the corresponding amine.

  • Halogenation: Bromination or chlorination can introduce a halogen onto the aromatic ring, providing a handle for further cross-coupling reactions.

Ester Modification
  • Transesterification: The ethyl ester can be converted to other esters (e.g., methyl, butyl) by heating with the desired alcohol in the presence of an acid or base catalyst.[5] For example, reacting this compound with 4-bromobutanol can yield 4-Bromobutyl 3,4-dimethoxybenzoate, an intermediate for Mebeverine.[2]

  • Hydrolysis: The ester can be saponified back to 3,4-dimethoxybenzoic acid using a strong base like NaOH, followed by acidic work-up.

  • Reduction: The ester can be reduced to the corresponding alcohol, (3,4-dimethoxyphenyl)methanol, using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

Troubleshooting and Safety

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction; insufficient reflux time.Monitor reaction by TLC to ensure completion. Extend reflux time if necessary.
Reversible reaction equilibrium.Ensure a large excess of ethanol is used. Consider using a Dean-Stark trap to remove water azeotropically.[4]
Product Contamination Unreacted carboxylic acid.Ensure thorough neutralization with NaHCO₃ during work-up. Wash the organic layer meticulously.
Catalyst residue.Perform aqueous washes to remove all traces of the acid catalyst.
Oily Product (Expected Solid) Impurities present.Purify via column chromatography or attempt recrystallization with seeding.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and gloves.

  • Concentrated sulfuric acid is extremely corrosive. Handle with extreme care and add it slowly to the alcohol.

  • Organic solvents are flammable. Keep away from ignition sources.

References

Analytical Methods for the Detection and Quantification of Ethyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document provides a comprehensive guide to the analytical methods for the detection and quantification of Ethyl 3,4-dimethoxybenzoate (CAS: 3943-77-9), a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] The protocols herein are designed for researchers, quality control analysts, and drug development professionals, emphasizing scientific integrity and method robustness. We detail validated methodologies using High-Performance Liquid Chromatography (HPLC) for quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for identification and confirmation. Furthermore, this guide outlines the principles of method validation in accordance with International Council for Harmonisation (ICH) guidelines to ensure data reliability and regulatory compliance.[2][3]

Introduction: The Analyte

This compound, also known as Ethyl veratrate, is an organic ester with the molecular formula C₁₁H₁₄O₄.[4][5] Its structure, featuring a benzene ring with two methoxy groups and an ethyl ester functionality, makes it a versatile building block in organic synthesis.[1] Given its role in manufacturing, particularly in the pharmaceutical industry, the development of robust, accurate, and precise analytical methods is critical for quality assurance, ensuring the purity of the final product and the control of process-related impurities.[6][7]

This guide provides the foundational protocols and the scientific rationale necessary to implement and validate analytical procedures fit for their intended purpose, from raw material testing to final product release.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 3943-77-9[4][8]
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Appearance Off-white to light yellow solid[5]
Melting Point 43-44°C[8]
Boiling Point ~295.5°C (estimate)[5][8]

Overall Analytical Workflow

A successful analytical determination follows a structured and logical progression. The following workflow outlines the critical stages from sample handling to the final report, ensuring data integrity and traceability throughout the process.

Analytical_Workflow cluster_pre_analysis Pre-Analysis cluster_analysis Instrumental Analysis cluster_post_analysis Post-Analysis & Reporting SampleReceipt Sample Receipt & Logging SamplePrep Sample Preparation (e.g., Dissolution, Dilution) SampleReceipt->SamplePrep StandardPrep Reference Standard Preparation MethodSelection Select Method StandardPrep->MethodSelection SamplePrep->MethodSelection HPLC HPLC-UV/DAD Analysis MethodSelection->HPLC Quantification GCMS GC-MS Analysis MethodSelection->GCMS Identification/ Confirmation DataProcessing Data Processing & Integration HPLC->DataProcessing GCMS->DataProcessing Validation Method Validation (as per ICH Q2) DataProcessing->Validation Report Final Report & Certificate of Analysis Validation->Report

Figure 1: General workflow for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Quantification

HPLC is the cornerstone technique for the quantification of non-volatile organic compounds in pharmaceutical and chemical industries due to its high resolution, sensitivity, and robustness.[9] A reversed-phase HPLC (RP-HPLC) method is ideally suited for this compound, leveraging its moderate polarity for effective separation from potential impurities.

Principle of the Method

In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase. This compound, being moderately non-polar, will be retained on the column and will elute at a characteristic retention time when a suitable mobile phase composition is used. Quantification is achieved by comparing the peak area of the analyte in a sample to the peak area of a reference standard of known concentration, detected via UV absorbance.

Recommended Instrumentation and Conditions

Table 2: Optimized HPLC-UV Method Parameters

ParameterRecommended SettingRationale
HPLC System Quaternary Pump, Autosampler, Column Oven, DAD/UV DetectorStandard configuration for robust and reproducible analysis.[9]
Column Reversed-phase C18, 4.6 x 250 mm, 5 µmC18 provides excellent retention for aromatic esters. The column dimensions offer a good balance between resolution and analysis time.
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric AcidAcetonitrile is a common organic modifier providing good peak shape. Phosphoric acid controls the pH to suppress silanol interactions and ensure consistent analyte ionization state.[10]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 254 nm or λmax254 nm is a common wavelength for aromatic compounds. For higher sensitivity, the wavelength of maximum absorbance (λmax) should be determined by scanning the UV spectrum of the analyte.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Run Time 10 minutesSufficient to allow for elution of the main peak and any late-eluting impurities.

Detailed Experimental Protocol

HPLC_Protocol Prep_Mobile 1. Prepare Mobile Phase (ACN:H₂O with 0.1% H₃PO₄) System_Setup 5. System Setup & Equilibration (Pump mobile phase until baseline is stable) Prep_Mobile->System_Setup Prep_Standard 2. Prepare Standard Stock (1 mg/mL in Diluent) Prep_Working 3. Prepare Working Standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) Prep_Standard->Prep_Working SST 6. System Suitability Test (SST) (Inject working standard 5x) Prep_Working->SST Sequence 7. Run Analytical Sequence (Blank -> Standards -> Samples) Prep_Working->Sequence Prep_Sample 4. Prepare Sample Solution (Target ~5 µg/mL in Diluent) Prep_Sample->Sequence System_Setup->SST SST->Sequence If SST passes (%RSD < 2.0%) Data 8. Data Acquisition & Processing (Integrate peaks, generate calibration curve) Sequence->Data Report 9. Calculate & Report Results Data->Report

Figure 2: Step-by-step workflow for the HPLC protocol.

Step 1: Reagent and Solution Preparation

  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Mobile Phase: Prepare the mixture of acetonitrile and water as specified in Table 2. Add phosphoric acid, filter through a 0.45 µm membrane filter, and degas thoroughly.[11]

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to cover the expected concentration range of the samples (e.g., 0.1 µg/mL to 10 µg/mL).

  • Sample Solution: Accurately weigh a quantity of the sample material expected to contain about 25 mg of the analyte into a 25 mL volumetric flask. Dissolve in diluent, sonicate if necessary, and dilute to volume. Perform a further dilution (e.g., 1.0 mL to 100 mL) to bring the concentration into the calibration range.

Step 2: Chromatographic Analysis

  • Set up the HPLC system according to the parameters in Table 2.

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Perform a System Suitability Test (SST) by making at least five replicate injections of a mid-range working standard. The acceptance criteria are typically:

    • Peak Area %RSD (Relative Standard Deviation) ≤ 2.0%.

    • Retention Time %RSD ≤ 1.0%.

    • Tailing Factor ≤ 2.0.

    • Theoretical Plates > 2000.

  • Once the SST passes, proceed with the analysis. Inject the diluent (as a blank), followed by the calibration standards, and then the sample solutions.

Step 3: Data Analysis and Calculation

  • Integrate the peak corresponding to this compound in all chromatograms.

  • Generate a linear regression calibration curve by plotting the peak area versus the concentration of the working standards. The correlation coefficient (r²) should be ≥ 0.999.

  • Calculate the concentration of this compound in the sample solutions using the equation of the line from the calibration curve.

  • Adjust for all dilution factors to determine the final concentration or purity in the original sample.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification

GC-MS is a powerful technique for the identification of volatile and semi-volatile organic compounds.[12] It provides definitive structural information based on the analyte's retention time and its mass fragmentation pattern, which serves as a molecular fingerprint. This method is ideal for confirming the identity of this compound and for identifying related volatile impurities.

Principle of the Method

The sample is injected into a heated port, where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates components based on their boiling points and interactions with the stationary phase. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that can be compared to a spectral library for positive identification.[13][14]

Recommended Instrumentation and Conditions

Table 3: Proposed GC-MS Method Parameters

ParameterRecommended SettingRationale
GC-MS System GC with Autosampler, MS Detector (EI source)Standard configuration for reliable identification of organic compounds.
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A non-polar column providing good separation based on boiling points.
Carrier Gas Helium, constant flow at 1.0 mL/minInert carrier gas, standard for GC-MS applications.
Inlet Temperature 250°CEnsures complete vaporization of the analyte without thermal degradation.
Injection Mode Split (e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Oven Program Initial 100°C (hold 1 min), ramp at 10°C/min to 280°C (hold 5 min)A general-purpose temperature program to elute the analyte and higher-boiling impurities.
MS Source Temp. 230°CStandard source temperature for EI.
MS Quad Temp. 150°CStandard quadrupole temperature.
Ionization Energy 70 eVStandard energy for Electron Ionization (EI) to generate reproducible fragmentation patterns.
Scan Range 40 - 400 m/zCovers the expected molecular ion (m/z 210) and key fragment ions.
Protocol for Identification
  • Sample Preparation: Prepare a dilute solution of the sample (approx. 100 µg/mL) in a volatile solvent like ethyl acetate or methanol.

  • Analysis: Set up the GC-MS system with the parameters in Table 3. Inject the prepared sample.

  • Data Analysis:

    • Examine the total ion chromatogram (TIC) for peaks.

    • Obtain the mass spectrum for the peak of interest.

    • The expected molecular ion [M]⁺ for this compound is at m/z 210.

    • Compare the acquired mass spectrum with a reference library (e.g., NIST) for confirmation. Key expected fragments would arise from the loss of the ethoxy group (-OC₂H₅, m/z 45) or the ethyl group (-C₂H₅, m/z 29).

Method Validation According to ICH Q2(R2) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[15] For a quantitative impurity or assay method, the following performance characteristics should be evaluated according to ICH Q2(R2) guidelines.[16][17]

Table 4: Summary of Method Validation Parameters and Typical Acceptance Criteria

Validation ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method accurately measures the analyte in the presence of impurities, degradants, or matrix components.Peak purity analysis (DAD), resolution > 2.0 from adjacent peaks, no interference at the analyte's retention time in blank/placebo injections.[3]
Linearity To demonstrate a proportional relationship between analyte concentration and analytical response over a defined range.Correlation coefficient (r²) ≥ 0.999 over a range of at least 5 concentration levels.[2]
Range The interval between the upper and lower concentrations for which the method is shown to be accurate, precise, and linear.Typically 80% to 120% of the test concentration for an assay.[15]
Accuracy The closeness of test results to the true value, often expressed as percent recovery.98.0% to 102.0% recovery for spiked samples at three concentration levels (e.g., 80%, 100%, 120%).[3]
Precision (Repeatability)The precision under the same operating conditions over a short interval (intra-assay precision).%RSD ≤ 2.0% for ≥6 replicate preparations at 100% of the test concentration.[18]
Precision (Intermediate)The precision within a laboratory, considering variations like different days, analysts, or equipment.%RSD ≤ 2.0% across different conditions.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of ~10:1; demonstrated precision and accuracy at this concentration.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated.Signal-to-noise ratio of ~3:1.
Robustness The capacity of the method to remain unaffected by small, deliberate variations in method parameters.No significant change in results when parameters like mobile phase composition (±2%), pH (±0.2), or column temperature (±5°C) are varied.[2]

Conclusion

The analytical control of this compound can be effectively achieved using the methods detailed in this guide. The primary recommended technique for quantification is a validated reversed-phase HPLC-UV method, which offers a balance of precision, accuracy, and efficiency. For unequivocal identification and structural confirmation, GC-MS provides a reliable and specific alternative. Adherence to the principles of method validation outlined by the ICH is paramount to ensure that the data generated is reliable, reproducible, and suitable for its intended purpose in a regulated environment.

References

Gas chromatography-mass spectrometry (GC-MS) analysis of Ethyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Analysis of Ethyl 3,4-dimethoxybenzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details a robust and validated method for the analysis of this compound (also known as Ethyl veratrate) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant chemical intermediate and has been noted for its potential biological activities, including anti-tumor properties.[1] As such, a reliable analytical method is crucial for its identification, quantification, and quality control in research, drug development, and chemical synthesis. This document provides an in-depth protocol, from sample preparation to instrumental analysis and data interpretation, designed for researchers, scientists, and professionals in the pharmaceutical and chemical industries. The causality behind experimental choices is explained to ensure methodological clarity and reproducibility.

Introduction and Significance

This compound (C₁₁H₁₄O₄, M.W. 210.23 g/mol ) is an aromatic ester with applications as a building block in the synthesis of more complex molecules.[1][2][3] Its structural analogs, such as Ethyl 3,4-dihydroxybenzoate, have been investigated for a range of pharmaceutical applications, including antioxidant, anti-cancer, and cardiovascular protective effects.[4][5] Given this context, the accurate and precise analysis of this compound is paramount.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for this compound due to its volatility and thermal stability. GC provides high-resolution separation of the analyte from the sample matrix, while MS offers definitive identification based on the unique mass fragmentation pattern of the molecule. This application note establishes a complete workflow to achieve high sensitivity and specificity in the analysis of this compound.

Principle of the GC-MS Method

The methodology hinges on the synergistic power of Gas Chromatography and Mass Spectrometry.

  • Gas Chromatography (GC): The sample, once vaporized in a heated inlet, is carried by an inert gas (the mobile phase) through a capillary column. The column's inner surface is coated with a stationary phase. The separation of components is based on their differential partitioning between the mobile and stationary phases, which is governed by their volatility and chemical affinity for the stationary phase. For an aromatic ester like this compound, a non-polar or mid-polar column is ideal, following the "like dissolves like" principle.[6]

  • Mass Spectrometry (MS): As the analyte elutes from the GC column, it enters the MS ion source. Here, it is bombarded with high-energy electrons (typically 70 eV in Electron Ionization mode), causing the molecule to lose an electron and form a positively charged molecular ion [M]⁺•. This molecular ion is unstable and undergoes predictable fragmentation into smaller, charged fragment ions. These ions are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The resulting mass spectrum is a unique fingerprint of the molecule, allowing for unambiguous identification.

Materials and Instrumentation

Reagents and Standards
  • This compound Standard: Purity ≥98%.

  • Solvents: GC-MS or HPLC grade Methanol, Acetone, or Dichloromethane. Solvents must be volatile and free of contaminants that could interfere with the analysis.[7][8]

Instrumentation
  • Gas Chromatograph: A system equipped with a programmable oven, electronic pressure control, and a suitable autosampler.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization (EI).

  • GC Column: A non-polar capillary column is recommended for this analysis. A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms, SCION-5MS) is an excellent choice due to its versatility and robustness for separating aromatic compounds.[6]

    • Dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

Detailed Experimental Protocols

Standard Preparation

The preparation of accurate standards is fundamental for reliable quantification.

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable solvent like methanol.

  • Working Standards: Perform serial dilutions from the stock solution to prepare a set of calibration standards. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL. This range allows for the determination of linearity and the quantification of samples with varying concentrations.

  • Storage: Store all solutions in sealed glass vials at 2-8°C, protected from light. Plastic vials should be avoided to prevent leaching of contaminants.[8]

Sample Preparation

The goal of sample preparation is to produce a clean, particle-free solution in a volatile solvent, suitable for injection into the GC-MS.[6][7]

  • Dissolution: If the sample is a solid, dissolve a small, accurately weighed amount in a suitable volatile solvent (e.g., methanol, dichloromethane) to achieve a final concentration within the calibration range (ideally ~10 µg/mL).[8]

  • Filtration (Critical Step): Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter. This prevents blockage of the injection syringe and contamination of the GC inlet and column.[7]

  • Transfer: Transfer the final filtered solution into a 1.5 mL glass autosampler vial for analysis.

GC-MS Instrumental Parameters

The following parameters have been optimized for the robust analysis of this compound.

Parameter Setting Rationale
GC System
Injection ModeSplitless (1 µL injection)Maximizes the transfer of analyte to the column, providing high sensitivity, which is ideal for trace analysis. A split injection can be used for more concentrated samples.
Inlet Temperature250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.
Carrier GasHelium (99.999% purity)Inert gas that provides good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow Mode)Provides optimal column efficiency and separation.
Oven Program- Initial Temp: 100 °C, hold for 1 min- Ramp: 15 °C/min to 280 °C- Final Hold: Hold at 280 °C for 5 minThe initial temperature ensures good focusing of the analyte at the head of the column. The temperature ramp allows for the efficient elution and separation of the analyte, while the final hold cleans the column of any late-eluting compounds.
MS System
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces repeatable fragmentation patterns for library matching.
Electron Energy70 eVStandard energy for EI that generates reproducible mass spectra and allows for comparison with commercial mass spectral libraries (e.g., NIST).
Ion Source Temperature230 °CPrevents condensation of the analyte in the source while minimizing thermal degradation.
Quadrupole Temperature150 °CEnsures consistent mass filtering performance.
Mass Scan Range40 - 400 m/zThis range is wide enough to detect the molecular ion (m/z 210) and all significant fragment ions.
Data AcquisitionFull Scan ModeAcquires the entire mass spectrum, which is essential for qualitative identification and structural confirmation.

Data Analysis and Interpretation

Analyte Identification

Identification is confirmed by a two-factor authentication process:

  • Retention Time (RT): The RT of the analyte peak in the sample chromatogram must match the RT of the authenticated standard within a narrow window (e.g., ±0.1 minutes).

  • Mass Spectrum: The background-subtracted mass spectrum of the sample peak must match the mass spectrum of the standard and/or a reference library spectrum (e.g., NIST).

Expected Mass Spectrum and Fragmentation

The molecular weight of this compound is 210.23 g/mol . Under EI conditions, it will produce a characteristic fragmentation pattern.

  • Molecular Ion [M]⁺• (m/z 210): The peak corresponding to the intact molecule after losing one electron. Aromatic compounds typically show a relatively stable molecular ion.[9]

  • Base Peak (m/z 165): This is the most abundant ion in the spectrum. It is formed by the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) via alpha cleavage next to the carbonyl group.[9][10] The resulting acylium ion is highly stabilized by the aromatic ring.

  • Other Significant Fragments:

    • m/z 137: Loss of carbon monoxide (CO, 28 Da) from the m/z 165 fragment.

    • m/z 122: Loss of a methyl radical (•CH₃, 15 Da) from the m/z 137 fragment.

    • m/z 77: Represents the phenyl cation, though it may be of lower intensity.

G cluster_legend Fragmentation Pathway M This compound [M]⁺• m/z 210 F1 Acylium Ion [C₉H₉O₃]⁺ m/z 165 (Base Peak) M->F1 - •OC₂H₅ (45 Da) F2 [C₈H₉O₂]⁺ m/z 137 F1->F2 - CO (28 Da) F3 [C₇H₆O₂]⁺• m/z 122 F2->F3 - •CH₃ (15 Da) m/z 210 m/z 210

Caption: Predicted EI fragmentation pathway of this compound.

Comprehensive Workflow Visualization

The entire analytical process, from sample receipt to final report, is outlined below.

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting A Weigh Standard/ Sample B Dissolve in Volatile Solvent A->B C Filter (0.22 µm) B->C D Transfer to GC Vial C->D E Inject into GC-MS D->E F GC Separation E->F G MS Detection (Full Scan) F->G H Identify Peak (RT & Mass Spectrum) G->H I Quantify using Calibration Curve H->I J Generate Report I->J

Caption: End-to-end workflow for GC-MS analysis.

Trustworthiness and Method Validation

To ensure the trustworthiness of the results, the protocol incorporates self-validating systems:

  • System Suitability: Before running the sequence, inject a mid-point standard to verify system performance, including peak shape, retention time stability, and signal intensity.

  • Blanks: Run a solvent blank at the beginning of the sequence and periodically throughout to check for system contamination and carryover.

  • Calibration: The linearity of the calibration curve should be verified (R² > 0.995) before quantifying unknown samples.

  • Quality Control (QC): A QC sample (an independently prepared standard) should be run periodically to verify the accuracy of the calibration.

Conclusion

This application note provides a comprehensive, reliable, and reproducible GC-MS method for the analysis of this compound. The detailed protocols for sample preparation, instrument setup, and data analysis are designed to yield high-quality, defensible data. By explaining the rationale behind key procedural steps, this guide empowers researchers and scientists to implement this method effectively for quality control, stability studies, and various research applications in the pharmaceutical and chemical industries.

References

Quantitative Analysis of Ethyl 3,4-dimethoxybenzoate using High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol

Abstract

This document provides a comprehensive guide for the quantitative analysis of Ethyl 3,4-dimethoxybenzoate, a key intermediate in pharmaceutical synthesis and a component in flavoring agents, utilizing Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The presented method is designed for accuracy, precision, and robustness, making it suitable for quality control and research applications. Detailed protocols for instrumentation, sample preparation, method validation, and system suitability are outlined to ensure reliable and reproducible results.

Introduction

This compound (also known as Ethyl veratrate) is an aromatic ester with the chemical formula C₁₁H₁₄O₄.[1] Its accurate quantification is critical in various industries, particularly in pharmaceuticals, where it serves as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs). High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of components in a mixture.[2] Specifically, Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is polar, is well-suited for the analysis of moderately polar compounds like this compound.[3][4]

This application note details a validated RP-HPLC method for the determination of this compound. The methodology is grounded in established principles of chromatographic separation and adheres to guidelines for analytical method validation as stipulated by the International Council for Harmonisation (ICH).[2][5][6]

Chromatographic Principle

The separation of this compound is achieved on a nonpolar stationary phase (typically C18) with a polar mobile phase. The analyte, being moderately nonpolar, will interact with the stationary phase. By adjusting the composition of the mobile phase, typically a mixture of an aqueous component and an organic modifier (e.g., acetonitrile or methanol), the retention of this compound on the column can be controlled.[3][4] A UV detector is employed for quantification, as the aromatic ring in the analyte's structure provides strong chromophoric activity.

Experimental Protocol

Instrumentation and Consumables
  • HPLC System: A system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.

  • Data Acquisition Software: Chromatography data station for instrument control, data acquisition, and processing.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A flasks and pipettes.

  • Syringe Filters: 0.45 µm PTFE or nylon filters for sample and mobile phase filtration.

Reagents and Materials
  • This compound Reference Standard: Purity ≥ 98%.[7]

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH): Analytical grade (optional, for pH adjustment of the mobile phase).

Preparation of Solutions

Mobile Phase Preparation (Isocratic Elution): A typical starting mobile phase composition is a mixture of Acetonitrile and Water (e.g., 60:40 v/v). The organic modifier percentage can be optimized to achieve a desirable retention time (typically between 3 and 10 minutes). For improved peak shape and reproducibility, the aqueous component can be acidified with a small amount of acid (e.g., 0.1% phosphoric acid or formic acid). All mobile phase components should be filtered through a 0.45 µm filter and degassed prior to use.

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. This stock solution can be further diluted to prepare working standards.

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). These will be used to construct the calibration curve.

Sample Preparation: The sample preparation will depend on the matrix. For a pure substance or a simple mixture, dissolve a known amount of the sample in the mobile phase to achieve a concentration within the calibration range. For more complex matrices, an extraction step may be necessary. All sample solutions should be filtered through a 0.45 µm syringe filter before injection.

HPLC Method Parameters

The following are recommended starting parameters that may require optimization based on the specific HPLC system and column used.

ParameterRecommended Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile:Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm (or a more specific wavelength determined by UV scan)
Run Time 10 minutes

System Suitability Testing (SST)

Before any sample analysis, the performance of the chromatographic system must be verified through System Suitability Testing (SST).[8][9] This ensures that the equipment is operating correctly and can produce reliable results.[10][11]

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0% (for ≥ 5 replicate injections of a standard)
Relative Standard Deviation (RSD) of Retention Time ≤ 1.0% (for ≥ 5 replicate injections of a standard)

Method Validation

The analytical method must be validated to demonstrate its suitability for the intended purpose.[5][6] The validation should be performed according to ICH guidelines and should include the following parameters:[2]

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and showing no interfering peaks at the retention time of this compound. Peak purity analysis using a PDA detector can also be employed.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[12] A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value. It is typically assessed by performing recovery studies on spiked samples.[5] Known amounts of this compound are added to a placebo or sample matrix at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is then calculated.

LevelAcceptance Criteria for Recovery
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. This is determined by analyzing a minimum of six replicate samples at 100% of the test concentration.[6]

  • Intermediate Precision: The precision within the same laboratory but on different days, with different analysts, or on different equipment.

Precision TypeAcceptance Criteria for %RSD
Repeatability≤ 2.0%
Intermediate Precision≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

LOD and LOQ can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[10]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[5] This provides an indication of its reliability during normal usage. Parameters to vary include:

  • Flow rate (e.g., ± 0.1 mL/min)

  • Column temperature (e.g., ± 2 °C)

  • Mobile phase composition (e.g., ± 2% organic modifier)

  • Detection wavelength (e.g., ± 2 nm)

Workflow Diagrams

Caption: Overall workflow for the HPLC analysis of this compound.

MethodValidation cluster_validation Validation Parameters (ICH Q2(R1)) start Method Development Complete Specificity Specificity start->Specificity Linearity Linearity & Range start->Linearity Accuracy Accuracy start->Accuracy Precision Precision (Repeatability & Intermediate) start->Precision LOD_LOQ LOD & LOQ start->LOD_LOQ Robustness Robustness start->Robustness end Validated Method for Routine Use Specificity->end Linearity->end Accuracy->end Precision->end LOD_LOQ->end Robustness->end

Caption: Logical flow of the HPLC method validation process.

Conclusion

The described RP-HPLC method provides a reliable and robust approach for the quantitative determination of this compound. Adherence to the outlined protocols for system suitability and method validation will ensure the generation of accurate and precise data suitable for quality control and research environments. The method is specific, linear, accurate, and precise over a defined concentration range.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3,4-dimethoxybenzoate (also known as Ethyl Veratrate). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into improving the yield and purity of this valuable chemical intermediate. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.

The most common and direct route to this compound is the Fischer-Speier esterification of 3,4-dimethoxybenzoic acid (veratric acid) with ethanol, catalyzed by a strong acid. While straightforward in principle, this reaction's reversible nature presents a significant challenge to achieving high yields. This guide will focus on troubleshooting and optimizing this equilibrium-driven process.

Troubleshooting Guide & Core Concepts

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low (<70%). What is the primary cause and how can I overcome it?

A1: The fundamental issue is the reversible nature of the Fischer esterification. The reaction between 3,4-dimethoxybenzoic acid and ethanol produces the desired ester and water as a byproduct.[1][2] This water can hydrolyze the ester, shifting the equilibrium back towards the starting materials. According to Le Châtelier's Principle, to maximize your yield, you must actively shift the equilibrium to the product side.[1][3][4]

There are two primary strategies to achieve this:

  • Use an Excess of a Reactant: The simplest method is to use a large excess of the alcohol (ethanol).[2][3][4] By increasing the concentration of a reactant, the equilibrium shifts to favor the products. In many protocols, absolute ethanol is used as both the reactant and the reaction solvent, ensuring it is present in a very large molar excess.[2]

  • Remove Water as it Forms: This is a highly effective strategy for driving the reaction to completion.[4][5]

    • Dean-Stark Apparatus: The most common method involves using a Dean-Stark trap with a solvent that forms an azeotrope with water, such as toluene.[6][7] The toluene-water azeotrope boils and condenses in the trap. Since water is denser than toluene, it sinks to the bottom of the graduated collection arm, while the toluene overflows and returns to the reaction flask.[8][9] This continuous removal of water prevents the reverse reaction.[10]

    • Dehydrating Agents: While the acid catalyst, particularly concentrated sulfuric acid (H₂SO₄), can also act as a dehydrating agent, its capacity is limited.[1] For more rigorous water removal, molecular sieves can be added to the reaction mixture.[5]

Q2: The reaction is extremely slow or appears to stall. What factors influence the reaction rate?

A2: Insufficient catalysis and inadequate temperature are the most likely culprits.

  • Catalyst Activity: Fischer esterification requires a strong acid catalyst to proceed at a reasonable rate.[4][7] The catalyst's role is to protonate the carbonyl oxygen of the carboxylic acid.[3][5][11] This protonation makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the alcohol's hydroxyl group.[4][5] Ensure you are using a sufficient catalytic amount (typically 1-5 mol%) of a strong acid like concentrated H₂SO₄ or p-toluenesulfonic acid (p-TsOH).

  • Reaction Temperature: This is an equilibrium process that requires thermal energy to overcome the activation energy barrier.[7] The reaction should be performed at the reflux temperature of the solvent (either ethanol itself or a higher-boiling solvent like toluene).[3][4] Insufficient heating will result in a very slow conversion rate.

Q3: My final product is a dark, tarry substance instead of a clean solid/oil. What causes this discoloration and how can it be prevented?

A3: This indicates product degradation or side reactions, typically caused by overly harsh conditions.

  • Cause 1: Excessive Heat/Charring: While heat is necessary, excessive temperatures, especially in the presence of a strong dehydrating acid like concentrated H₂SO₄, can lead to decomposition or "charring" of the organic material.

  • Cause 2: Side Reactions: At high temperatures (e.g., >140°C), concentrated sulfuric acid can catalyze the dehydration of ethanol to form diethyl ether.[12] While the boiling point of ethanol or toluene should keep the reaction below this temperature, localized overheating can be an issue.

  • Cause 3: Oxidation: Although 3,4-dimethoxybenzoic acid is relatively stable, trace impurities in starting materials can be susceptible to oxidation under prolonged heating in air.

Solutions:

  • Control the Temperature: Maintain a gentle, controlled reflux. Use a heating mantle with a temperature controller and a stir bar to ensure even heat distribution and prevent localized scorching on the flask's surface.

  • Optimize Reaction Time: Monitor the reaction's progress via Thin Layer Chromatography (TLC). Once the starting material is consumed, proceed with the work-up. Unnecessarily long heating times increase the likelihood of side reactions.[12]

  • Consider a Milder Catalyst: If charring is a persistent issue with H₂SO₄, switch to p-toluenesulfonic acid (p-TsOH), which is a solid, easier to handle, and generally considered a milder catalyst.[7]

  • Use an Inert Atmosphere: For very high-purity applications, conducting the reaction under a nitrogen or argon atmosphere can minimize oxidative side reactions.[12]

Frequently Asked Questions (FAQs)

Q: What is the ideal work-up procedure for isolating this compound? A: A standard aqueous work-up is effective.

  • Cool the reaction mixture to room temperature.

  • If toluene was used, it can be carried forward. If the reaction was run in neat ethanol, remove the excess ethanol under reduced pressure and dissolve the residue in an organic solvent like ethyl acetate.[7]

  • Transfer the solution to a separatory funnel and wash it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[7][13] This step is crucial as it neutralizes the acid catalyst and deprotonates any unreacted 3,4-dimethoxybenzoic acid, pulling it into the aqueous layer as its sodium salt.

  • Wash the organic layer sequentially with water and then brine (saturated NaCl solution) to remove residual salts and water.[7][12]

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent using a rotary evaporator to yield the crude product.[7]

  • The product can be further purified by recrystallization or column chromatography if necessary.[12]

Q: Are there alternative, non-reversible methods for this synthesis? A: Yes. If Fischer esterification proves problematic, consider these alternatives which are generally not reversible:

  • Acyl Chloride Formation: Convert 3,4-dimethoxybenzoic acid to 3,4-dimethoxybenzoyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly reactive and will readily react with ethanol to form the ester.[4][12] This method often gives higher yields but involves more hazardous reagents.

  • Carbodiimide Coupling: Use a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the direct reaction between the carboxylic acid and alcohol under milder conditions.[5] A patent has described this method for the synthesis of the corresponding methyl ester, demonstrating its applicability.[14] The primary drawback is the formation of a dicyclohexylurea (DCU) precipitate that must be filtered off.

Data & Protocols

Quantitative Data Summary

The following table summarizes typical reaction parameters for maximizing yield via Fischer esterification.

ParameterCondition 1: Excess EthanolCondition 2: Dean-StarkRationale
Solvent Absolute EthanolTolueneServes as reactant/solvent; Forms azeotrope with water
Ethanol (mol. eq.) > 20 (used as solvent)1.5 - 3.0Shifts equilibrium via mass action; Stoichiometric excess
Catalyst Conc. H₂SO₄ or p-TsOHp-TsOH (preferred)Strong acid required; p-TsOH is less prone to charring
Temperature Reflux (~78 °C)Reflux (~111 °C)Provides activation energy for the reaction
Water Removal None (overcome by mass action)Continuous via Dean-StarkDrives equilibrium to completion
Typical Yield 70-85%>90%Efficiency of equilibrium shift
Experimental Protocol 1: Fischer Esterification using Excess Ethanol
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-dimethoxybenzoic acid (1.0 eq).

  • Add absolute ethanol (20-30 mL per gram of carboxylic acid).

  • Carefully add concentrated sulfuric acid (approx. 0.03 eq) dropwise with stirring.

  • Heat the mixture to a gentle reflux and maintain for 2-4 hours, monitoring by TLC.[7]

  • Allow the mixture to cool to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate (50 mL) and proceed with the aqueous work-up as described in the FAQ section.

Experimental Protocol 2: Fischer Esterification using a Dean-Stark Apparatus
  • To a round-bottom flask, add 3,4-dimethoxybenzoic acid (1.0 eq), toluene (10-15 mL per gram of acid), ethanol (1.5 eq), and p-toluenesulfonic acid monohydrate (0.05 eq).[15]

  • Equip the flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.[7] Fill the trap with toluene.

  • Heat the mixture to reflux. Water will begin to collect in the arm of the Dean-Stark trap.

  • Continue refluxing until the theoretical amount of water has been collected or until water ceases to accumulate (typically 3-5 hours).

  • Allow the reaction to cool to room temperature.

  • Pour the reaction mixture into a separatory funnel and proceed with the aqueous work-up as described in the FAQ section.

Visualizations

Fischer Esterification Mechanism

Fischer_Esterification RCOOH R-COOH (Carboxylic Acid) Protonated_Acid Protonated Carboxylic Acid RCOOH->Protonated_Acid + H⁺ ROH R'-OH (Alcohol) H_plus H⁺ (Catalyst) Protonated_Acid->RCOOH - H⁺ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + R'-OH Tetrahedral_Intermediate->Protonated_Acid - R'-OH Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Protonated_Ester->Tetrahedral_Intermediate + H₂O Ester R-COOR' (Ester) Protonated_Ester->Ester - H⁺ Ester->Protonated_Ester + H⁺ H_plus_regen H⁺ (Catalyst) Water H₂O

Caption: The acid-catalyzed mechanism of Fischer Esterification.

Troubleshooting Workflow for Low Yield

troubleshooting_yield start Low Yield Observed q1 Is water being removed from the reaction? start->q1 sol1a Use large excess of ethanol q1->sol1a No sol1b Use Dean-Stark trap with toluene q1->sol1b No q2 Is the reaction temperature at reflux? q1->q2 Yes sol2 Increase heating to achieve a steady reflux q2->sol2 No q3 Is the acid catalyst active and sufficient? q2->q3 Yes sol3 Use fresh, strong acid catalyst (H₂SO₄ or p-TsOH) q3->sol3 No

Caption: A decision tree for troubleshooting low reaction yield.

Dean-Stark Apparatus Workflow

Dean_Stark Flask Reaction Flask (Acid, Alcohol, Toluene, Catalyst) Vapor Vapor Phase (Toluene-Water Azeotrope) Flask->Vapor Heat to Reflux Condenser Reflux Condenser Vapor->Condenser Rises Trap Dean-Stark Trap (Liquid Phases Separate) Condenser->Trap Condenses & Drips Water_Collected Water Collected (Bottom Layer) Trap->Water_Collected Separation by Density Toluene_Return Toluene Returns to Flask (Top Layer) Trap->Toluene_Return Toluene_Return->Flask

Caption: Workflow illustrating water removal via Dean-Stark trap.

References

Common side products in the synthesis of Ethyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of Ethyl 3,4-dimethoxybenzoate

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common issues encountered during synthesis, providing in-depth, field-tested insights and troubleshooting protocols to ensure the integrity and success of your experiments.

The most common and economically viable method for synthesizing this compound is the Fischer-Speier esterification of 3,4-dimethoxybenzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid (H₂SO₄).[1][2] This guide will focus on troubleshooting this specific pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Reaction Incompletion and Low Yield

Question 1: My reaction seems to have stalled, and TLC/GC analysis shows a significant amount of unreacted 3,4-dimethoxybenzoic acid. What's causing this and how can I fix it?

Answer: This is the most common issue in Fischer esterification and is rooted in the nature of the reaction itself: it is an equilibrium-controlled process.[3][4] The reaction between a carboxylic acid and an alcohol produces an ester and water. For the reaction to proceed to completion, this equilibrium must be shifted to the product side.

Causality: The presence of water, a product of the reaction, can hydrolyze the ester back to the starting materials, thus preventing the reaction from reaching completion.[3] According to Le Châtelier's principle, to favor the formation of the ester, you must either use a large excess of one reactant (typically the alcohol) or actively remove water as it is formed.[5][6][7]

Troubleshooting Protocol: Driving the Equilibrium Forward

  • Utilize Excess Alcohol: The simplest method is to use ethanol not only as a reagent but also as the solvent.[8] A large molar excess (10-fold or more) of ethanol will significantly shift the equilibrium towards the formation of this compound.[3]

  • Water Removal: For larger-scale reactions or when using stoichiometric amounts of alcohol, the physical removal of water is highly effective.

    • Azeotropic Distillation with a Dean-Stark Trap: If the reaction is run in a solvent that forms an azeotrope with water (e.g., toluene), a Dean-Stark apparatus will continuously remove water from the reaction mixture, providing a powerful driving force for the reaction.[1][4][8]

dot

Fischer_Esterification_Equilibrium cluster_shift Driving the Equilibrium Reactants 3,4-Dimethoxybenzoic Acid + Ethanol Products This compound + Water Reactants->Products Esterification (k1) Products->Reactants Hydrolysis (k-1) Excess Ethanol Add Excess Ethanol Excess Ethanol->Products Shifts Right Remove Water Remove Water (Dean-Stark) Remove Water->Products Shifts Right

Caption: Fischer esterification equilibrium.

Category 2: Side Product Identification and Mitigation

Question 2: My reaction has gone to completion, but after workup, I have a significant side product. What could it be?

Answer: While Fischer esterification is generally a clean reaction, side products can form, especially under harsh conditions (e.g., high temperatures, high catalyst concentration). The most probable side products are diethyl ether from the self-condensation of ethanol and, less commonly, products from the cleavage of the methoxy ether groups.

Causality and Mitigation:

  • Diethyl Ether Formation: At high temperatures (typically >140°C), the sulfuric acid catalyst can promote the dehydration of ethanol to form diethyl ether.

    • Mitigation: Maintain a controlled reflux temperature. The boiling point of ethanol (78°C) is well below the temperature required for significant ether formation. Ensure your heating mantle is set appropriately and the reaction is refluxing gently.[9]

  • Methoxy Group Cleavage: Aryl ethers are generally stable, but under very strong acidic conditions and high heat, the C-O bonds of the methoxy groups can be cleaved.[10][11] This could lead to the formation of ethyl 3-hydroxy-4-methoxybenzoate or ethyl 4-hydroxy-3-methoxybenzoate.

    • Mitigation: Use the minimum effective amount of acid catalyst (typically 1-5 mol%). Avoid unnecessarily prolonged reaction times or excessive temperatures. If ether cleavage is a persistent issue, consider using a milder acid catalyst like p-toluenesulfonic acid (p-TsOH).[1]

Compound Boiling Point (°C) Key ¹H NMR Signals (CDCl₃, ppm) Notes
This compound ~2967.6 (d), 7.5 (s), 6.8 (d), 4.3 (q), 3.9 (s, 6H), 1.4 (t)Desired product.
3,4-dimethoxybenzoic acid Decomposes10-12 (br s, COOH), 7.7 (d), 7.6 (s), 6.9 (d), 3.9 (s, 6H)Unreacted starting material.
Diethyl Ether 34.63.5 (q), 1.2 (t)Volatile side product, usually removed during solvent evaporation.
Ethyl 3-hydroxy-4-methoxybenzoate N/APhenolic -OH peak (variable, ~5-7 ppm), distinct aromatic splittingPotential ether cleavage product.

Note: NMR data is predictive and may vary slightly based on experimental conditions.[12]

Category 3: Purification and Workup Issues

Question 3: How do I effectively remove the unreacted 3,4-dimethoxybenzoic acid and the sulfuric acid catalyst after the reaction?

Answer: This is a critical purification step that relies on the difference in acidity between the carboxylic acid starting material and the neutral ester product. An aqueous basic wash (acid-base extraction) is the standard and most effective method.[13][14]

Causality: The unreacted 3,4-dimethoxybenzoic acid is acidic, and the sulfuric acid catalyst is a strong acid. By washing the organic reaction mixture with a mild aqueous base, such as sodium bicarbonate (NaHCO₃) solution, these acids are deprotonated to form their corresponding sodium salts.[8][15][16] These salts are ionic and therefore highly soluble in water, allowing them to be selectively removed from the organic layer which contains the non-polar ester.

Detailed Protocol: Acid-Base Extraction Workup

  • Cool the Reaction: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Reduce Volume: If ethanol was used in large excess, remove the bulk of it using a rotary evaporator.

  • Dilute: Dissolve the remaining residue in an organic solvent immiscible with water, such as ethyl acetate or diethyl ether (approx. 50 mL).[14]

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Wash with Base: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Caution: Stopper the funnel and invert gently, venting frequently to release the CO₂ gas produced from the neutralization. Failure to vent can lead to a dangerous pressure buildup.

    • Shake for 1-2 minutes. Allow the layers to separate fully.

  • Separate Layers: Drain the lower aqueous layer. This layer contains the sodium salts of the unreacted carboxylic acid and the catalyst.

  • Repeat Wash: Repeat the wash with NaHCO₃ solution one more time to ensure all acidic components are removed.

  • Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove residual water from the organic layer.

  • Dry and Concentrate: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude this compound.[16]

dot

Workup_Workflow cluster_reaction Reaction Mixture cluster_extraction Separatory Funnel cluster_final Final Product RM Crude Product (Ester) + Unreacted Acid + H₂SO₄ Catalyst + Ethanol Organic_Layer Organic Layer (in Ethyl Acetate) Contains: Ester RM->Organic_Layer Dilute & Add NaHCO₃(aq) Aqueous_Layer Aqueous Layer (NaHCO₃ Wash) Contains: Sodium 3,4-dimethoxybenzoate + Na₂SO₄ FP Pure this compound Organic_Layer->FP Dry & Evaporate discard Aqueous_Layer->discard Discard

Caption: Post-reaction workup workflow.

Category 4: Product Characterization

Question 4: How can I confirm the identity and purity of my final product?

Answer: Standard analytical techniques should be used to confirm the structure and assess the purity of the synthesized this compound. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the most powerful tools for this purpose.[17][18][19]

Technique Expected Result for Pure this compound
¹H NMR Signals corresponding to the ethyl group (a quartet ~4.3 ppm and a triplet ~1.4 ppm), two methoxy singlets ~3.9 ppm, and three distinct aromatic protons in the 6.8-7.6 ppm region. The absence of a broad singlet above 10 ppm confirms the removal of the carboxylic acid starting material.[12]
¹³C NMR A carbonyl carbon signal ~166 ppm, aromatic carbons between 110-153 ppm, two methoxy carbons ~56 ppm, and two ethyl carbons (~61 and ~14 ppm).[12][20]
GC-MS A single major peak in the gas chromatogram. The mass spectrum should show the molecular ion peak (M⁺) at m/z = 210, corresponding to the molecular weight of the product.
IR Spectroscopy A strong C=O stretch for the ester at ~1710-1730 cm⁻¹. The absence of the broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹) is indicative of a successful reaction.

References

How to avoid dimer formation in Ethyl 3,4-dimethoxybenzoate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Dimer Formation and Optimizing Synthesis

Welcome to the technical support center for the synthesis of Ethyl 3,4-dimethoxybenzoate. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the common challenges associated with this synthesis, particularly the formation of dimeric impurities. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded explanations to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: I'm observing a significant impurity in my synthesis of this compound, which I suspect is a dimer. What is this species and how is it formed?

A: The "dimer" you are likely observing is 3,4-dimethoxybenzoic anhydride . This side-product forms through the intermolecular dehydration of two molecules of the starting material, 3,4-dimethoxybenzoic acid. This reaction is in direct competition with the desired esterification reaction.

The formation of the anhydride is catalyzed by the same acidic conditions used for the Fischer esterification.[1] The mechanism involves the protonation of the carbonyl oxygen of one carboxylic acid molecule, which increases its electrophilicity. This activated carbonyl is then attacked by the nucleophilic hydroxyl group of a second carboxylic acid molecule. Subsequent elimination of a water molecule yields the anhydride.[2]

Q2: What are the primary factors that promote the formation of 3,4-dimethoxybenzoic anhydride during the esterification?

A: Several factors can unfavorably shift the reaction equilibrium towards the formation of the anhydride dimer:

  • High Temperatures: The dehydration reaction leading to the anhydride is often favored at elevated temperatures. While heating is necessary for the Fischer esterification, excessive temperatures can accelerate this side reaction.

  • High Catalyst Concentration: While an acid catalyst (e.g., concentrated sulfuric acid) is necessary, using an excessive amount can increase the rate of intermolecular dehydration of the carboxylic acid.[3]

  • Insufficient Nucleophile (Ethanol): If the concentration of ethanol is not sufficiently high, the statistical probability of two carboxylic acid molecules reacting with each other increases.

Q3: How can I proactively prevent or minimize the formation of this dimeric impurity?

A: Preventing the formation of the anhydride from the outset is the most efficient strategy. Here are key recommendations:

  • Use a Large Excess of Alcohol: Employing ethanol as the limiting reagent is not recommended. A significant excess of ethanol (often used as the solvent) will shift the reaction equilibrium towards the desired ester product, in accordance with Le Châtelier's principle.[3][4]

  • Optimize Reaction Temperature: Maintain the lowest possible temperature that allows for a reasonable reaction rate. For the Fischer esterification of substituted benzoic acids, temperatures around the reflux temperature of the alcohol are typical, but prolonged heating at very high temperatures should be avoided.[5] Microwave-assisted synthesis can offer better temperature control and reduced reaction times.[6][7]

  • Control Catalyst Loading: Use a catalytic amount of the acid catalyst (e.g., 1-5 mol% of concentrated H₂SO₄).

  • Consider Milder, Alternative Methods: If dimer formation remains a persistent issue, consider esterification methods that do not rely on strong acids and high temperatures. A particularly effective alternative is the use of a coupling agent like dicyclohexylcarbodiimide (DCC) at milder temperatures (e.g., below 45 °C).[8]

Q4: My reaction has already completed, and I've confirmed the presence of the anhydride dimer. What is the best procedure to remove it from my desired ethyl ester product?

A: Fortunately, the anhydride can be easily removed during the aqueous work-up procedure. The key is to hydrolyze the anhydride back to the water-soluble carboxylate salt.

  • Quench and Dilute: After the reaction is complete, cool the mixture and dilute it with an organic solvent like ethyl acetate.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash it with a mild aqueous base, such as a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃).[9] This will achieve two things:

    • Hydrolysis of Anhydride: The anhydride will react with the aqueous base and hydrolyze back to two molecules of 3,4-dimethoxybenzoic acid, which are then deprotonated to form the water-soluble sodium 3,4-dimethoxybenzoate.

    • Removal of Unreacted Acid: Any unreacted 3,4-dimethoxybenzoic acid will also be converted to its sodium salt and extracted into the aqueous layer.

  • Separation: The desired product, this compound, is a neutral ester and will remain in the organic layer.[10] The aqueous layer containing the impurities can be drained and discarded.

  • Final Washes and Drying: Wash the organic layer with water and then with brine to remove any residual base and dissolved water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude ester.

  • Final Purification: The crude ester can be further purified by vacuum distillation or column chromatography on silica gel if necessary.

Troubleshooting Guide

This troubleshooting guide provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

G start Low Yield or Impure Product check_tlc Analyze crude product by TLC. Is a major byproduct observed? start->check_tlc is_dimer Does the byproduct have a higher Rf than the starting acid and a lower Rf than the ester? (Likely Dimer) check_tlc->is_dimer Yes is_acid Is the major impurity the starting carboxylic acid? check_tlc->is_acid No solution_dimer High temperature or insufficient ethanol. - Lower reaction temperature. - Increase excess of ethanol. - Use milder conditions (e.g., DCC coupling). is_dimer->solution_dimer solution_acid Incomplete reaction or hydrolysis. - Increase reaction time. - Ensure anhydrous conditions. - Use a Dean-Stark trap to remove water. is_acid->solution_acid Yes no_byproduct Low yield with no significant byproduct formation. is_acid->no_byproduct No purification Purify product by washing with NaHCO₃(aq) to remove acidic impurities, followed by distillation or chromatography. solution_dimer->purification solution_acid->purification solution_low_yield Suboptimal reaction conditions. - Check catalyst activity (use fresh catalyst). - Ensure proper reflux temperature. - Verify purity of starting materials. no_byproduct->solution_low_yield solution_low_yield->purification

Caption: Troubleshooting workflow for this compound synthesis.

Summary of Troubleshooting Strategies
Problem Potential Cause Recommended Solution
High level of dimer (anhydride) impurity Reaction temperature is too high; Insufficient excess of ethanol.Decrease the reflux temperature. Increase the molar excess of ethanol (use it as the solvent). Consider switching to a DCC coupling protocol.
Significant amount of unreacted starting acid Incomplete reaction; Presence of water causing hydrolysis.Increase the reaction time. Ensure all reagents and glassware are anhydrous. Use a Dean-Stark apparatus to remove water azeotropically.[5]
Overall low yield with no major impurities Inactive catalyst; Suboptimal temperature; Impure starting materials.Use a fresh bottle of concentrated sulfuric acid. Verify the internal reaction temperature. Check the purity of 3,4-dimethoxybenzoic acid and ethanol.

Detailed Experimental Protocols

Protocol 1: Optimized Fischer-Speier Esterification

This protocol is optimized to favor the formation of the ester and minimize the anhydride byproduct.

Materials:

  • 3,4-dimethoxybenzoic acid (Veratric acid)

  • Anhydrous Ethanol (absolute)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-dimethoxybenzoic acid (1.0 eq) in a large excess of anhydrous ethanol (e.g., 10-20 volumes).

  • With gentle stirring, cautiously add a catalytic amount of concentrated sulfuric acid (0.02-0.05 eq).

  • Heat the mixture to a gentle reflux (approx. 78 °C) and maintain for 4-8 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting acid is consumed.

  • Cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (until effervescence ceases), water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • If necessary, purify the product by vacuum distillation.

Protocol 2: DCC-Mediated Esterification (Alternative Method)

This protocol uses a coupling agent and avoids harsh acidic conditions and high temperatures, thus preventing anhydride formation.[8]

Materials:

  • 3,4-dimethoxybenzoic acid (Veratric acid)

  • Anhydrous Ethanol

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M HCl solution

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3,4-dimethoxybenzoic acid (1.0 eq), anhydrous ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter off the DCU precipitate and wash it with a small amount of cold DCM.

  • Combine the filtrate and washes, and concentrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with 0.5 M HCl solution, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel.

Visualizing the Competing Reaction Pathways

G cluster_0 Desired Esterification Pathway cluster_1 Competing Dimerization Pathway Acid_E 3,4-Dimethoxybenzoic Acid Ester This compound (Product) Acid_E->Ester + H⁺, - H₂O Ethanol Ethanol (Excess) Ethanol->Ester Acid_D1 3,4-Dimethoxybenzoic Acid Dimer 3,4-Dimethoxybenzoic Anhydride (Dimer) Acid_D1->Dimer + H⁺, - H₂O Acid_D2 3,4-Dimethoxybenzoic Acid Acid_D2->Dimer

Caption: Competing reaction pathways in the synthesis of this compound.

References

Technical Support Center: Purification of Crude Ethyl 3,4-dimethoxybenzoate by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude Ethyl 3,4-dimethoxybenzoate. Recrystallization is a powerful technique for purifying solid compounds, but its success hinges on a nuanced understanding of the compound's properties and the process's underlying principles.[1][2] This document provides not only step-by-step protocols but also in-depth troubleshooting advice and the scientific rationale behind each experimental choice.

Section 1: Compound Profile & Recrystallization Feasibility

This compound is a versatile intermediate in organic synthesis.[3] Its purification is critical for ensuring the quality of downstream products. A successful recrystallization strategy begins with a thorough understanding of its physical properties.

Physical & Chemical Properties
PropertyValueSource(s)
CAS Number 3943-77-9[4][5]
Molecular Formula C₁₁H₁₄O₄[3][4]
Molecular Weight 210.23 g/mol [6]
Appearance Off-white to light yellow solid[3][6]
Melting Point 43-44°C[5][6]
Boiling Point ~295.5°C (estimated)[5][6]

Expert Analysis: The most critical parameter for the recrystallization of this compound is its low melting point (43-44°C). This property presents a significant challenge, as the compound can easily "oil out"—separate as a liquid instead of forming crystals—if the temperature of the saturated solution is above its melting point during the cooling phase.[7][8] This phenomenon traps impurities and defeats the purpose of the purification.[9][10] Therefore, solvent selection and precise temperature control are paramount.

Common Impurities: Crude samples of this compound, typically synthesized via Fischer esterification of 3,4-dimethoxybenzoic acid (veratric acid), may contain several impurities:

  • Unreacted 3,4-dimethoxybenzoic acid: The starting carboxylic acid.

  • Residual Catalyst: Typically a strong acid like H₂SO₄.

  • Colored Byproducts: High-molecular-weight polymeric materials formed during the reaction.

Section 2: The Recrystallization Workflow: A Step-by-Step Protocol

The following protocol is a self-validating system designed to maximize purity and yield. The logic behind each step is crucial for troubleshooting and adaptation.

Recrystallization_Workflow Start Crude Product Solvent_Test Small-Scale Solvent Selection Start->Solvent_Test Dissolution Dissolution in Minimum Hot Solvent Solvent_Test->Dissolution Optimal Solvent Identified Hot_Filtration Hot Filtration (Optional: +Charcoal) Dissolution->Hot_Filtration Insoluble or Colored Impurities Cooling Slow Cooling & Crystallization Dissolution->Cooling No Insoluble Impurities Hot_Filtration->Cooling Isolation Vacuum Filtration (Isolate Crystals) Cooling->Isolation Drying Drying Isolation->Drying End Pure Ethyl 3,4-dimethoxybenzoate Drying->End

Caption: General workflow for the recrystallization of this compound.

Detailed Experimental Protocol

1. Solvent Selection (Small-Scale Test):

  • Rationale: The ideal solvent will dissolve the compound poorly at room temperature but completely at an elevated temperature.[11][12] This differential solubility is the basis of purification.[2]

  • Procedure:

    • Place ~20-30 mg of the crude solid into several test tubes.
    • To each tube, add a different potential solvent (e.g., ethanol, methanol, isopropanol, ethyl acetate/hexane mixture, ethanol/water mixture) dropwise, starting with 0.5 mL.[13]
    • Observe solubility at room temperature. A good candidate solvent will not dissolve the solid.
    • Gently heat the tubes that did not show solubility. Continue adding the solvent dropwise until the solid just dissolves.
    • Allow the clear solutions to cool slowly to room temperature, then place them in an ice bath.
    • The optimal solvent is the one that yields a high quantity of crystalline solid upon cooling.

2. Dissolution of the Crude Solid:

  • Rationale: Using the minimum amount of hot solvent ensures the solution becomes supersaturated upon cooling, which is necessary for crystallization to occur.[11][14] Using excess solvent is the most common reason for failed recrystallizations.[15]

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask (its sloped sides minimize solvent evaporation).
    • Add the selected solvent and heat the mixture gently on a hot plate with stirring.
    • Add more hot solvent in small portions until the solid just dissolves completely.

3. Hot Filtration (if necessary):

  • Rationale: This step removes insoluble impurities (e.g., dust, inorganic salts) and, if activated charcoal is used, colored impurities.[1][8] It must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[8]

  • Procedure:

    • If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
    • Preheat a stemless or short-stemmed funnel and a receiving Erlenmeyer flask with hot solvent.
    • Use fluted filter paper to maximize the filtration speed.
    • Quickly pour the hot solution through the filter paper to transfer the filtrate to the clean, pre-warmed flask.

4. Crystallization (Slow Cooling):

  • Rationale: Slow cooling is essential for the formation of large, pure crystals. It allows the molecules to selectively deposit onto the growing crystal lattice, excluding impurities.[16] Rapid cooling traps impurities and leads to the formation of small, impure crystals.[16]

  • Procedure:

    • Cover the flask containing the hot filtrate with a watch glass.
    • Allow the flask to cool undisturbed to room temperature on a surface that does not act as a heat sink (e.g., a cork ring or paper towels).[7]
    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the crystal yield.

5. Isolation and Washing of Crystals:

  • Rationale: Vacuum filtration is much faster than gravity filtration for isolating the solid product. The crystals must be washed with a small amount of ice-cold solvent to remove any adhering impurities dissolved in the residual solvent (the mother liquor) without significantly redissolving the product.

  • Procedure:

    • Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
    • Wet the filter paper with a small amount of cold recrystallization solvent.
    • Swirl the crystallized mixture to create a slurry and pour it into the Buchner funnel with the vacuum on.
    • Wash the crystals with a minimal amount of ice-cold solvent.
    • Keep the vacuum on for several minutes to pull air through the crystals and help them dry.

6. Drying:

  • Rationale: All residual solvent must be removed to obtain an accurate yield and melting point.

  • Procedure:

    • Transfer the crystals from the filter paper to a pre-weighed watch glass.
    • Spread the crystals thinly to facilitate drying.
    • Dry the crystals in a desiccator or a low-temperature vacuum oven until a constant weight is achieved.

Section 3: Troubleshooting Guide & FAQs

Q1: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

  • Causality: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid or molten solid rather than a crystalline solid.[10] This is the most probable issue with this compound because its melting point (43-44°C) is lower than the boiling point of many common solvents (e.g., ethanol at 78°C). The solution temperature at the point of saturation is still above the compound's melting point.[7] High impurity levels can also depress the melting point, exacerbating this problem.[9]

  • Troubleshooting Strategies:

    • Re-dissolve and Add More Solvent: Heat the mixture to re-dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume). This lowers the saturation temperature of the solution, hopefully to a point below the compound's melting point.[7]

    • Slow the Cooling Rate Drastically: A very slow cooling rate allows the solution to remain supersaturated for longer at lower temperatures before nucleation begins. Insulate the flask by placing it inside a large beaker filled with hot water and allowing the entire assembly to cool together.

    • Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Select a solvent with a lower boiling point or use a solvent pair. For instance, using a mixture like ethanol/water allows you to adjust the polarity to a point where the compound is less soluble and will crystallize at a lower temperature.

    • Remove Impurities: If high impurity load is suspected, perform a preliminary purification step or ensure the hot filtration with activated charcoal is performed effectively.[8][17]

Q2: No crystals are forming, even after the solution has cooled in an ice bath. What should I do?

  • Causality: This is almost always due to using too much solvent, meaning the solution is not supersaturated even at low temperatures.[7][15]

  • Troubleshooting Strategies:

    • Induce Nucleation: Sometimes a supersaturated solution needs a nucleation site to begin crystallization. Try scratching the inner surface of the flask below the solvent level with a glass rod.[7][14] The microscopic scratches provide a surface for crystal growth.

    • Add a Seed Crystal: If available, add a single, tiny crystal of pure this compound to the cold solution. This provides a perfect template for further crystallization.[7]

    • Reduce Solvent Volume: If nucleation techniques fail, the solution is definitely too dilute. Gently heat the solution to boil off a portion of the solvent (e.g., 25% of the volume) in a fume hood. Then, repeat the slow cooling process.[7]

Q3: The crystals formed almost instantly as a fine powder as soon as I removed the flask from the heat. Is this a problem?

  • Causality: This is known as "crashing out" and is caused by very rapid crystallization from a highly supersaturated solution.[7] While you get a solid, this process is not selective and tends to trap impurities within the rapidly forming crystal lattice, leading to poor purification.

  • Troubleshooting Strategies:

    • Re-heat and Add Solvent: Place the flask back on the heat source to re-dissolve the solid. Add a small amount of additional hot solvent (perhaps 5-10% more) to slightly decrease the concentration.[7]

    • Ensure Slower Cooling: Follow the procedure for slow cooling meticulously. Do not place the hot flask directly on a cold lab bench or into an ice bath.

Q4: My final product is still colored. How can I remove the color?

  • Causality: The presence of colored, often polymeric, impurities that are co-crystallizing with your product.

  • Troubleshooting Strategies:

    • Use Activated Charcoal: The most effective method is to use activated charcoal (decolorizing carbon).[1][8] After dissolving the crude product in the hot solvent, add a very small amount of charcoal (a tiny spatula tip is usually sufficient), swirl, and perform a hot filtration as described in the protocol. The charcoal adsorbs the colored impurities, which are then removed by the filtration.

    • Avoid Excess Charcoal: Using too much charcoal can adsorb your desired product, leading to a significant reduction in yield.

Q5: My yield is very low. How can I improve it?

  • Causality: Low yield can result from several factors: using too much solvent, premature crystallization during hot filtration, or washing the final crystals with solvent that is not ice-cold.

  • Troubleshooting Strategies:

    • Minimize Solvent: Adhere strictly to the principle of using the minimum amount of hot solvent for dissolution.

    • Pre-heat Equipment: Ensure the funnel and receiving flask for the hot filtration are adequately pre-heated to prevent the product from crystallizing in the funnel.

    • "Second Crop" Crystallization: The mother liquor (the filtrate after collecting your crystals) still contains some dissolved product. You can often recover more material by boiling off a portion of the solvent from the mother liquor and cooling it again to obtain a "second crop" of crystals. Note that this second crop may be less pure than the first.[7]

Section 4: Advanced Concepts & Mechanistic Insights

The success of recrystallization is governed by the thermodynamic principle of differential solubility.

Solubility_Principle cluster_0 High Temperature cluster_1 Low Temperature (Slow Cooling) Hot_Solvent Hot Solvent (High Kinetic Energy) Dissolved_Solute Solute & Impurities Fully Dissolved (High Solubility) Hot_Solvent->Dissolved_Solute Overcomes Lattice Energy Cold_Solvent Cold Solvent (Low Kinetic Energy) Dissolved_Solute->Cold_Solvent Slow Cooling Crystals Pure Crystals Form (Low Solubility) Cold_Solvent->Crystals Lattice Energy Favored Impurities Impurities Remain in Solution Cold_Solvent->Impurities

Caption: The principle of temperature-dependent solubility driving purification.

At high temperatures, the solvent possesses enough thermal energy to overcome the intermolecular forces (lattice energy) holding the solid compound together, leading to dissolution.[1] As the solution cools slowly, the kinetic energy of the solvent molecules decreases. The system seeks a lower energy state, which is achieved by reforming the stable crystal lattice of the major component—this compound. Because the impurities are present in much lower concentrations and have a different molecular structure, they do not fit well into the growing crystal lattice and remain dissolved in the cold mother liquor.[2][16]

References

Column chromatography protocol for purifying Ethyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

An essential, yet often challenging, step following the synthesis of a target molecule is its purification. For Ethyl 3,4-dimethoxybenzoate, a moderately polar aromatic ester, column chromatography stands as the most robust method for isolating the compound from unreacted starting materials or by-products.[1]

This technical guide, structured as a troubleshooting and FAQ resource, provides practical, field-tested advice for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the underlying principles, enabling you to diagnose and resolve issues encountered during the purification process.

Technical Support Center: Purifying this compound

This guide is designed to be a dynamic resource. Navigate directly to the question that matches your current challenge or review the foundational protocol to ensure your setup is optimized for success.

Core Experimental Protocol: Flash Column Chromatography

A well-executed protocol is the foundation of a successful purification. This procedure outlines the standard methodology for purifying this compound on a laboratory scale.

Protocol Summary Table
ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)The polar silanol groups (Si-OH) on the silica surface interact effectively with the polar ester and methoxy functionalities of the target compound, allowing for separation based on polarity.[2]
Mobile Phase (Eluent) Hexane:Ethyl Acetate (EtOAc) GradientA non-polar/polar solvent system is ideal. Starting with a low polarity (e.g., 9:1 Hexane:EtOAc) and gradually increasing the ethyl acetate content allows for the elution of non-polar impurities first, followed by the desired product.[3]
Column Dimensions Varies with sample size (e.g., 2-4 cm diameter for 1-5 g crude)A proper column diameter and length are crucial to prevent overloading and ensure adequate separation.
Sample Loading Dry Loading (adsorbed onto silica)Dry loading is superior for compounds that are not highly soluble in the initial, non-polar eluent. It ensures a narrow, evenly distributed starting band, leading to sharper peaks and better separation.[4]
Elution Method Gradient ElutionA gradient elution, where the solvent polarity is increased over time, is generally more efficient for separating mixtures with components of varying polarities. It results in sharper peaks for later-eluting compounds and can reduce total run time compared to an isocratic elution.[5][6]
Fraction Analysis Thin-Layer Chromatography (TLC)TLC is an indispensable tool for monitoring the progress of the column, identifying which fractions contain the pure product, and deciding when to pool them.[7]
Step-by-Step Methodology
  • TLC Analysis (Method Development):

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a TLC plate.

    • Develop the plate in various Hexane:EtOAc solvent systems (e.g., 9:1, 4:1, 7:3).

    • The ideal solvent system will give the target compound, this compound, a Retention Factor (Rf) of approximately 0.3-0.4.[8] This ensures the compound will move down the column at a reasonable rate.

  • Column Packing (Slurry Method):

    • Insert a cotton or glass wool plug at the bottom of the column and add a small layer of sand.

    • In a beaker, create a slurry of silica gel in the initial, non-polar solvent (e.g., 95:5 Hexane:EtOAc).

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.

    • Add more solvent and use air pressure to push it through the column until the silica bed is firm and stable. Never let the solvent level drop below the top of the silica.[9]

  • Sample Loading (Dry Loading):

    • Dissolve your crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 grams of silica gel to this solution.

    • Remove the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.[4]

    • Carefully add this powder to the top of the packed column. Add a protective layer of sand on top of the sample layer.

  • Elution and Fraction Collection:

    • Begin eluting with the starting solvent system (low polarity).

    • Apply gentle air pressure to achieve a steady flow rate (e.g., 5 cm of solvent level decrease per minute).[9]

    • Collect the eluent in fractions (e.g., 20-40 mL per test tube).

    • Gradually increase the polarity of the mobile phase as the column runs (e.g., move from 9:1 to 4:1 Hexane:EtOAc). This can be done in a stepwise or linear fashion.[5]

  • Analysis and Product Isolation:

    • Spot every few fractions on a TLC plate to monitor the elution of compounds.

    • Fractions containing only the spot corresponding to pure this compound are combined.

    • The solvent is removed from the pooled fractions via rotary evaporation to yield the purified product.[9]

Workflow for Column Chromatography Purification

G cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC 1. TLC Analysis (Determine Solvent System) Crude Crude Product Dissolve 2. Dissolve Crude & Adsorb on Silica Crude->Dissolve Load 4. Dry Load Sample onto Column Dissolve->Load Pack 3. Pack Column (Slurry Method) Pack->Load Elute 5. Elute with Gradient Solvent Load->Elute Collect 6. Collect Fractions Elute->Collect Analyze 7. Analyze Fractions by TLC Collect->Analyze Analyze->Elute Adjust Gradient Pool 8. Pool Pure Fractions Analyze->Pool Identify pure fractions Evaporate 9. Evaporate Solvent Pool->Evaporate Product Pure Ethyl 3,4-dimethoxybenzoate Evaporate->Product

Caption: Workflow from crude sample to purified product.

Troubleshooting Guide and FAQs

Question 1: My separation is poor. The spots on the TLC of my collected fractions are overlapping.

This is one of the most common issues in column chromatography. Several factors could be the cause.

  • Possible Cause A: Incorrect Solvent System. Your eluent may be too polar, causing all compounds to move down the column too quickly and co-elute.

    • Solution: Re-evaluate your initial TLC analysis. Choose a solvent system where your target compound has an Rf of ~0.3-0.4 and is well-separated from impurities. If the separation is still difficult, try a different solvent system altogether (e.g., Dichloromethane:Methanol for more polar compounds or Toluene:Acetone for different selectivity).[10]

  • Possible Cause B: Column Overloading. You have loaded too much crude material relative to the amount of silica gel.

    • Solution: A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100 by weight.[3] If you loaded 1g of sample, you should use at least 30g of silica. For difficult separations, a higher ratio (e.g., 1:100) is necessary.

  • Possible Cause C: Poor Column Packing. Cracks or channels in the silica bed will lead to an uneven solvent front and poor separation.

    • Solution: Ensure your silica is packed uniformly as a slurry. The bed should be perfectly level and free of air bubbles. Tapping the column gently during packing can help settle the stationary phase.[3]

  • Possible Cause D: Sample Applied in Too Polar a Solvent. If you perform a "wet load," dissolving the sample in a solvent that is much more polar than your mobile phase will cause the initial band to spread dramatically.

    • Solution: Always use the "dry loading" method described in the protocol.[4] This ensures your compound starts as a very narrow, concentrated band at the top of the column.

Question 2: My compound seems to be stuck on the column; it's not eluting.

  • Possible Cause: The mobile phase is not polar enough to displace your compound from the polar silica gel.

    • Solution: Gradually increase the polarity of your eluent. If you are using a Hexane:EtOAc system, increase the percentage of ethyl acetate. For example, move from a 4:1 to a 1:1 ratio. If necessary, a small amount of a highly polar solvent like methanol (0.5-1%) can be added to the eluent to move very polar compounds.[11]

Question 3: My compound eluted immediately in the first few fractions.

  • Possible Cause: The mobile phase is too polar. Your compound has a very low affinity for the stationary phase and is simply washed through with the solvent front.

    • Solution: Start with a much less polar solvent system. If you started with 4:1 Hexane:EtOAc, try 19:1 or even pure hexane. The goal is to get the compound to "stick" to the top of the column initially and then be eluted by a slightly more polar solvent.[11]

Question 4: I'm seeing significant "tailing" or "streaking" of my compound in the collected fractions.

  • Possible Cause A: Acidic Compound on Silica. this compound itself is not acidic, but if your crude product contains acidic impurities (like unreacted 3,4-dimethoxybenzoic acid), these can interact strongly with the slightly acidic silica gel, causing tailing.

    • Solution: You can "deactivate" the silica gel by adding a small amount of a base, like triethylamine (~0.5%), to your eluent system. This will neutralize the acidic sites on the silica and improve the peak shape of polar or basic compounds.[11]

  • Possible Cause B: Sample Overload. As with poor separation, loading too much material can saturate the stationary phase and lead to tailing.

    • Solution: Use a larger column with more silica gel for the amount of sample you are purifying.[3]

Question 5: Should I use an isocratic or a gradient elution?

  • Isocratic Elution (constant solvent composition) is simpler to set up and is suitable if the compounds in your mixture have very similar polarities.[12][13] However, it can lead to significant "band broadening," where peaks for compounds that elute later become very wide and dilute.[5]

  • Gradient Elution (solvent composition changes over time) is generally superior for mixtures containing compounds with a wide range of polarities.[6] By starting with a low polarity and increasing it, you can elute non-polar impurities, then your product, and finally any highly polar impurities, all with relatively sharp, concentrated bands.[5]

    • Recommendation for this compound: A step-gradient is highly effective. Start with a low-polarity mixture (e.g., 9:1 Hexane:EtOAc) to wash off non-polar byproducts. Once those are off the column (as monitored by TLC), switch to a more polar mixture (e.g., 4:1 or 7:3 Hexane:EtOAc) to cleanly elute your product.

Troubleshooting Decision Tree

G cluster_p1 cluster_p2 cluster_p3 cluster_p4 start Problem Observed p1 Poor Separation (Overlapping Fractions) start->p1 p2 Compound Stuck on Column start->p2 p3 Compound Elutes Too Quickly start->p3 p4 Peak Tailing or Streaking start->p4 c1a Wrong Solvent System? p1->c1a c1b Column Overloaded? p1->c1b c1c Poor Packing? p1->c1c c2 Eluent Not Polar Enough? p2->c2 c3 Eluent Too Polar? p3->c3 c4a Acidic Impurities? p4->c4a c4b Sample Overload? p4->c4b s1a Solution: Re-run TLC, select solvent for Rf ~0.3 c1a->s1a s1b Solution: Use less sample or more silica (1:50 ratio) c1b->s1b s1c Solution: Repack column using slurry method c1c->s1c s2 Solution: Gradually increase % of polar solvent (EtOAc) c2->s2 s3 Solution: Decrease % of polar solvent (EtOAc) c3->s3 s4a Solution: Add 0.5% Triethylamine to eluent c4a->s4a s4b Solution: Use larger column with more silica c4b->s4b

References

Technical Support Center: Troubleshooting Low Conversion Rates in Ethyl 3,4-dimethoxybenzoate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3,4-dimethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during this synthesis, with a particular focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am attempting to synthesize this compound via Fischer esterification and my yield is disappointingly low. What are the primary factors I should investigate?

A1: The synthesis of this compound from 3,4-dimethoxybenzoic acid and ethanol is most commonly achieved through a Fischer-Speier esterification.[1] This is an acid-catalyzed equilibrium reaction.[1][2] The most significant factor contributing to low conversion rates is the reversible nature of the reaction.[3][4] The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials (3,4-dimethoxybenzoic acid and ethanol), thereby reducing the yield of your desired ester.[3][4][5]

Primary Troubleshooting Steps:

  • Water Management: The presence of water, either introduced with the reagents or generated during the reaction, is the primary impediment to high yield.

  • Catalyst Efficacy: The acid catalyst is essential for the reaction to proceed at a reasonable rate. Its activity and concentration are critical.

  • Reaction Temperature & Time: Suboptimal temperature can lead to a slow reaction rate, while excessive heat can promote side reactions.

  • Purity of Reagents: Contaminants in the starting materials can inhibit the reaction or introduce side products.

Below is a workflow to systematically diagnose the cause of low conversion.

G start Low Conversion Rate Observed check_water Is water being actively removed or its effect minimized? start->check_water check_catalyst Is the acid catalyst active and sufficient? check_water->check_catalyst  Yes solution_water Implement water removal (Dean-Stark, molecular sieves) or use large excess of ethanol. check_water->solution_water No check_temp Are reaction temperature and time optimized? check_catalyst->check_temp  Yes solution_catalyst Use a fresh, appropriate catalyst (e.g., conc. H₂SO₄, p-TsOH) in a suitable amount. check_catalyst->solution_catalyst No check_reagents Are starting materials (acid, alcohol) pure and dry? check_temp->check_reagents  Yes solution_temp Monitor reaction via TLC to determine optimal reflux time. Avoid excessive heat. check_temp->solution_temp No solution_reagents Use anhydrous ethanol and dry 3,4-dimethoxybenzoic acid. check_reagents->solution_reagents No

Caption: Troubleshooting workflow for low conversion rates.

Q2: How can I effectively drive the reaction equilibrium towards the formation of this compound?

A2: According to Le Châtelier's principle, the equilibrium of the Fischer esterification can be shifted toward the product side by either removing a product as it is formed or by using a large excess of one of the reactants.[4]

Methods to Shift Reaction Equilibrium:

MethodPrinciplePractical ImplementationAdvantagesDisadvantages
Excess Alcohol Increases the concentration of a reactant to push the equilibrium forward.Use ethanol as the limiting reagent's solvent, creating a large molar excess.[5]Simple to implement; does not require special apparatus.Can be costly on a large scale; requires removal of excess ethanol during workup.
Water Removal Decreases the concentration of a product, preventing the reverse reaction.Use a Dean-Stark apparatus with a suitable solvent (e.g., toluene) to azeotropically remove water.[1][2]Highly effective; continuously removes water as it forms.Requires specific glassware and a solvent that forms an azeotrope with water.
Drying Agents Adsorbs water from the reaction mixture.Add activated molecular sieves (e.g., 3Å or 4Å) to the reaction flask.[2]Can be used without a Dean-Stark apparatus.Can be less efficient than azeotropic removal; sieves must be properly activated.
Q3: What is the mechanism of the acid catalyst, and are there differences between common choices like sulfuric acid and p-toluenesulfonic acid?

A3: The acid catalyst plays a crucial role by protonating the carbonyl oxygen of the 3,4-dimethoxybenzoic acid.[3][4] This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic ethanol.[1][2] Without the catalyst, the reaction is extremely slow.

The mechanism proceeds through several reversible steps:

  • Protonation of the carbonyl oxygen.

  • Nucleophilic attack by ethanol on the protonated carbonyl carbon.

  • Proton transfer to one of the hydroxyl groups to form a good leaving group (water).

  • Elimination of water to form a protonated ester.

  • Deprotonation to yield the final ester product.[4][5]

G Acid 3,4-Dimethoxybenzoic Acid ProtonatedAcid Protonated Acid (Activated) Acid->ProtonatedAcid + H⁺ ProtonatedAcid->p1 + EtOH Tetrahedral Tetrahedral Intermediate Tetrahedral->p2 - H₂O ProtonatedEster Protonated Ester Ester This compound ProtonatedEster->Ester - H⁺ p1->Tetrahedral p2->ProtonatedEster

Caption: Simplified Fischer Esterification mechanism.

Common Acid Catalysts:

CatalystFormulaKey Characteristics
Sulfuric Acid H₂SO₄A strong, inexpensive, and effective catalyst.[1] It is also a dehydrating agent, which helps to remove water. However, its strong oxidizing nature can sometimes lead to charring or side reactions at high temperatures.[6]
p-Toluenesulfonic Acid (p-TsOH) CH₃C₆H₄SO₃HA solid, strong organic acid that is often considered milder than sulfuric acid.[1][7] It is less likely to cause charring and is often preferred for more sensitive substrates.
Lewis Acids e.g., Sc(OTf)₃, ZrCl₄Can also catalyze the reaction, sometimes under milder conditions.[2] Generally more expensive and used for specialized applications.

For the synthesis of this compound, both sulfuric acid and p-TsOH are excellent choices. A catalytic amount (1-5 mol%) is typically sufficient.

Q4: I'm concerned about residual water in my reagents. What is the best way to prepare my starting materials?

A4: Ensuring your reagents are anhydrous is critical.

  • Ethanol: Use absolute ethanol (≥99.5%). If you suspect water contamination, it can be dried over freshly activated 3Å molecular sieves.

  • 3,4-Dimethoxybenzoic Acid: While generally stable, this solid can adsorb moisture from the atmosphere. If it appears clumpy or you suspect it is wet, it can be dried in a vacuum oven at a moderate temperature (e.g., 50-60°C) before use.

  • Glassware: All glassware should be thoroughly dried in an oven (e.g., >100°C for several hours) and cooled in a desiccator before use.

Q5: What is the recommended procedure for workup and purification to remove unreacted starting material and the catalyst?

A5: A standard workup involves neutralizing the acid catalyst and removing the water-soluble components, followed by separating the unreacted carboxylic acid from the desired ester. An acid-base extraction is highly effective for this.[8][9]

Step-by-Step Purification Protocol:

  • Cool the Reaction: Once the reaction is complete (as determined by TLC), cool the mixture to room temperature.

  • Remove Excess Ethanol: If a large excess of ethanol was used, remove most of it under reduced pressure using a rotary evaporator.

  • Dilute and Neutralize: Dilute the residue with an organic solvent immiscible with water (e.g., ethyl acetate or diethyl ether).[8] Transfer this solution to a separatory funnel.

  • Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[8][10] This will deprotonate the unreacted 3,4-dimethoxybenzoic acid, converting it to its water-soluble sodium salt, which will move into the aqueous layer. The acid catalyst will also be neutralized and move into the aqueous layer.

    • Caution: Carbon dioxide gas will be evolved. Vent the separatory funnel frequently to release pressure.[8]

  • Separate Layers: Drain the aqueous layer. Repeat the base wash one or two more times to ensure all acidic components are removed.

  • Brine Wash: Wash the organic layer with brine (saturated aqueous NaCl) to remove residual water and break any emulsions.[9]

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude this compound.

  • Further Purification (Optional): If necessary, the crude product can be further purified by vacuum distillation or recrystallization.

G start Reaction Mixture in Organic Solvent add_bicarb Add NaHCO₃ (aq) to Separatory Funnel start->add_bicarb shake_vent Shake and Vent add_bicarb->shake_vent separate Separate Layers shake_vent->separate organic_layer Organic Layer: This compound (Product) separate->organic_layer Top Layer (e.g., Ether) aqueous_layer Aqueous Layer: Sodium 3,4-dimethoxybenzoate (Deprotonated Starting Material) + Neutralized Catalyst separate->aqueous_layer Bottom Layer wash_brine Wash with Brine organic_layer->wash_brine dry Dry with MgSO₄ wash_brine->dry evaporate Evaporate Solvent dry->evaporate product Pure Ethyl 3,4-dimethoxybenzoate evaporate->product

Caption: Acid-base extraction workup for product purification.

Experimental Protocol: Fischer Esterification of 3,4-Dimethoxybenzoic Acid

This protocol provides a general procedure that can be optimized.

Materials:

  • 3,4-Dimethoxybenzoic acid

  • Absolute Ethanol (Anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (p-TsOH)

  • Toluene (if using Dean-Stark)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap, if used), add 3,4-dimethoxybenzoic acid (1.0 eq).

  • Add absolute ethanol (at least 5-10 eq, or use as the solvent) and toluene (if using a Dean-Stark trap).

  • Carefully add the acid catalyst (e.g., concentrated H₂SO₄, ~2-3 drops, or p-TsOH, ~0.02 eq) to the stirred mixture.[11]

  • Heat the reaction mixture to reflux (typically 80-110°C, depending on the solvent system) and maintain for 4-10 hours.[1][11]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid spot has disappeared or is minimal.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Perform the acid-base workup and purification as described in Q5 .

References

Removal of unreacted 3,4-dimethoxybenzoic acid from the product mixture

Author: BenchChem Technical Support Team. Date: January 2026

Analyzing Chemical Properties

I've started with extensive Google searches to build a foundation of knowledge. My primary focus is on gathering data about 3,4-dimethoxybenzoic acid's physicochemical characteristics. I'm especially interested in solubility, pKa, and potential co-reactants.

Compiling Separation Methods

I'm now diving into the literature to understand methods for separating carboxylic acids from neutral and basic compounds. I'm focusing on liquid-liquid extraction, chromatography, and recrystallization, hoping to find examples specific to 3,4-dimethoxybenzoic acid. My goal is to compile a resource that addresses practical issues like emulsion formation during extractions and product co-extraction, ultimately leading to a technical support guide.

Drafting the Technical Guide

I've transitioned from data collection to structuring the guide. I'm focusing on a Q&A format, starting with an overview of the purification challenges unique to this compound. I'm developing detailed answers and protocols, explaining the chemical principles behind each method. The goal is to provide a user-friendly resource with clear, step-by-step instructions. Tables are being drafted to summarize relevant data, and diagrams are being considered to improve visual clarity.

Stability issues of Ethyl 3,4-dimethoxybenzoate under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a robust, scientifically-grounded resource, we present the Technical Support Center for Ethyl 3,4-dimethoxybenzoate. This guide is structured to provide researchers, scientists, and drug development professionals with direct, actionable insights into the stability challenges of this compound. As Senior Application Scientists, our goal is to move beyond mere procedural lists, offering a causal understanding of why certain experimental choices are critical for maintaining the integrity of your compound.

Frequently Asked Questions (FAQs): The Basics

This section addresses the most common initial queries regarding the handling and storage of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Based on safety data sheets and best practices, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] The compound is a solid at room temperature.[2] To prevent potential degradation, it is crucial to protect it from moisture, excessive heat, and incompatible materials.[3]

ParameterRecommendationRationale
Temperature Store at room temperature (or as specified on the product label).Avoids thermal degradation.
Atmosphere Store in a dry, well-ventilated area.[1][4]Prevents hydrolysis from atmospheric moisture.
Container Tightly sealed, original container.[5][3]Minimizes exposure to air and moisture.
Light Avoid prolonged exposure to light.[3]Protects against potential photodegradation.

Q2: Is this compound chemically stable under standard ambient conditions?

A2: Yes, the product is generally considered chemically stable under standard ambient conditions (room temperature). However, "stable" is conditional. Stability can be compromised by factors such as prolonged exposure to acidic or basic environments, high temperatures, UV light, and oxidizing agents.[6][7]

Q3: What are the primary known incompatibilities for this compound?

A3: The primary incompatibilities are with strong oxidizing agents, strong reducing agents, and strong acids or bases.[3] Contact with these substances can initiate degradation reactions. For instance, strong bases or acids can catalyze hydrolysis.[8][9]

Troubleshooting Guide: Degradation Pathways

This section provides in-depth troubleshooting for specific stability issues you may encounter during your experiments.

Issue 1: Hydrolytic Degradation

Problem: "I've detected the presence of 3,4-dimethoxybenzoic acid and ethanol in my sample of this compound. What is causing this?"

Probable Cause: You are observing the products of hydrolysis. Esters like this compound are susceptible to hydrolysis, a reaction where the ester bond is cleaved by water.[9] This reaction is significantly accelerated by the presence of acid or base catalysts.[8]

  • Acid-Catalyzed Hydrolysis: This is a reversible reaction where a proton source (H+) catalyzes the cleavage of the ester bond.[8][9]

  • Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion (OH-) attacks the carbonyl carbon, leading to the formation of a carboxylate salt and an alcohol.[8][9] The salt (sodium 3,4-dimethoxybenzoate, for example) can then be protonated by adding a strong acid to yield the carboxylic acid.[8][10]

Hydrolysis_Pathway Diagram 1: Hydrolysis Pathways of this compound cluster_products E34DB This compound Acid 3,4-Dimethoxybenzoic Acid E34DB->Acid + H₂O, H⁺ (catalyst) (Reversible) Salt Sodium 3,4-dimethoxybenzoate E34DB->Salt Acid->E34DB Ethanol Ethanol Salt->Acid + HCl (Acidification)

Caption: Hydrolysis pathways of this compound.

Solution: Protocol for Preventing Hydrolysis

  • pH Control:

    • Causality: The rate of hydrolysis is highly pH-dependent.[11] Maintaining a neutral pH is the most effective way to minimize this degradation pathway.

    • Action: If working in aqueous or protic solutions, use a validated buffer system to maintain the pH within a stable range (typically pH 5-7, but must be empirically determined).

  • Solvent Choice & Water Content:

    • Causality: Water is a necessary reactant for hydrolysis.

    • Action: Use anhydrous (dry) solvents whenever possible. If water is required, use the minimum necessary amount. Ensure all glassware is thoroughly dried before use.

  • Temperature Control:

    • Causality: Like most chemical reactions, the rate of hydrolysis increases with temperature.

    • Action: Perform experiments at the lowest feasible temperature. Avoid unnecessary heating of solutions containing the compound.

Issue 2: Oxidative Degradation

Problem: "My compound is showing unexpected degradation when mixed with certain pharmaceutical excipients, even under inert conditions. Why might this be happening?"

Probable Cause: The degradation is likely due to oxidation, potentially caused by reactive impurities within the excipients themselves.[12] Common excipients like povidone and polyethylene glycols (PEGs) can contain residual peroxide impurities from their manufacturing process.[12] These peroxides can oxidize sensitive functional groups on the active pharmaceutical ingredient (API). While specific data on this compound is limited, the electron-rich dimethoxy-substituted benzene ring could be susceptible to oxidation.

Solution: Excipient Compatibility Screening Protocol

This protocol is a self-validating system to ensure the excipients chosen will not degrade your API. The goal of these forced degradation studies is to challenge the system to reveal potential instabilities.[6][13]

  • Prepare Binary Mixtures:

    • Prepare intimate mixtures of this compound with each proposed excipient (e.g., in a 1:1 or other relevant ratio).[14]

    • Prepare a control sample of the pure API.

  • Introduce Stress Conditions:

    • Store sets of the binary mixtures and the control under accelerated conditions. A typical condition is 40°C / 75% Relative Humidity (RH) for 2-4 weeks.[15]

    • To specifically test for oxidative degradation, a slurry can be made with a small amount of water and spiked with a peroxide source (e.g., 3% H₂O₂) to accelerate the reaction.[14]

  • Analysis:

    • At specified time points (e.g., 1, 2, and 4 weeks), analyze the samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[12]

    • Compare the chromatograms of the binary mixtures to the control. Look for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.

  • Interpretation:

    • An excipient is considered incompatible if it causes significant degradation of the API compared to the control sample.

Excipient_Compatibility_Workflow Diagram 2: Excipient Compatibility Screening Workflow start Select Potential Excipients prep Prepare Binary Mixtures (API + Excipient) start->prep control Prepare API Control (Pure API) start->control stress Store under Stress Conditions (e.g., 40°C/75% RH, +H₂O₂) prep->stress control->stress analysis Analyze via Stability-Indicating Method (e.g., HPLC) at t=0, 1, 2, 4 weeks stress->analysis compare Compare Degradation Profile of Mixtures vs. Control analysis->compare compatible Excipient is Compatible compare->compatible No significant degradation incompatible Excipient is Incompatible (Select Alternative) compare->incompatible Significant degradation

Caption: Workflow for screening drug-excipient compatibility.

Issue 3: Photodegradation

Problem: "How do I determine if my compound is sensitive to light and what are the standard conditions for testing this?"

Probable Cause: Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy needed to initiate photochemical reactions, leading to degradation. The ICH Q1B guideline provides a standardized protocol for photostability testing.[16][17]

Solution: Protocol for Photostability Testing (Adapted from ICH Q1B)

This protocol is designed to expose the drug substance to a standardized amount of light to assess its potential for degradation.[16]

  • Sample Preparation:

    • Place a sample of this compound in a suitable chemically inert, transparent container.

    • Spread the solid material to a thickness of not more than 3 millimeters.[16]

    • Prepare a "dark control" sample by wrapping an identical container completely in aluminum foil to shield it from light. The dark control must be stored under the same temperature and humidity conditions as the light-exposed sample.

  • Light Exposure:

    • Place the test and control samples in a photostability chamber.

    • Expose the test sample to a light source that conforms to the ICH Q1B guideline, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours per square meter.[17]

    • Commonly used light sources include:

      • Option 1: A xenon lamp or a metal halide lamp.

      • Option 2: A combination of cool white fluorescent lamps and near-UV lamps.[16][17]

  • Analysis:

    • After the exposure period, analyze both the light-exposed sample and the dark control using a validated stability-indicating method (e.g., HPLC).

    • Causality: Comparing the exposed sample to the dark control is critical. It allows you to differentiate between degradation caused by light and degradation caused by thermal stress from the light source. Any degradation observed in the dark control is attributed to thermal effects, while the additional degradation in the light-exposed sample is attributed to photolysis.

  • Interpretation:

    • If significant degradation occurs in the light-exposed sample compared to the dark control, the compound is considered photolabile. Protective measures, such as using amber glass vials or light-resistant packaging, are required.[3]

Developing a Stability-Indicating Analytical Method

A trustworthy stability study is underpinned by a robust analytical method capable of separating and quantifying the parent compound in the presence of its degradation products.[6][18]

Q: How do I develop and validate an HPLC method to be "stability-indicating" for this compound?

A: A stability-indicating method is one that is validated to be specific, allowing for the accurate measurement of the drug substance concentration without interference from degradation products, impurities, or excipients.[19] The key is to prove the method's specificity through forced degradation studies.[6][13]

SIM_Development_Workflow Diagram 3: Stability-Indicating Method Development Workflow start 1. Initial Method Development (Select Column, Mobile Phase, Detector) forced_degradation 2. Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) start->forced_degradation inject 3. Inject Stressed Samples into HPLC forced_degradation->inject evaluate 4. Evaluate Peak Purity & Resolution inject->evaluate optimize Optimize Method (Gradient, pH, etc.) evaluate->optimize Peak co-elution or impurity detected validated 5. Method is Specific (Proceed to Full Validation) evaluate->validated All peaks are pure and well-resolved optimize->inject

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol: Forced Degradation for Method Validation

  • Prepare Stock Solutions: Prepare solutions of this compound in a suitable solvent.

  • Apply Stress Conditions: Subject the solutions to various stress conditions to intentionally generate degradation products.[7]

Stress ConditionTypical Reagents and ConditionsRationale
Acid Hydrolysis 0.1 M HCl, heat at 60-80°C for several hours.[6]To generate acid-catalyzed degradation products.
Base Hydrolysis 0.1 M NaOH, heat at 60-80°C for several hours.[6]To generate base-catalyzed degradation products.
Oxidation 3-6% H₂O₂, room temperature for 24 hours.To generate oxidative degradation products.
Thermal Heat solution at 80°C or store solid at >100°C.[13]To generate thermal degradation products.
Photolytic Expose solution to light as per ICH Q1B guidelines.[16]To generate photodegradation products.
  • Analysis and Validation:

    • Analyze all stressed samples by your developed HPLC method.

    • Use a photodiode array (PDA) detector to assess peak purity for both the parent compound and any new peaks that appear. This helps ensure that no degradation products are co-eluting.

    • The method is considered "stability-indicating" if the parent peak is well-resolved from all degradation product peaks and maintains its purity across all conditions.

References

Scaling up the synthesis of Ethyl 3,4-dimethoxybenzoate for pilot production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Ethyl 3,4-dimethoxybenzoate. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to pilot-scale production. We will address common challenges, answer frequently asked questions, and provide detailed, field-tested protocols to ensure a safe, efficient, and scalable process.

Core Synthesis: The Fischer-Speier Esterification

The most robust and economically viable method for producing this compound on a large scale is the Fischer-Speier esterification. This acid-catalyzed reaction involves heating 3,4-dimethoxybenzoic acid (also known as veratric acid) with an excess of ethanol.[1][2] The reaction is reversible, meaning process conditions must be carefully controlled to drive the equilibrium towards the desired ester product.[2][3][4]

Reaction Mechanism

The reaction proceeds through a series of equilibrium steps, initiated by the protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst.[3] This activation enhances the electrophilicity of the carbonyl carbon, allowing for nucleophilic attack by ethanol. A tetrahedral intermediate is formed, which, after proton transfer and elimination of a water molecule, yields the final ester and regenerates the acid catalyst.[1][3]

Fischer_Esterification cluster_0 cluster_1 Acid 3,4-Dimethoxy- benzoic Acid ProtonatedAcid Protonated Carbonyl Acid->ProtonatedAcid Protonation Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral Nucleophilic Attack ProtonatedEster Protonated Ester Tetrahedral->ProtonatedEster - H2O Ester Ethyl 3,4-Dimethoxy- benzoate ProtonatedEster->Ester Deprotonation Catalyst_out H+ (Regenerated) Ethanol Ethanol Ethanol->ProtonatedAcid + H2O Water Catalyst_in H+ (Catalyst) Catalyst_in->Acid + Troubleshooting_Workflow Start Problem: Low Product Yield Check_Water Is the system anhydrous? (Dry ethanol, dry glassware) Start->Check_Water Add_Anhydrous Action: Use anhydrous grade ethanol. Dry equipment thoroughly. Check_Water->Add_Anhydrous No Check_Equilibrium Is Le Chatelier's Principle being applied effectively? Check_Water->Check_Equilibrium Yes Add_Anhydrous->Check_Equilibrium Increase_Ethanol Action: Increase molar excess of ethanol. Consider water removal if feasible. Check_Equilibrium->Increase_Ethanol No Check_Catalyst Is the catalyst active and correctly loaded? Check_Equilibrium->Check_Catalyst Yes Increase_Ethanol->Check_Catalyst Add_Catalyst Action: Use fresh, high-purity catalyst. Verify loading calculation. Check_Catalyst->Add_Catalyst No Check_Temp_Time Are reaction temperature and time sufficient? Check_Catalyst->Check_Temp_Time Yes Add_Catalyst->Check_Temp_Time Increase_Time_Temp Action: Ensure stable reflux temperature. Extend reaction time and monitor by GC/TLC. Check_Temp_Time->Increase_Time_Temp No Success Yield Improved Check_Temp_Time->Success Yes Increase_Time_Temp->Success Synthesis_Workflow Charge_Reactants 1. Charge Reactor - 3,4-Dimethoxybenzoic Acid - Anhydrous Ethanol Add_Catalyst 2. Add Catalyst - Slowly add Conc. H₂SO₄ - Maintain T < 30°C Charge_Reactants->Add_Catalyst Reflux 3. Heat to Reflux - Heat to ~78°C - Reflux for 6-10 hours Add_Catalyst->Reflux Monitor 4. Monitor Reaction - In-process control via GC/TLC - Target: <1% starting material Reflux->Monitor Cool_Down 5. Cool and Quench - Cool to 20-25°C - Transfer to quench vessel Monitor->Cool_Down Reaction Complete Neutralize 6. Neutralize - Slowly add sat. NaHCO₃ soln. - Control foaming, check pH > 7 Cool_Down->Neutralize Extract 7. Extract Product - Add Ethyl Acetate - Separate aqueous layer Neutralize->Extract Wash_Dry 8. Wash and Dry - Wash organic layer with brine - Dry over Na₂SO₄ Extract->Wash_Dry Concentrate 9. Concentrate - Remove solvent via distillation - Obtain crude product Wash_Dry->Concentrate Purify 10. Purify - Recrystallize from Ethanol/Water Concentrate->Purify

References

Validation & Comparative

A Researcher's Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous structural confirmation of molecules is paramount. Ethyl 3,4-dimethoxybenzoate, a key building block in the synthesis of various pharmacologically active compounds, is no exception. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone technique for its characterization, offering a detailed fingerprint of the molecular structure. This guide provides an in-depth analysis of the ¹H NMR spectrum of this compound, comparing it with structurally related analogs and offering practical insights for researchers.

Deconstructing the ¹H NMR Spectrum of this compound

The structural integrity of a synthesized compound is the bedrock of reliable downstream applications. For this compound (C₁₁H₁₄O₄, M.W.: 210.23 g/mol )[1], ¹H NMR spectroscopy provides a rapid and definitive method for identity and purity assessment. A standard spectrum, typically acquired in deuterated chloroform (CDCl₃), reveals a distinct set of signals, each corresponding to a unique proton environment within the molecule.

An experimental ¹H NMR spectrum of this compound displays the following characteristic signals[2]:

  • Aromatic Protons:

    • A doublet of doublets (dd) at approximately 7.59 ppm (J = 8.4, 1.8 Hz), integrating to one proton (1H).

    • A doublet (d) at around 7.45 ppm (J = 1.7 Hz), integrating to one proton (1H).

    • A doublet (d) at roughly 6.78 ppm (J = 8.4 Hz), integrating to one proton (1H).

  • Ethyl Ester Protons:

    • A quartet (q) at approximately 4.26 ppm (J = 7.1 Hz), integrating to two protons (2H).

    • A triplet (t) at around 1.29 ppm (J = 7.1 Hz), integrating to three protons (3H).

  • Methoxy Protons:

    • Two singlets (s) at approximately 3.84 ppm and 3.83 ppm , each integrating to three protons (3H).

The causality behind these observed chemical shifts and splitting patterns is rooted in the electronic environment of the protons. The electron-withdrawing nature of the ester group and the electron-donating character of the two methoxy groups on the benzene ring create a unique electronic distribution, leading to the distinct chemical shifts of the aromatic protons[3]. The ortho and para positions relative to the electron-donating methoxy groups are shielded and appear at higher fields (lower ppm), while the position ortho to the electron-withdrawing ester group is deshielded and shifts downfield.

Comparative ¹H NMR Data: this compound and its Analogs

To appreciate the nuances of the ¹H NMR spectrum of this compound, a comparison with structurally similar molecules is instructive. The following table summarizes the key ¹H NMR parameters for this compound and two of its analogs.

CompoundAromatic Protons (ppm)OCH₂CH₃ (ppm)OCH₂CH₃ (ppm)Methoxy (OCH₃) Protons (ppm)Reference
This compound 7.59 (dd, 1H), 7.45 (d, 1H), 6.78 (d, 1H) 4.26 (q, 2H) 1.29 (t, 3H) 3.84 (s, 3H), 3.83 (s, 3H) [2]
Ethyl 4-methoxybenzoate8.00 (d, 2H), 6.91 (d, 2H)4.34 (q, 2H)1.38 (t, 3H)3.84 (s, 3H)[2]
Ethyl 3-methoxybenzoate7.64 (d, 1H), 7.56 (s, 1H), 7.33 (t, 1H), 7.09 (dd, 1H)4.37 (q, 2H)1.39 (t, 3H)3.84 (s, 3H)[2]

This comparative data highlights how the position and number of methoxy substituents on the benzene ring significantly influence the chemical shifts and splitting patterns of the aromatic protons.

Visualizing Molecular Structure and ¹H NMR Assignments

A visual representation can aid in correlating the molecular structure with its corresponding ¹H NMR signals. The following diagram illustrates the structure of this compound with its protons labeled, corresponding to the signals observed in the spectrum.

Caption: Structure of this compound with ¹H NMR assignments.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To ensure the acquisition of high-quality, reproducible ¹H NMR data, the following protocol is recommended:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound sample.

    • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Acquisition Time (AQ): 3-4 seconds. This ensures good digital resolution.

    • Relaxation Delay (D1): 1-2 seconds. A sufficient delay allows for near-complete relaxation of the protons, leading to accurate integrations.

    • Number of Scans (NS): 8-16 scans. This is typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.

    • Spectral Width (SW): 12-16 ppm. This range will encompass all expected proton signals.

    • Temperature: 298 K (25 °C).

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

    • Integrate all signals to determine the relative number of protons.

    • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) in Hertz (Hz).

Comparative Analysis with Potential Impurities and Analogs

In a synthetic workflow, the presence of starting materials, byproducts, or related compounds as impurities is a common challenge. ¹H NMR is a powerful tool for their detection. For instance, the presence of the starting material, 3,4-dimethoxybenzoic acid, would be indicated by a broad singlet for the carboxylic acid proton, typically above 10 ppm, and the absence of the characteristic ethyl group signals.

The table below compares the ¹H NMR signals of this compound with a potential related impurity, Ethyl 4-hydroxy-3-methoxybenzoate.

CompoundAromatic Protons (ppm)OCH₂CH₃ (ppm)OCH₂CH₃ (ppm)Other Signals (ppm)Reference
This compound 7.59 (dd, 1H), 7.45 (d, 1H), 6.78 (d, 1H) 4.26 (q, 2H) 1.29 (t, 3H) 3.84 (s, 3H, OCH₃), 3.83 (s, 3H, OCH₃) [2]
Ethyl 4-hydroxy-3-methoxybenzoateAromatic signals will differ due to the hydroxyl group.~4.3 (q, 2H)~1.4 (t, 3H)~5.9 (s, 1H, OH), ~3.9 (s, 3H, OCH₃)[4]

The presence of the phenolic hydroxyl proton and the altered chemical shifts of the aromatic protons in Ethyl 4-hydroxy-3-methoxybenzoate provide clear diagnostic markers to differentiate it from the target compound.

Conclusion

The ¹H NMR spectrum of this compound is a rich source of structural information, providing a definitive confirmation of its identity. A thorough understanding of the chemical shifts, splitting patterns, and integration values, especially when compared with those of potential impurities and analogs, is crucial for researchers in drug development and chemical synthesis. The methodologies and comparative data presented in this guide serve as a valuable resource for the accurate and confident characterization of this important chemical entity.

References

A Comparative Guide to the 13C NMR Spectral Data of Ethyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the unambiguous structural elucidation of synthesized compounds is a cornerstone of reliable and reproducible research. Among the suite of analytical techniques available, Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectroscopy stands out as a powerful tool for mapping the carbon skeleton of a molecule. This guide provides an in-depth analysis of the 13C NMR spectrum of Ethyl 3,4-dimethoxybenzoate, a common organic intermediate, and compares it with structurally related compounds to provide a deeper understanding of substituent effects on chemical shifts.

The Significance of 13C NMR in Structural Characterization

13C NMR spectroscopy provides invaluable information about the number of non-equivalent carbon atoms and their chemical environments within a molecule.[1][2] The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the electronic environment of each carbon atom. Factors such as hybridization, the electronegativity of neighboring atoms, and resonance effects all influence the final spectral appearance.[2] Unlike proton (1H) NMR, peak integration in standard 13C NMR spectra is generally not used for quantitative analysis due to the nuclear Overhauser effect (nOe) and long relaxation times.[2][3] However, the unparalleled resolution and the wide chemical shift range make it an essential technique for confirming molecular structures.

Predicted 13C NMR Spectrum of this compound

While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, we can confidently predict its 13C NMR spectrum based on established substituent effects and data from analogous compounds. The analysis is performed assuming deuterated chloroform (CDCl3) as the solvent, which itself presents a characteristic triplet at approximately 77 ppm.[4][5][6]

Structure and Atom Numbering:

Caption: Structure of this compound with atom numbering for NMR assignment.

Table 1: Predicted 13C NMR Chemical Shifts for this compound and Comparison with Related Compounds.

Carbon AtomPredicted Chemical Shift (ppm) for this compoundMthis compound[7][8]Ethyl Benzoate[9][10][11][12]Veratric Acid[13][14]
C=O~166.5166.9166.5171.8
C4~153.0153.4128.3152.5
C3~148.5148.6128.3148.5
C1~123.0123.3130.6124.7
C6~123.0123.3129.6122.9
C5~112.0112.1129.6112.4
C2~110.5110.3129.6110.5
O-CH2~61.0-60.9-
4-OCH3~56.055.9-56.0
3-OCH3~56.055.9-56.0
CH3~14.5-14.3-

Comparative Spectral Analysis

The predicted chemical shifts for this compound are substantiated by comparing its structure to key analogs.

Influence of the Ester Alkyl Group: Ethyl vs. Methyl

By comparing this compound with Mthis compound , we can isolate the effect of the ethyl versus the methyl ester group.[7][8] The chemical shifts for the aromatic carbons and the carbonyl group are expected to be very similar, as the electronic influence of the ester function on the benzene ring is largely independent of the alkyl chain length. The primary difference will be the presence of signals for the ethyl group (O-CH2 at ~61.0 ppm and CH3 at ~14.5 ppm) in place of the methoxy signal of the methyl ester (O-CH3 at ~51.8 ppm).

The Role of the Methoxy Substituents

A comparison with Ethyl Benzoate highlights the significant impact of the two methoxy groups on the aromatic carbon signals.[9][10][11][12] In ethyl benzoate, the aromatic signals appear in a relatively narrow range (~128-133 ppm). In this compound, the electron-donating methoxy groups cause a notable upfield shift (to lower ppm values) for the ortho and para carbons (C2, C5, and C6) and a downfield shift for the ipso-carbons (C3 and C4) directly attached to the methoxy groups. This is a classic demonstration of substituent effects in aromatic systems.

Ester vs. Carboxylic Acid Functionality

Comparing this compound to its corresponding carboxylic acid, Veratric Acid , reveals the electronic contribution of the ethyl group in the ester.[13][14] The most significant difference is the chemical shift of the carbonyl carbon, which is more deshielded in the carboxylic acid (~171.8 ppm) than in the ethyl ester (~166.5 ppm). This is a general trend and a useful diagnostic tool for distinguishing between these two functional groups.

Experimental Protocol for 13C NMR Acquisition

To obtain a high-quality 13C NMR spectrum of this compound, the following protocol is recommended.

Sample Preparation
  • Dissolution: Accurately weigh approximately 20-50 mg of the compound and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl3). CDCl3 is a common solvent for non-polar to moderately polar organic compounds.[4]

  • Filtration (Optional): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Standard: Tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shifts to 0.00 ppm.[2] However, modern spectrometers can also reference the spectrum to the residual solvent signal (CDCl3 at ~77.16 ppm).[6]

Instrument Setup and Data Acquisition

The following is a general procedure for a modern NMR spectrometer.[15][16]

  • Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl3.

  • Tuning and Matching: Tune and match the 13C probe to the sample. This ensures efficient transfer of radiofrequency power.

  • Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which will result in sharper spectral lines.

  • Acquisition Parameters:

    • Experiment: A standard proton-decoupled 1D 13C experiment is typically used.[3]

    • Pulse Angle: A flip angle of 30-45° is recommended to allow for a shorter relaxation delay.[16]

    • Spectral Width: Set a spectral width of approximately 240 ppm (e.g., from -10 to 230 ppm) to ensure all carbon signals are captured.

    • Acquisition Time: An acquisition time of 1-2 seconds is generally sufficient.

    • Relaxation Delay: A relaxation delay of 2 seconds is a good starting point.

    • Number of Scans: Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[2]

Data Processing
  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing: Phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction to ensure a flat baseline.

  • Referencing: Reference the spectrum to the CDCl3 solvent peak at ~77.16 ppm.

  • Peak Picking: Identify and label the chemical shifts of all peaks.

Workflow for 13C NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis a Weigh Compound (20-50 mg) b Dissolve in CDCl3 (0.6-0.7 mL) a->b c Transfer to NMR Tube b->c d Insert Sample, Lock, Tune, Shim c->d e Set Acquisition Parameters d->e f Acquire Data (Proton Decoupled) e->f g Fourier Transform f->g h Phase & Baseline Correction g->h i Reference to Solvent Peak h->i j Peak Picking & Assignment i->j k Compare with Reference Data j->k l Structure Confirmation k->l

Caption: Workflow for 13C NMR analysis from sample preparation to structure confirmation.

Conclusion

The 13C NMR spectrum of this compound is a clear illustration of fundamental principles in NMR spectroscopy. By understanding the electronic effects of the ester and methoxy functional groups, one can accurately predict and interpret the spectrum. This comparative guide demonstrates the utility of analyzing structurally related compounds to build a comprehensive and validated understanding of the spectral data, a practice that is integral to ensuring scientific integrity and advancing chemical research.

References

Introduction: The Analytical Imperative of Ethyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Analytical Characterization of Ethyl 3,4-dimethoxybenzoate: A Comparative Analysis

This compound (C₁₁H₁₄O₄, MW: 210.23 g/mol ) is a substituted aromatic ester with applications in organic synthesis and as an intermediate in the preparation of more complex molecules. For researchers in synthetic chemistry and drug development, unequivocal confirmation of its structure and purity is not merely a procedural step but a foundational requirement for the integrity of their work. Impurities or isomeric misidentification can have cascading effects on reaction yields, biological activity, and overall research outcomes.

This guide provides an in-depth interpretation of the electron ionization mass spectrum of this compound. As a Senior Application Scientist, my objective is to move beyond a simple description of spectral peaks. Instead, this document will elucidate the causal fragmentation mechanisms and situate the utility of mass spectrometry within a broader analytical context, comparing its performance and the information it yields against orthogonal techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).

Part 1: Elucidating Structure Through Mass Spectrometry

Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For a molecule like this compound, Electron Ionization (EI) is a common and highly informative ionization method.

Interpreting the Mass Spectrum of this compound

Upon entering the mass spectrometer and undergoing ionization at a standard 70 eV, the molecule loses an electron to form a molecular ion (M⁺•).[1] Due to the stability conferred by the aromatic ring, this molecular ion peak is expected to be prominent.[2][3] The high energy of the ionization process then induces fragmentation, breaking the molecular ion into a series of smaller, characteristic fragment ions. The pattern of these fragments serves as a molecular fingerprint.

The Molecular Ion (M⁺•): The molecular ion peak for this compound will appear at m/z 210 . This peak confirms the molecular weight of the compound.

Major Fragmentation Pathways: The fragmentation of aromatic esters is a well-understood process governed by the principles of ion stability.[2][4] The most probable cleavages occur at the bonds adjacent to the carbonyl group (alpha cleavage) and through rearrangements involving the ester and substituent groups.

  • Loss of the Ethoxy Radical (•OCH₂CH₃): The most favorable initial fragmentation is the cleavage of the C(O)-O bond to lose an ethoxy radical (mass = 45 Da).[2][4] This results in the formation of the 3,4-dimethoxybenzoyl cation at m/z 165 . This acylium ion is highly stabilized by resonance across the carbonyl group and the electron-donating methoxy groups on the aromatic ring, often making it the most abundant ion in the spectrum (the base peak).[5]

  • Loss of a Methyl Radical (•CH₃): A common fragmentation pathway for methoxy-substituted aromatic compounds is the loss of a methyl radical (mass = 15 Da) from one of the methoxy groups. This cleavage from the molecular ion would yield a fragment at m/z 195 .

  • McLafferty-type Rearrangement and Loss of Ethylene (C₂H₄): While a classic McLafferty rearrangement is not possible due to the lack of a γ-hydrogen, a different rearrangement can lead to the elimination of a neutral ethylene molecule (mass = 28 Da).[4] This process results in the formation of the 3,4-dimethoxybenzoic acid radical cation at m/z 182 .

  • Secondary Fragmentation (from m/z 165): The stable acylium ion at m/z 165 can undergo further fragmentation:

    • Loss of Carbon Monoxide (CO): Decarbonylation is a characteristic fragmentation of acylium ions, leading to the loss of a neutral CO molecule (mass = 28 Da) and the formation of the 3,4-dimethoxyphenyl cation at m/z 137 .[4]

    • Loss of a Methyl Radical (•CH₃): The m/z 165 ion can also lose a methyl radical from a methoxy group to form an ion at m/z 150 .

The following diagram illustrates these key fragmentation pathways.

Caption: Predicted EI-MS fragmentation pathway for this compound.

Summary of Key Mass Spectral Data
m/z Value Proposed Fragment Identity Neutral Loss Significance
210Molecular Ion [C₁₁H₁₄O₄]⁺•-Confirms Molecular Weight
195[M - CH₃]⁺•CH₃Loss of methyl from a methoxy group
182[M - C₂H₄]⁺•C₂H₄Rearrangement and loss of ethylene
165[M - OC₂H₅]⁺•OC₂H₅Base Peak ; stable acylium ion
150[M - OC₂H₅ - CH₃]⁺•CH₃Loss of methyl from the acylium ion
137[M - OC₂H₅ - CO]⁺CODecarbonylation of the acylium ion

Part 2: A Comparative Guide to Alternative Analytical Techniques

While mass spectrometry provides invaluable molecular weight and structural fragment data, a comprehensive characterization relies on a multi-technique approach.[6] Orthogonal methods like NMR and HPLC validate the structure and assess purity, providing a more complete analytical picture.

Technique Information Provided Strengths Limitations Application for this Compound
Mass Spectrometry (MS) Molecular weight, fragmentation pattern, elemental composition (HRMS).[7]High sensitivity, provides structural clues, small sample requirement.Isomers can be difficult to distinguish, non-destructive ionization can be challenging.Primary tool for molecular weight confirmation and initial structural validation.
NMR Spectroscopy Precise atomic connectivity, chemical environment of nuclei (¹H, ¹³C).[8]Unambiguous structure elucidation, non-destructive.Lower sensitivity than MS, requires larger sample amounts, more expensive instrumentation.Definitive confirmation of the isomeric structure and full molecular connectivity.
HPLC Purity assessment, quantification, separation of mixtures.Highly robust and reproducible for purity, widely applicable.Provides no direct structural information unless coupled to a detector like MS (LC-MS).Gold standard for determining the purity of a synthetic batch.
FTIR Spectroscopy Presence of functional groups.Fast, simple, non-destructive.Provides limited information on the overall molecular skeleton.Quick verification of key functional groups (ester C=O, ether C-O, aromatic ring).

Part 3: Experimental Protocols

Trustworthy data is built upon robust experimental design. The following section details standardized protocols for the analysis of this compound.

Protocol 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is an ideal technique for analyzing volatile and thermally stable compounds like this compound, providing both separation and mass analysis.[6]

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., ethyl acetate, dichloromethane) to create a 1 mg/mL stock solution.
  • Perform a serial dilution to a final concentration of approximately 10 µg/mL for analysis.

2. GC-MS Instrumentation and Parameters:

  • GC System: Agilent 8890 or equivalent.
  • MS System: Agilent 5977B MSD or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar capillary column.
  • Injector: Split/splitless inlet at 250°C.
  • Injection Volume: 1 µL with a 50:1 split ratio.
  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
  • Oven Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp: 15°C/min to 280°C.
  • Final hold: Hold at 280°C for 5 minutes.
  • MS Parameters:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Mass Range: Scan from m/z 40 to 350.

3. Data Analysis:

  • Identify the chromatographic peak corresponding to this compound.
  • Extract the mass spectrum from this peak.
  • Analyze the spectrum to identify the molecular ion and key fragment ions as described in Part 1.
  • Compare the obtained spectrum with a reference library (e.g., NIST) for confirmation.

The diagram below outlines the general workflow for this analytical procedure.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Prep1 Weigh Sample Prep2 Dissolve in Solvent Prep1->Prep2 Prep3 Dilute to Working Conc. Prep2->Prep3 Analysis1 Inject Sample into GC Prep3->Analysis1 Analysis2 Separation on Column Analysis1->Analysis2 Analysis3 Elution into MS Analysis2->Analysis3 Analysis4 Ionization & Fragmentation (EI) Analysis3->Analysis4 Analysis5 Mass Analysis (Quadrupole) Analysis4->Analysis5 Data1 Extract Mass Spectrum Analysis5->Data1 Data2 Identify Fragments Data1->Data2 Data3 Library Comparison Data2->Data3 Report Report Data3->Report Final Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Conclusion: An Integrated Approach to Structural Validation

The interpretation of the mass spectrum of this compound reveals a distinct pattern of fragmentation, with the molecular ion at m/z 210 and a characteristic base peak at m/z 165, corresponding to the stable 3,4-dimethoxybenzoyl cation. This data provides strong evidence for the compound's identity and molecular weight.

However, for the rigorous demands of scientific research and development, no single technique is sufficient. Mass spectrometry excels at providing molecular weight and fragmentation clues, but it is the synergistic application of orthogonal methods—using NMR for definitive structural connectivity and HPLC for quantitative purity assessment—that constitutes a truly robust and self-validating analytical strategy. This integrated approach ensures the highest level of confidence in the identity, structure, and purity of chemical entities, underpinning the reliability of all subsequent research.

References

Infrared (IR) spectroscopy of Ethyl 3,4-dimethoxybenzoate for functional group analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Functional Group Analysis of Ethyl 3,4-dimethoxybenzoate using Infrared (IR) Spectroscopy

Introduction: The Role of IR Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a cornerstone analytical technique in modern chemistry, providing a rapid and non-destructive method for identifying functional groups within a molecule.[1] The principle lies in the interaction of infrared radiation with a sample; specific covalent bonds vibrate at characteristic frequencies, and when the frequency of the IR radiation matches the vibrational frequency of a bond, the radiation is absorbed.[2] An IR spectrum plots the intensity of this absorption (or transmittance) against the frequency (expressed as wavenumber, cm⁻¹), creating a unique "molecular fingerprint."[3]

This guide offers a detailed examination of the IR spectrum of this compound, a key intermediate in the synthesis of various pharmaceuticals and dyes.[4] As a Senior Application Scientist, the objective is not merely to identify peaks but to explain the causal relationships between molecular structure and spectral features. We will compare its spectrum with related compounds to highlight distinguishing characteristics and provide a robust experimental protocol for obtaining high-quality data.

Molecular Structure: this compound

To interpret the IR spectrum, we must first understand the molecule's architecture. This compound (also known as Ethyl veratrate) possesses the molecular formula C₁₁H₁₄O₄.[5] Its structure is defined by three primary functional regions, each contributing distinct signals to the IR spectrum:

  • An Aromatic Ring: A benzene ring substituted at the 1, 3, and 4 positions.

  • An Ethyl Ester Group: A carbonyl group (C=O) bonded to an ethoxy group (-OCH₂CH₃). This is an α,β-unsaturated ester due to the conjugation of the carbonyl with the aromatic ring.[6]

  • Two Methoxy Groups: Aryl ether linkages (-OCH₃) at positions 3 and 4 of the ring.

cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Processing Start Start Clean_ATR 1. Clean ATR Crystal (Isopropanol) Start->Clean_ATR Background 2. Collect Background Spectrum (Air) Clean_ATR->Background Place_Sample 3. Apply Sample Powder to Crystal Background->Place_Sample Apply_Pressure 4. Apply Pressure (Ensure Good Contact) Place_Sample->Apply_Pressure Collect_Sample 5. Collect Sample Spectrum Apply_Pressure->Collect_Sample Process 6. Process Spectrum (Baseline Correction) Collect_Sample->Process Analyze 7. Analyze Peaks & Compare to References Process->Analyze Clean_Up 8. Clean ATR Crystal Analyze->Clean_Up End End Clean_Up->End

References

A Comparative Guide to the Synthesis of Ethyl 3,4-dimethoxybenzoate: DCC-Mediated vs. Acid Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of ethyl 3,4-dimethoxybenzoate, a key intermediate in the pharmaceutical and fine chemical industries, the choice of esterification method is a critical determinant of yield, purity, and overall process efficiency. This guide provides an in-depth comparison of two common synthetic strategies: the N,N'-dicyclohexylcarbodiimide (DCC)-mediated Steglich esterification and the traditional acid-catalyzed Fischer esterification. By examining the underlying mechanisms, experimental protocols, and practical outcomes of each approach, this document aims to equip researchers with the necessary insights to make informed decisions for their specific synthetic needs.

At a Glance: A Tale of Two Methodologies

FeatureDCC-Mediated Synthesis (Steglich Esterification)Acid-Catalyzed Synthesis (Fischer Esterification)
Reaction Conditions Mild (typically room temperature to 45°C)Harsh (reflux temperatures, e.g., ~78°C for ethanol)
Reaction Time Short (typically 1-5 hours)Long (can range from 2 to over 20 hours)
Typical Yield High to excellent (often >95%)Variable, but can be high (>90%) with optimization
Key Reagents DCC, DMAP (catalyst)Strong acid catalyst (e.g., H₂SO₄, p-TsOH)
Byproducts Dicyclohexylurea (DCU)Water
Purification Requires removal of insoluble DCU byproductInvolves neutralization and aqueous workup
Substrate Scope Broad, including acid-sensitive substratesGenerally good, but can be limited by acid-sensitive functional groups

The Gentle Hand: DCC-Mediated Steglich Esterification

The Steglich esterification is a powerful method for forming ester bonds under remarkably mild conditions, making it a favored choice for substrates that are sensitive to harsh acidic environments.[1] The reaction relies on the use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling reagent and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).

Unraveling the Mechanism

The elegance of the Steglich esterification lies in its activation of the carboxylic acid. DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the alcohol. The crucial role of DMAP is to act as an acyl transfer agent, reacting with the O-acylisourea to form a more reactive N-acylpyridinium salt, which is then readily attacked by the alcohol to furnish the desired ester.[2] This catalytic cycle also mitigates the formation of the common N-acylurea byproduct that can arise from the rearrangement of the O-acylisourea intermediate.[2]

Steglich_Esterification Carboxylic_Acid 3,4-Dimethoxybenzoic Acid O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + DCC DCC DCC Alcohol Ethanol DMAP DMAP (catalyst) N_Acylpyridinium N-Acylpyridinium Salt O_Acylisourea->N_Acylpyridinium + DMAP DCU Dicyclohexylurea (DCU) O_Acylisourea->DCU + H₂O (from esterification) N_Acylpyridinium->DMAP - DMAP (regenerated) Ester This compound N_Acylpyridinium->Ester + Ethanol

DCC-Mediated Esterification Mechanism
A Practical Protocol

A highly efficient synthesis of the methyl ester of 3,4-dimethoxybenzoic acid using DCC has been reported with a yield of 97.0%.[3] The following protocol is adapted for the synthesis of the ethyl ester.

Materials:

  • 3,4-Dimethoxybenzoic acid (1.0 eq)

  • Ethanol (1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC) (1.5 eq)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 eq)

  • Dichloromethane (solvent)

Procedure:

  • To a stirred solution of 3,4-dimethoxybenzoic acid and ethanol in dichloromethane, add DMAP.

  • Cool the mixture to 0°C in an ice bath.

  • Add DCC portion-wise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

DCC_Workflow Start Start: 3,4-Dimethoxybenzoic Acid, Ethanol, DMAP in DCM Cooling Cool to 0°C Start->Cooling Add_DCC Add DCC Cooling->Add_DCC Reaction Stir at RT for 3h Add_DCC->Reaction Filtration Filter to remove DCU Reaction->Filtration Workup Aqueous Workup: - Dilute HCl - Sat. NaHCO₃ - Brine Filtration->Workup Drying Dry over Na₂SO₄ Workup->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography (if needed) Concentration->Purification Product Pure Ethyl 3,4-dimethoxybenzoate Purification->Product

DCC-Mediated Synthesis Workflow

The Tried and True: Acid-Catalyzed Fischer Esterification

The Fischer esterification is a classic and widely used method for producing esters from carboxylic acids and alcohols. It is an equilibrium-controlled reaction that is typically driven to completion by using a large excess of the alcohol or by removing the water byproduct as it is formed.

The Mechanism in Action

The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The resulting tetrahedral intermediate then undergoes a proton transfer, followed by the elimination of a water molecule to form the ester.

Fischer_Esterification Carboxylic_Acid 3,4-Dimethoxybenzoic Acid Protonated_Acid Protonated Carboxylic Acid Carboxylic_Acid->Protonated_Acid + H⁺ Alcohol Ethanol Acid_Catalyst H₂SO₄ (catalyst) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_Acid->Tetrahedral_Intermediate + Ethanol Ester This compound Tetrahedral_Intermediate->Ester - H₂O, - H⁺ Water Water

Acid-Catalyzed Esterification Mechanism
A Standard Experimental Protocol

High yields for Fischer esterification can be achieved with careful control of the reaction conditions. A general procedure for the synthesis of a substituted ethyl benzoate with a reported yield of 95% is adapted here for our target molecule.[4]

Materials:

  • 3,4-Dimethoxybenzoic acid (1.0 eq)

  • Anhydrous Ethanol (serves as reactant and solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate (for extraction)

Procedure:

  • Dissolve 3,4-dimethoxybenzoic acid in an excess of anhydrous ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude ester.

  • Purify the product by distillation or recrystallization if necessary.

Fischer_Workflow Start Start: 3,4-Dimethoxybenzoic Acid in excess Ethanol Add_Catalyst Add conc. H₂SO₄ Start->Add_Catalyst Reflux Reflux for 2-4h Add_Catalyst->Reflux Cooling Cool to RT Reflux->Cooling Evaporation Remove excess Ethanol Cooling->Evaporation Extraction Dissolve in Ethyl Acetate Evaporation->Extraction Neutralization Wash with sat. NaHCO₃ Extraction->Neutralization Washing Wash with Water and Brine Neutralization->Washing Drying Dry over Na₂SO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Product Crude Ethyl 3,4-dimethoxybenzoate Concentration->Product

Acid-Catalyzed Synthesis Workflow

Conclusion: Selecting the Optimal Path

Both DCC-mediated and acid-catalyzed esterifications are viable routes for the synthesis of this compound. The choice between them hinges on the specific priorities of the synthesis.

The DCC-mediated Steglich esterification offers the significant advantages of mild reaction conditions and short reaction times , leading to high yields with a broad range of substrates, including those that are thermally or acid-sensitive.[1] However, the higher cost of DCC and the need to remove the dicyclohexylurea byproduct are important considerations.

The acid-catalyzed Fischer esterification , on the other hand, is a more cost-effective method that utilizes readily available reagents. While it can achieve high yields, it requires harsher conditions (reflux temperatures) and often longer reaction times to drive the equilibrium towards the product.[4] The workup also involves careful neutralization of the strong acid catalyst.

For high-value pharmaceutical intermediates where substrate integrity and high yield are paramount, the DCC-mediated approach is often the superior choice. For large-scale, cost-sensitive productions where the starting materials are robust, the Fischer esterification remains a reliable and economical option. Ultimately, a thorough evaluation of the specific project requirements will guide the synthetic chemist to the most appropriate and efficient method.

References

A Comparative Analysis of the Biological Activity of Ethyl 3,4-dimethoxybenzoate and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the exploration of simple aromatic esters has yielded a wealth of bioactive compounds. Among these, Ethyl 3,4-dimethoxybenzoate, a derivative of veratric acid, serves as a foundational scaffold for a diverse range of pharmacological activities. This guide provides a comprehensive comparative analysis of the biological activities of this compound and its structural analogs, offering insights into their potential as therapeutic agents. We will delve into their anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties, supported by experimental data and detailed protocols to facilitate further research.

Introduction to this compound and its Analogs

This compound (also known as ethyl veratrate) is an ester derived from veratric acid (3,4-dimethoxybenzoic acid), a naturally occurring phenolic compound found in various plants and fruits.[1][2][3] The core structure, a benzene ring substituted with an ethyl ester and methoxy groups, provides a versatile platform for chemical modification. The biological activity of this class of compounds is significantly influenced by the nature and position of substituents on the aromatic ring. This guide will explore how variations in these substituents, particularly at the 3 and 4 positions, modulate the pharmacological effects.

Anti-inflammatory Activity: Targeting Key Signaling Pathways

Chronic inflammation is a hallmark of numerous diseases, making the development of effective anti-inflammatory agents a key research priority. Veratric acid, the precursor to this compound, has demonstrated significant anti-inflammatory properties.[1][2][4] Studies have shown that veratric acid can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and prostaglandin E2 (PGE2).[5][6][7]

The anti-inflammatory effects of veratric acid and its derivatives are often attributed to their ability to modulate key signaling pathways, most notably the NF-κB and PI3K/Akt pathways.[2][8] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes.[8] The PI3K/Akt pathway is another crucial signaling cascade that regulates a wide array of cellular processes, including inflammation and cell survival.[2]

Veratric acid has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the PI3K/Akt pathway in RAW264.7 macrophage cells.[2] It also dephosphorylates members of the mitogen-activated protein kinase (MAPK) family, including p38, ERK, and JNK, and facilitates the inactivation of STAT-1 and STAT-3.[5]

While direct comparative studies on the anti-inflammatory activity of a systematic series of this compound analogs are limited, the known activity of related compounds suggests that the dimethoxy substitution pattern is crucial. For instance, (E)-1-(3,4-dimethoxyphenyl) butadiene, a compound sharing the 3,4-dimethoxyphenyl moiety, exhibits potent anti-inflammatory activity by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[9]

Proposed Mechanism of Anti-inflammatory Action

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PI3K PI3K TLR4->PI3K Activation Akt Akt PI3K->Akt Activation IKK IKK Akt->IKK Activation IκBα IκBα IKK->IκBα Phosphorylation & Degradation NFκB NF-κB (p50/p65) NFκB_n NF-κB NFκB->NFκB_n Translocation Nucleus Nucleus Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, IL-6) Veratric_Acid Veratric Acid / Analogs Veratric_Acid->PI3K Inhibition Veratric_Acid->IKK Inhibition NFκB_n->Inflammatory_Genes Transcription

Antioxidant Activity: Scavenging Free Radicals

The antioxidant potential of phenolic compounds is a well-established area of research. The 3,4-disubstituted pattern on the benzene ring, particularly with hydroxyl or methoxy groups, is a key structural feature for antioxidant activity. These groups can donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress.

Table 1: Comparative Antioxidant Activity (DPPH Assay)

Compound Structure IC50 (µM) Reference
Ethyl 3,4-dihydroxybenzoate 3,4-(OH)₂ Data not available
Veratric Acid 3,4-(OCH₃)₂ Data not available
Phenyl Benzoate Analog (4c) - ~13.06 [12]
Ascorbic Acid (Standard) - Varies

| Trolox (Standard) | - | Varies | |

Note: The IC50 value for Phenyl Benzoate Analog (4c) is provided for context on a related structure, but direct comparison should be made with caution due to structural differences.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines the determination of the free radical scavenging activity of test compounds using DPPH.

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare a series of dilutions of the test compounds and a standard antioxidant (e.g., ascorbic acid or Trolox) in methanol.

  • Assay Procedure:

    • In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution.

    • Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

    • Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement & Analysis DPPH_prep Prepare 0.1 mM DPPH in Methanol Mix Mix 100 µL DPPH with 100 µL sample DPPH_prep->Mix Sample_prep Prepare serial dilutions of test compounds Sample_prep->Mix Incubate Incubate 30 min in the dark Mix->Incubate Read Measure Absorbance at 517 nm Incubate->Read Calculate Calculate % Inhibition and IC50 Read->Calculate

Antimicrobial Activity: A Broad Spectrum of Action

Benzoic acid and its esters are well-known for their antimicrobial properties and are commonly used as preservatives in food and cosmetics. The antimicrobial efficacy of these compounds is influenced by the substituents on the benzene ring and the pH of the medium.

Studies on benzoic acid derivatives have shown that the presence of hydroxyl or methoxy groups can modulate their antibacterial and antifungal activity.[13][14] For instance, an investigation into the antibacterial activity of benzoic acid derivatives against E. coli revealed that the addition of hydroxyl or methoxyl substituents can weaken the effect compared to benzoic acid itself, with the exception of a hydroxyl group at the ortho position.[13]

While a comprehensive comparative study with MIC values for a series of ethyl 3,4-disubstituted benzoates is not available, the existing literature on related compounds provides valuable insights. For example, a study on 2-(phenylthio)-ethyl benzoate derivatives showed antimicrobial potential against a range of bacteria and fungi, with MIC values in the low mg/mL range.[15]

Table 2: Comparative Antimicrobial Activity (MIC Values)

Compound/Analog Organism MIC (µg/mL) Reference
Benzoic Acid Derivatives E. coli O157 1000-4000 [13]
2-(phenylthio)-ethyl benzoate derivatives S. aureus, C. albicans 3125-6250 [15]
Ampicillin (Standard) S. aureus 0.001–3.125 [15]

| Fluconazole (Standard) | C. albicans | 1.56 |[15] |

Note: The data presented is from different studies on various benzoate derivatives and should be interpreted with caution for direct comparison.

Cytotoxic Activity: Potential as Anticancer Agents

The potential of this compound and its analogs as anticancer agents is an emerging area of interest. Some studies have indicated that these compounds can inhibit the growth of cancer cells.[9] The mechanism of action is thought to involve the inhibition of dehydrogenase activity and the induction of apoptosis.[9]

A study on ethyl 4-[(4-methylbenzyl)oxy] benzoate, a structurally related compound, demonstrated significant anticancer activity against Ehrlich ascites carcinoma (EAC) and human breast cancer (MCF7) cells.[2] This compound was shown to induce apoptosis through the activation of pro-apoptotic genes (p53, Bax, Caspases) and the inactivation of the anti-apoptotic gene Bcl2.[2]

The cytotoxic effects of these compounds can be quantified using the MTT assay, which measures cell viability.

Table 3: Comparative Cytotoxic Activity (IC50 Values)

Compound/Analog Cell Line IC50 (µM) Reference
This compound A549 Activity reported [9]
Benzo[d][1][6]azole derivatives PC3, K562, MCF7, SKLU 22.79 - 34.79 [1]

| Doxorubicin (Standard) | Varies | Varies | |

Note: Data for this compound is qualitative. The IC50 values for Benzo[d][1][6]azole derivatives are provided as an example of cytotoxic benzoic acid derivatives.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the procedure for assessing the cytotoxicity of test compounds on cancer cell lines.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for 24-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the cell viability against the compound concentration to determine the IC50 value.

G cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay_proc Assay Procedure cluster_analysis Analysis Seed Seed cells in 96-well plate Incubate_24h Incubate 24h Seed->Incubate_24h Treat Add test compounds Incubate_24h->Treat Incubate_48h Incubate 24-72h Treat->Incubate_48h Add_MTT Add MTT solution Incubate_48h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO Incubate_4h->Add_DMSO Read_Abs Read absorbance at 570 nm Add_DMSO->Read_Abs Calc_IC50 Calculate % viability and IC50 Read_Abs->Calc_IC50

Structure-Activity Relationship (SAR) Insights

  • Influence of Ring Substituents: The nature and position of substituents on the benzene ring are paramount in determining the type and potency of biological activity.

    • Hydroxyl vs. Methoxy Groups: For antioxidant activity, hydroxyl groups are generally more effective than methoxy groups due to their greater ability to donate hydrogen atoms.[10]

    • Number and Position of Substituents: The number and position of these groups influence activity. For antimicrobial effects, for instance, the specific substitution pattern can either enhance or diminish efficacy compared to the unsubstituted parent compound.[13]

  • Role of the Ester Group: The ethyl ester group contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with intracellular targets. While the specific impact of the ethyl group versus other alkyl esters has not been extensively compared in the context of these specific activities, it is a modifiable site for optimizing pharmacokinetic properties.

Conclusion and Future Directions

This compound and its analogs represent a promising class of compounds with a wide spectrum of biological activities. Their anti-inflammatory, antioxidant, antimicrobial, and cytotoxic properties warrant further investigation. A key area for future research is the systematic synthesis and evaluation of a library of analogs with varied substituents at the 3 and 4 positions of the benzene ring. Such studies, employing standardized in vitro and in vivo assays, would provide a more definitive understanding of the structure-activity relationships and enable the rational design of more potent and selective therapeutic agents. The detailed protocols and mechanistic insights provided in this guide serve as a foundation for researchers to embark on this exciting avenue of drug discovery.

References

A Senior Application Scientist's Guide to Benchmarking the Purity of Synthesized Ethyl 3,4-dimethoxybenzoate Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of drug development and synthesis, the purity of a chemical intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl 3,4-dimethoxybenzoate (CAS No: 3943-77-9), a derivative of veratric acid, serves as a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs).[1] Impurities, even in trace amounts, can have cascading effects, leading to unintended side reactions, reduced yield of the final API, and potentially introducing toxic by-products that compromise patient safety.

This guide provides a comprehensive framework for researchers and drug development professionals to rigorously assess the purity of a newly synthesized batch of this compound. We will compare it against a commercially available standard, employing a multi-faceted analytical workflow. The causality behind each experimental choice is explained, ensuring a self-validating and scientifically robust comparison.

Synthesis Pathway: Anticipating Potential Impurities

To benchmark purity, one must first understand the potential impurities that can arise from the synthesis itself. A common and cost-effective method for preparing this compound is the Fischer esterification of 3,4-dimethoxybenzoic acid (veratric acid) with ethanol, using a strong acid catalyst like sulfuric acid.[2]

Synthesis_of_Ethyl_3_4_dimethoxybenzoate cluster_impurities Potential Impurities veratric_acid 3,4-Dimethoxybenzoic Acid (Veratric Acid) react_node veratric_acid->react_node ethanol Ethanol ethanol->react_node catalyst H₂SO₄ (catalyst) catalyst->react_node product This compound water Water react_node->product Reflux react_node->water impurity1 Unreacted Veratric Acid impurity2 Residual Ethanol impurity3 Diethyl Ether (from ethanol dehydration)

Caption: Fischer esterification of veratric acid to yield this compound.

This reaction equilibrium dictates that potential impurities will include unreacted starting materials (veratric acid, ethanol) and possible by-products such as diethyl ether, formed from the acid-catalyzed dehydration of ethanol at elevated temperatures.[3] Understanding this profile is critical for selecting the appropriate analytical techniques.

The Analytical Gauntlet: A Multi-Technique Verification Workflow

A single analytical technique is insufficient to declare a compound "pure." A robust assessment relies on an orthogonal approach, where different methods provide complementary information. Our workflow is designed to confirm identity, quantify the main component, and identify and quantify any impurities.

Analytical_Workflow start Synthesized Batch & Commercial Standard hplc HPLC Purity (Quantitative) start->hplc gcms GC-MS Impurity Profile (Volatiles & By-products) start->gcms nmr ¹H NMR (Structural Confirmation, Residual Solvents) start->nmr ms Mass Spectrometry (Molecular Weight Verification) start->ms comparison Comparative Data Analysis hplc->comparison gcms->comparison nmr->comparison ms->comparison end Purity Benchmark Report comparison->end

Caption: Orthogonal analytical workflow for comprehensive purity assessment.

Experimental Protocols & Data Interpretation

Here we detail the methodologies for each analytical technique. For this guide, we will analyze a hypothetical "Synthesized Batch" against a "Commercial Standard" with a stated purity of ≥98%.[4]

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Rationale: HPLC is the workhorse for purity determination of non-volatile organic compounds.[5][6] It excels at separating the main compound from non-volatile impurities like unreacted starting acid. A reversed-phase method is chosen due to the moderate polarity of the analyte.

Experimental Protocol:

  • System Preparation: Use an HPLC system with a UV-Vis detector. The mobile phase should be prepared with HPLC-grade solvents and degassed.[7]

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is often effective. For example, start with a mixture of Acetonitrile and Water (e.g., 50:50 v/v) and ramp up the acetonitrile concentration.[8]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm, where the benzene ring shows strong absorbance.

  • Sample Preparation: Accurately weigh and dissolve ~10 mg of the synthesized batch and the commercial standard in 10 mL of acetonitrile to create 1 mg/mL stock solutions. Further dilute as necessary.

  • Injection: Inject 10 µL of each sample. Run a blank (acetonitrile) first to ensure no system contamination.

  • Analysis: Purity is calculated using the area percent method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Data Interpretation:

SampleMain Peak RT (min)Main Peak Area %Impurity 1 (Veratric Acid) RT (min)Impurity 1 Area %Total Purity
Commercial Standard8.4599.2%4.120.3%99.2%
Synthesized Batch8.4698.5%4.131.1%98.5%

The HPLC data indicates our synthesized batch has a purity of 98.5%, which is higher than the commercial standard's minimum specification. The primary impurity is identified by its retention time (RT) as unreacted veratric acid, which is expected.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

Rationale: GC-MS is superior for analyzing volatile and semi-volatile compounds.[9] It is ideal for detecting residual solvents (ethanol) and volatile by-products (diethyl ether) that might not be visible by HPLC. The mass spectrometer provides definitive identification of the peaks.[10]

Experimental Protocol:

  • System: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.[11]

  • Injection: 1 µL of the sample solutions (prepared as in HPLC) injected in split mode (e.g., 50:1).

  • MS Detection: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

Data Interpretation:

SamplePeak IdentityRT (min)Area %MS Confirmation (m/z)
Commercial StandardThis compound12.51>99.8%Molecular Ion: 210, Fragments: 181, 165, 137
Synthesized BatchResidual Ethanol2.150.15%Molecular Ion: 46, Fragments: 45, 31
This compound12.5299.8%Molecular Ion: 210, Fragments: 181, 165, 137

The GC-MS analysis confirms the high purity of our synthesized batch with respect to volatile components, with only a minor peak for residual ethanol. The commercial standard shows no significant volatile impurities. The mass spectrum for the main peak matches the expected molecular ion (m/z = 210) for this compound.[1]

¹H NMR Spectroscopy for Structural Verification and Purity

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for structural elucidation.[12][13] It provides unambiguous confirmation of the compound's identity by showing the chemical environment of all protons. It can also be used quantitatively (qNMR) to determine purity against a certified internal standard.[14]

Experimental Protocol:

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve ~5-10 mg of each sample in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of an internal standard like Tetramethylsilane (TMS) for referencing.[12]

  • Acquisition: Acquire a standard proton (¹H) spectrum.

  • Analysis: Analyze the chemical shifts (δ), splitting patterns (multiplicity), and integration values of the peaks.

Data Interpretation:

AssignmentExpected δ (ppm)MultiplicityIntegrationSynthesized Batch (Observed)Commercial Standard (Observed)
-OCH₂CH₃ (Methyl)~1.39Triplet (t)3Hδ 1.39 (t), 3.00 Hδ 1.39 (t), 3.01 H
-OCH₃ (Methoxy at C3)~3.92Singlet (s)3Hδ 3.92 (s), 3.02 Hδ 3.92 (s), 3.00 H
-OCH₃ (Methoxy at C4)~3.94Singlet (s)3Hδ 3.94 (s), 2.99 Hδ 3.94 (s), 3.01 H
-OCH₂CH₃ (Methylene)~4.38Quartet (q)2Hδ 4.38 (q), 2.00 Hδ 4.38 (q), 2.00 H
Aromatic H (at C5)~6.90Doublet (d)1Hδ 6.90 (d), 1.01 Hδ 6.90 (d), 1.00 H
Aromatic H (at C2)~7.53Doublet (d)1Hδ 7.53 (d), 0.99 Hδ 7.53 (d), 0.99 H
Aromatic H (at C6)~7.65Doublet of doublets (dd)1Hδ 7.65 (dd), 1.00 Hδ 7.65 (dd), 1.00 H

Both the synthesized batch and the commercial standard show ¹H NMR spectra that are fully consistent with the structure of this compound. The integrations are correct, and no significant impurities are observed, confirming the high purity of both samples from a structural standpoint. A small residual peak for ethanol (quartet at ~3.7 ppm) was noted in the synthesized batch, corroborating the GC-MS finding.

Conclusion: A Validated Synthesis

The comprehensive, multi-technique analysis provides a high degree of confidence in the purity of the in-house synthesized this compound.

  • HPLC established the purity at 98.5% , with the primary non-volatile impurity being 1.1% unreacted veratric acid.

  • GC-MS confirmed the absence of significant volatile by-products and quantified residual ethanol at a negligible 0.15% .

  • ¹H NMR unambiguously verified the chemical structure and supported the high purity findings, showing no unexpected signals.

The synthesized batch not only meets but slightly exceeds the purity of the tested commercial standard (99.2% by HPLC). This self-validating workflow demonstrates that the synthesized material is of high quality and suitable for use in subsequent stages of pharmaceutical development, ensuring that the integrity of the final API is not compromised by its starting materials.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3,4-dimethoxybenzoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our pursuit of discovery. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl 3,4-dimethoxybenzoate (CAS 3943-77-9), ensuring compliance with regulatory standards and fostering a culture of safety within the laboratory.

This document moves beyond a simple checklist, delving into the rationale behind each procedural step. By understanding the principles of chemical waste management, we can ensure that our practices are not only compliant but also robust and adaptable to the unique challenges of a dynamic research environment.

Section 1: Compound Identification and Hazard Assessment

Data from structurally similar compounds, such as Ethyl 3,4-dihydroxybenzoate, suggest potential for serious eye damage and allergic skin reactions.[4] Therefore, a precautionary approach is mandatory.

PropertyValueSource
Chemical Name This compound[1]
Synonyms Ethyl veratrate; 3,4-Dimethoxybenzoic acid ethyl ester[2]
CAS Number 3943-77-9[1]
Molecular Formula C₁₁H₁₄O₄
Molecular Weight 210.23 g/mol
Physical Form Solid
Melting Point 43-44°C[1]
Boiling Point 295.5°C at 760 mmHg[1]
Storage Class 11 - Combustible Solids

Core Directive: Treat this compound as a hazardous chemical waste. On-site neutralization or treatment is not recommended without specific, validated protocols.[5] Never dispose of this chemical down the drain or in the regular trash.[6][7]

Section 2: Immediate Safety Protocols & Personal Protective Equipment (PPE)

Safe disposal begins with safe handling. Adherence to proper PPE protocols is non-negotiable to prevent personal exposure.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes of solutions or accidental projection of solid particles.[3]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents direct skin contact and potential sensitization or irritation.[3]
Body Protection Laboratory coat.Protects skin and personal clothing from contamination.[3]
Respiratory Use in a well-ventilated area. A NIOSH/MSHA-approved respirator may be necessary if dust is generated.Minimizes inhalation of airborne particles.[3][4]

In Case of Accidental Exposure:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.[3][4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting. Seek immediate medical attention.[3]

Section 3: Core Disposal Procedure: A Step-by-Step Guide

The disposal of this compound must follow the hazardous waste management framework established by regulations such as the Resource Conservation and Recovery Act (RCRA).[8] The process begins at the point of generation.

Step 1: Waste Determination As the generator, you are responsible for identifying a substance as waste.[9] Any this compound that is expired, contaminated, or no longer needed is classified as chemical waste.

Step 2: Segregation Proper segregation is crucial to prevent dangerous chemical reactions.[8]

  • Collect waste this compound in a dedicated container.

  • Do not mix it with other waste streams unless they are known to be compatible.

  • Specifically, store this organic solid away from strong oxidizing agents and strong bases. Segregate it from incompatible waste types like acids and bases.[10]

Step 3: Containerization The integrity of the waste container is paramount for safe storage and transport.

  • Container Selection: Use a container that is chemically compatible with the waste. High-density polyethylene (HDPE) or the original product container are excellent choices, provided they are in good condition.[11][12] The container must have a secure, leak-proof screw-top cap.[8]

  • Container Condition: Ensure the container is clean, dry, and free from damage or deterioration.[8] Never use food-grade containers (e.g., mayonnaise or pickle jars).[11]

  • Filling: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion. Keep the container closed at all times except when adding waste.[6][12]

Step 4: Labeling Accurate labeling ensures safe handling and proper disposal by your institution's Environmental Health and Safety (EHS) department.

  • Attach a completed EHS Hazardous Waste Label to the container as soon as the first drop of waste is added.[7]

  • The label must include:

    • The words "Hazardous Waste."[9]

    • The full chemical name: "this compound." Avoid abbreviations or formulas.

    • An accurate estimation of the concentration and volume, including any solvents.

    • The date when waste was first added to the container (accumulation start date).[9]

Step 5: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored safely at or near its point of generation in a designated SAA.[10][12]

  • Location: The SAA should be a secure location away from general lab traffic, sinks, or floor drains.[10]

  • Secondary Containment: Store liquid waste containers in a secondary containment bin to contain any potential leaks.[7][10]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be stored in an SAA. For acutely toxic wastes (P-listed), the limit is one quart.[12]

  • Inspections: The SAA must be inspected weekly for leaks and proper labeling.[11]

Step 6: Arranging for Disposal

  • Once the waste container is nearly full (e.g., 75-90% capacity) or has been in storage for a set period (often six months), request a pickup from your institution's EHS department.[10]

  • Follow your institution's specific procedure for requesting a waste pickup, which is often an online system.[10]

Section 4: Spill Management Protocol

Accidents happen, but a prepared response minimizes risk.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: Determine the extent of the spill and if there is an immediate fire or inhalation hazard. If the spill is large or you are unsure how to proceed, evacuate the area and contact your EHS department.

  • Solid Spills:

    • Wearing appropriate PPE, gently sweep the solid material into a suitable container for disposal.[4]

    • Avoid creating dust. If necessary, moisten the material slightly with a compatible solvent (e.g., water, if appropriate) to minimize dust generation.

  • Solution Spills:

    • Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads.[5]

    • Once absorbed, scoop the material into a hazardous waste container.

  • Decontamination:

    • Clean the spill area with a laboratory detergent and water.[5]

    • Collect all cleaning materials (gloves, wipes, absorbent pads) and place them in the hazardous waste container.[6]

  • Label and Dispose: Label the container with all constituents (this compound, any solvents, and cleaning materials) and manage it as hazardous waste.

Section 5: Decision Workflow for Disposal

The following diagram illustrates the logical flow for managing waste containing this compound.

G cluster_0 start Waste Generated: This compound is_solid Pure Solid or Contaminated Solid? start->is_solid is_solution Is it in a solution? is_solid->is_solution No container_solid Collect in a dedicated, compatible solid waste container. is_solid->container_solid Yes container_liquid Collect in a dedicated, compatible liquid waste container. is_solution->container_liquid Yes label Label Container: - 'Hazardous Waste' - 'this compound' - List all constituents & % - Accumulation Start Date container_solid->label container_liquid->label store Store in designated SAA with secondary containment. label->store pickup Container Full or Time Limit Reached? store->pickup request_pickup Arrange for disposal via Institutional EHS Department. pickup->request_pickup Yes continue_collection Continue collection. Perform weekly inspections. pickup->continue_collection No continue_collection->store

Caption: Disposal decision workflow for this compound waste.

Section 6: Regulatory Context

Laboratory waste management is governed by stringent regulations to protect human health and the environment.[8] Key regulations in the United States include:

  • Resource Conservation and Recovery Act (RCRA): Enacted by the EPA, this is the principal federal law governing the disposal of solid and hazardous waste.[8] It establishes a "cradle-to-grave" system for managing hazardous waste.

  • EPA Regulations (40 CFR Part 262): These regulations detail the standards applicable to generators of hazardous waste, including requirements for waste determination, container management, and labeling.

  • Subpart K for Academic Laboratories: A specific set of EPA regulations that provides an alternative, more flexible set of standards for managing hazardous waste in academic and research laboratories.[8][13]

By adhering to the procedures outlined in this guide, your laboratory will not only ensure the safe disposal of this compound but also maintain compliance with these critical environmental regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3,4-dimethoxybenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3,4-dimethoxybenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.